6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole
Description
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Properties
IUPAC Name |
6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJMNXPHZZTCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CSC3=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357792 | |
| Record name | 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7025-29-8 | |
| Record name | 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole
Foreword: The Significance of the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. This fused bicyclic system, containing nitrogen and sulfur heteroatoms, has garnered significant attention due to its presence in a wide array of biologically active molecules. Compounds incorporating this framework have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The unique electronic and structural features of the imidazo[2,1-b]thiazole ring system allow for diverse functionalization, enabling the fine-tuning of its physicochemical properties and biological targets. The introduction of a 4-fluorophenyl substituent at the 6-position is of particular interest, as the fluorine atom can significantly modulate metabolic stability, binding affinity, and pharmacokinetic profiles of the molecule. This guide provides a comprehensive overview of the synthesis and detailed characterization of 6-(4-fluorophenyl)imidazo[2,1-b]thiazole, offering researchers a robust foundation for their own investigations into this promising class of compounds.
I. Chemical Synthesis: A Mechanistic Approach
The synthesis of 6-(4-fluorophenyl)imidazo[2,1-b]thiazole is most effectively achieved through a variation of the classic Hantzsch thiazole synthesis. This approach involves the condensation of 2-aminothiazole with an α-haloketone, in this case, 2-bromo-1-(4-fluorophenyl)ethanone. The causality behind this experimental choice lies in the high reactivity of the α-bromoketone and the nucleophilicity of the endocyclic nitrogen of 2-aminothiazole, which reliably leads to the desired fused ring system.
Reaction Mechanism: A Step-by-Step Elucidation
The formation of the imidazo[2,1-b]thiazole ring system proceeds through a well-established mechanistic pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential synthetic hurdles.
-
N-Alkylation: The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom of 2-aminothiazole on the electrophilic α-carbon of 2-bromo-1-(4-fluorophenyl)ethanone. This step forms an N-alkylated thiazolium salt intermediate.
-
Intramolecular Cyclization: The exocyclic amino group of the thiazolium intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular cyclization results in the formation of a five-membered ring fused to the thiazole core.
-
Dehydration: The final step involves the elimination of a water molecule from the cyclized intermediate, leading to the formation of the aromatic imidazo[2,1-b]thiazole ring system.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where the successful formation of the product at each stage can be monitored and confirmed through standard analytical techniques.
Materials and Reagents:
-
2-Aminothiazole
-
2-Bromo-1-(4-fluorophenyl)ethanone
-
Absolute Ethanol
-
Triethylamine
-
Diethyl ether
-
Deionized water
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminothiazole (1.0 g, 10 mmol) in 30 mL of absolute ethanol.
-
Addition of α-Haloketone: To the stirred solution, add 2-bromo-1-(4-fluorophenyl)ethanone (2.17 g, 10 mmol).
-
Reaction Progression: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC (eluent: ethyl acetate/hexane, 1:1 v/v). The formation of a new, more polar spot corresponding to the product should be observed.
-
Work-up and Isolation: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product may form. Add triethylamine (1.5 mL, 11 mmol) to neutralize the hydrobromic acid formed during the reaction, which will precipitate the free base of the product.
-
Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether (2 x 15 mL) to remove any unreacted starting materials and byproducts.
-
Final Product: Dry the purified solid under vacuum to obtain 6-(4-fluorophenyl)imidazo[2,1-b]thiazole as a crystalline solid. The expected yield is typically in the range of 75-85%.
II. Comprehensive Characterization
The structural elucidation and confirmation of purity of the synthesized 6-(4-fluorophenyl)imidazo[2,1-b]thiazole are paramount. A combination of spectroscopic and spectrometric techniques provides a detailed and unambiguous characterization of the molecule.
Spectroscopic and Spectrometric Data
The following table summarizes the expected analytical data for the target compound based on known data for structurally similar molecules.[1][2]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the 4-fluorophenyl ring will appear as multiplets in the range of δ 7.0-8.0 ppm. The protons on the imidazo[2,1-b]thiazole core will appear as distinct signals, with the proton at the 5-position typically being a singlet around δ 7.5-8.0 ppm. |
| ¹³C NMR | Aromatic carbons will resonate in the region of δ 115-165 ppm. The carbon bearing the fluorine atom will show a characteristic doublet due to C-F coupling. The carbons of the imidazo[2,1-b]thiazole core will have distinct chemical shifts, with the bridgehead carbons appearing at lower fields. |
| Mass Spec. | The molecular ion peak (M+) is expected at m/z 218.04. Fragmentation patterns will be consistent with the fused heterocyclic structure. |
| IR Spectroscopy | Characteristic C-F stretching vibrations will be observed in the range of 1100-1250 cm⁻¹. Aromatic C-H stretching will appear around 3000-3100 cm⁻¹. C=C and C=N stretching vibrations of the aromatic rings will be present in the 1400-1600 cm⁻¹ region. |
Experimental Workflow for Characterization
The following workflow ensures a systematic and thorough characterization of the synthesized compound.
III. Conclusion and Future Perspectives
This guide has provided a detailed, mechanistically-driven approach to the synthesis and comprehensive characterization of 6-(4-fluorophenyl)imidazo[2,1-b]thiazole. The presented protocols are designed to be robust and reproducible, enabling researchers to confidently prepare and validate this important heterocyclic compound. The foundational knowledge of the Hantzsch synthesis, coupled with a systematic characterization workflow, empowers further exploration of this scaffold.
Future research in this area could focus on the diversification of the imidazo[2,1-b]thiazole core through the introduction of various substituents at different positions. Investigating the structure-activity relationships of these derivatives will be crucial for the development of novel therapeutic agents. Furthermore, the application of this compound as a building block in the synthesis of more complex molecules holds significant promise for the discovery of new chemical entities with enhanced biological profiles.
IV. References
-
Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]
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Gomha, S. M.; Kheder, N. A.; Abdel-aziz, M. A.; Mabkhot, Y. N.; Al-Majid, A. M. Synthesis, characterization and pharmacological evaluation of some novel thiazole, thiadiazole and imidazo[2,1-b]thiazole derivatives. Int. J. Mol. Sci.2014 , 15 (12), 22378–22393. [Link]
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Lv, P.-C.; Li, H.-Q.; Sun, J.; Zhou, Y.; Zhu, H.-L. Synthesis and biological evaluation of imidazo[2,1-b]thiazole derivatives as potential tubulin polymerization inhibitors. Bioorg. Med. Chem.2010 , 18 (18), 6746–6753. [Link]
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Banu, A.; Begum, N. S.; Lamani, R. S.; Khazi, I. M. 6-(4-Bromophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][3][4][5]thiadiazole. Acta Crystallogr. Sect. E Struct. Rep. Online2011 , 67 (Pt 3), o779. [Link]
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Khan, I.; Ibrar, A.; Zaib, S.; Yaqoob, A.; Iqbal, J. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega2023 , 8 (12), 11385–11397. [Link]
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A Technical Guide to the Physicochemical Properties of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole
Executive Summary
This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The imidazo[2,1-b]thiazole scaffold is a privileged structure, known to be a constituent of molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic incorporation of a 4-fluorophenyl moiety is intended to enhance pharmacokinetic and pharmacodynamic properties, a common and effective strategy in modern drug design.[4][5]
This document details the synthesis, structural features, and key physicochemical parameters such as solubility, lipophilicity, and solid-state characteristics. For each property, we elucidate its importance in the context of drug discovery, outline validated experimental protocols for its determination, and present known data or predictive insights. This guide is intended to serve as a foundational resource for researchers engaged in the design, synthesis, and evaluation of novel therapeutics based on this promising molecular scaffold.
Introduction
The Imidazo[2,1-b]thiazole Scaffold: A Privileged Core
The imidazo[2,1-b]thiazole system, a fused bicyclic heterocycle containing a bridgehead nitrogen atom, is a cornerstone in the development of biologically active agents.[6] Its rigid structure and rich electronic features allow for specific, high-affinity interactions with a variety of biological targets. Molecules incorporating this scaffold have demonstrated a remarkable breadth of pharmacological activities, including but not limited to anticancer, anti-tubercular, anti-inflammatory, and antifungal properties.[3][7][8] This versatility makes it an attractive starting point for the design of new chemical entities targeting a range of human diseases.
The Role of the 4-Fluorophenyl Substituent
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize molecular properties.[4][9] Fluorine's high electronegativity and small van der Waals radius allow it to serve as a "super-hydrogen," subtly altering a molecule's characteristics without significantly increasing its steric bulk.[5][10] Specifically, the 4-fluorophenyl group can:
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Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can block a common site of oxidative metabolism and thereby increase the compound's half-life.[11]
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Modulate Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes.[11]
-
Improve Binding Affinity: The polarized C-F bond can engage in favorable electrostatic or dipole-dipole interactions with protein targets, potentially increasing binding affinity and potency.[5]
-
Alter pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, which can be crucial for optimizing solubility and bioavailability.[10]
Rationale for Physicochemical Characterization
A thorough understanding of a compound's physicochemical properties is a prerequisite for successful drug development. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug. Early and accurate characterization of parameters like solubility and lipophilicity allows for the rational design of molecules with improved drug-like qualities, reducing the likelihood of costly late-stage failures.
Synthesis and Structural Elucidation
Synthetic Pathway
The synthesis of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole is typically achieved via a well-established Hantzsch-type condensation reaction. This involves the cyclization of a 2-aminothiazole with a suitable α-haloketone. In this specific case, the reaction proceeds between 2-aminothiazole and 2-bromo-1-(4-fluorophenyl)ethanone. The reaction is generally performed by refluxing the reactants in a polar solvent such as ethanol.[12][13][14]
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 2-aminothiazole (1.0 eq) in absolute ethanol, add 2-bromo-1-(4-fluorophenyl)ethanone (1.05 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: Upon completion, cool the reaction mixture to room temperature. The resulting hydrobromide salt of the product often precipitates. Collect the solid by vacuum filtration.
-
Neutralization: Suspend the collected solid hydrobromide salt in water and neutralize with a saturated aqueous solution of sodium carbonate (Na₂CO₃) or a similar base until the pH is basic (pH 8-9). This process liberates the free base.
-
Final Product Isolation: Collect the resulting solid precipitate (the free base) by vacuum filtration.
-
Purification: Wash the solid with copious amounts of water to remove any inorganic salts. Dry the product under vacuum. If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or dioxane) to yield the purified 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole.[15]
Core Physicochemical Properties and Characterization
A systematic evaluation of physicochemical properties is essential. The following sections detail the key parameters and the standard methodologies for their assessment.
Fundamental Properties
The foundational identifiers for 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole are summarized below.
| Property | Value | Source |
| CAS Number | 7025-29-8 | [16] |
| Molecular Formula | C₁₁H₇FN₂S | [16] |
| Molecular Weight | 218.25 g/mol | [16] |
Solid-State Properties
Melting Point
-
Significance: The melting point is a critical indicator of a compound's purity and the stability of its crystal lattice. A sharp melting range typically signifies high purity. This parameter is vital for quality control and formulation development.
-
Experimental Protocol (Capillary Method):
-
A small, dry sample of the crystalline material is packed into a thin-walled capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.
-
Crystal Structure
-
Significance: Single-crystal X-ray diffraction (SCXRD) provides the unambiguous three-dimensional structure of a molecule, including bond lengths, bond angles, and conformation.[17][18] This information is invaluable for understanding structure-activity relationships (SAR) and for computational modeling. It also identifies the specific polymorphic form, which can impact solubility and stability.
-
Expected Structural Features: Based on analyses of similar structures, the fused imidazo[2,1-b]thiazole core is expected to be nearly planar. The 4-fluorophenyl ring will be twisted out of this plane, with a dihedral angle that can be influenced by crystal packing forces.[15][19]
-
Experimental Protocol (Single-Crystal X-ray Diffraction):
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Crystal Mounting: A suitable crystal (typically <0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head.[20]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled (e.g., to 100 K) to reduce thermal motion and exposed to a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.[21]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved and refined using specialized software to yield the final atomic coordinates.
-
Solution-State Properties
Thermodynamic Solubility
-
Significance: Aqueous solubility is a master variable in drug discovery, directly impacting oral bioavailability. Poor solubility can be a major hurdle, leading to inadequate absorption and formulation challenges.[22] Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[23]
-
Experimental Protocol (Shake-Flask Method): [24][25]
-
An excess amount of the solid compound is added to a known volume of the test medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
The vial is agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered (e.g., using a 0.45 µm syringe filter) or centrifuged to remove all undissolved solid.
-
The concentration of the compound in the clear filtrate or supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC-UV) or LC-MS/MS, against a standard curve.[26]
-
Lipophilicity (LogP / LogD)
-
Significance: Lipophilicity, the affinity of a compound for a non-polar environment, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its overall ADME profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octan-1-ol and water.
-
Experimental Protocol (RP-TLC Method): [27]
-
Stationary Phase: A reversed-phase thin-layer chromatography (RP-TLC) plate (e.g., RP-18 F254s) is used.
-
Mobile Phase: A series of mobile phases with varying compositions of an organic modifier (e.g., isopropanol or acetonitrile) and water are prepared.
-
Chromatography: The test compound and a set of standards with known LogP values are spotted onto the plate. The plate is developed in each mobile phase.
-
Data Analysis: The retention factor (Rf) is calculated for each spot. The Rₘ value is determined using the equation Rₘ = log(1/Rf - 1).
-
Extrapolation: A linear regression of Rₘ versus the organic modifier concentration is used to extrapolate to Rₘ₀ (the Rₘ value in 100% water). The LogP of the test compound is then determined by correlating its Rₘ₀ value with those of the known standards.
-
Spectroscopic Profile
Spectroscopic analysis is fundamental for confirming the identity and structure of the synthesized compound.[28][29]
| Technique | Purpose & Expected Observations |
| ¹H NMR | Confirms the proton framework. Expect signals in the aromatic region (7.0-8.5 ppm) for the fluorophenyl and imidazothiazole protons. The specific coupling patterns (doublets, triplets) and J-coupling constants will be diagnostic for the substitution pattern. |
| ¹³C NMR | Confirms the carbon skeleton. Expect distinct signals for the aromatic carbons, with the carbon attached to fluorine showing a characteristic large one-bond C-F coupling constant (¹JCF). |
| ¹⁹F NMR | Directly observes the fluorine atom, providing a simple spectrum (likely a singlet or multiplet depending on proton coupling) that is highly sensitive to the chemical environment. |
| HRMS | Provides a highly accurate mass measurement, used to confirm the elemental composition (C₁₁H₇FN₂S). The measured mass of the protonated molecule [M+H]⁺ should match the theoretical value to within a few parts per million (ppm). |
| FTIR | Identifies key functional groups. Expect characteristic vibrational bands for aromatic C-H stretching (~3100 cm⁻¹), C=C and C=N stretching in the aromatic region (1500-1600 cm⁻¹), and a strong C-F stretching band (~1200-1250 cm⁻¹). |
Computational Physicochemical Descriptors
In silico models provide rapid, cost-effective predictions of key physicochemical properties that are crucial for early-stage drug discovery, particularly for assessing "drug-likeness" according to frameworks like Lipinski's Rule of Five.
| Computational Descriptor | Predicted Value (Approx.) | Significance in Drug Discovery |
| Calculated LogP (cLogP) | 3.0 - 3.5 | Predicts lipophilicity. A value < 5 is generally preferred for good absorption and permeability. |
| Topological Polar Surface Area (TPSA) | ~45-55 Ų | Estimates the surface area of polar atoms. A value < 140 Ų is associated with good cell permeability. |
| Hydrogen Bond Donors | 0 | The number of N-H or O-H bonds. A value < 5 is preferred. |
| Hydrogen Bond Acceptors | 3 (2x N, 1x F) | The number of N or O atoms. A value < 10 is preferred. |
| Rotatable Bonds | 1 | A measure of molecular flexibility. A value < 10 is associated with better oral bioavailability. |
Conclusion
6-(4-Fluorophenyl)imidazo[2,1-b]thiazole is a molecule built upon a biologically validated scaffold, enhanced with a fluorine substituent to optimize its drug-like properties. This guide has detailed the essential physicochemical characteristics that must be evaluated to understand its potential as a therapeutic agent. While foundational data such as molecular weight and formula are established, the experimental determination of properties like melting point, solubility, and lipophilicity is critical for advancing this compound through the drug discovery pipeline. The outlined protocols provide a validated framework for obtaining this necessary data. The predicted computational descriptors suggest that this molecule possesses a favorable profile for oral bioavailability, making it a compelling candidate for further investigation in various therapeutic areas, including oncology and inflammatory diseases.[30][31][32]
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Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
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The Ascendant Therapeutic Potential of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Strategic Imperative for Novel Heterocyclic Scaffolds
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and polypharmacological potential is a paramount objective. The imidazo[2,1-b]thiazole nucleus, a fused heterocyclic system, has emerged as a "privileged scaffold" due to the diverse and potent biological activities exhibited by its derivatives. This guide focuses on a specific, promising subclass: 6-(4-fluorophenyl)imidazo[2,1-b]thiazole derivatives. The strategic incorporation of a 4-fluorophenyl moiety at the 6-position is a deliberate design choice, leveraging the unique properties of fluorine to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles. This document provides an in-depth technical overview of the synthesis, biological activities, and therapeutic potential of this chemical series, intended to equip researchers and drug development professionals with the foundational knowledge to accelerate their research endeavors.
The Synthetic Keystone: Constructing the 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole Core
The synthetic tractability of the imidazo[2,1-b]thiazole scaffold is a significant advantage for medicinal chemists. The most prevalent and efficient method for constructing the 6-(4-fluorophenyl)imidazo[2,1-b]thiazole core is a variation of the Hantzsch thiazole synthesis, followed by an intramolecular cyclization.
Generalized Synthetic Protocol
The following protocol outlines a generalized, two-step procedure for the synthesis of the core scaffold.
Step 1: Synthesis of 2-amino-4-(4-fluorophenyl)thiazole
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) and thiourea (1.1 eq) in a suitable solvent such as ethanol or methanol, add a catalytic amount of a condensing agent (e.g., piperidine).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield pure 2-amino-4-(4-fluorophenyl)thiazole.
Step 2: Cyclization to 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole
-
Suspend 2-amino-4-(4-fluorophenyl)thiazole (1.0 eq) in a suitable solvent like anhydrous ethanol or dimethylformamide (DMF).
-
Add an α-haloketone or a related electrophile (e.g., 2-bromoacetaldehyde dimethyl acetal) (1.1 eq) to the suspension.
-
Reflux the mixture for 12-24 hours, again monitoring by TLC.
-
After cooling, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).
-
The resulting precipitate is the desired 6-(4-fluorophenyl)imidazo[2,1-b]thiazole derivative.
-
Filter the solid, wash thoroughly with water, and purify by recrystallization or column chromatography.
Rationale Behind the Synthetic Strategy
The choice of a two-step, one-pot, or microwave-assisted synthesis depends on the desired scale and efficiency. The Hantzsch reaction is a robust and well-established method for thiazole ring formation. The subsequent cyclization with an α-halocarbonyl compound is a highly effective way to construct the fused imidazole ring. The 4-fluorophenyl group is introduced early in the synthesis, ensuring its presence in the final scaffold.
Figure 1: Generalized synthetic workflow.
A Spectrum of Biological Activities: From Anticancer to Antimicrobial
The 6-(4-fluorophenyl)imidazo[2,1-b]thiazole scaffold has been identified as a versatile platform for the development of agents targeting a range of diseases. The primary areas of investigation include oncology, infectious diseases, and inflammation.
Anticancer Activity: A Multi-pronged Attack
Derivatives of this scaffold have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines. While specific IC50 values for 6-(4-fluorophenyl) derivatives are emerging, data from structurally similar 6-(4-chlorophenyl) and 6-(4-bromophenyl) analogs provide a strong rationale for their potential.
Table 1: Representative Anticancer Activity of 6-Aryl-imidazo[2,1-b]thiazole Derivatives
| Compound Class | Cancer Cell Line | Reported IC50 (µM) | Putative Mechanism of Action | Reference |
| Imidazo[2,1-b]thiazole-noscapine conjugates | Pancreatic (MIA PaCa-2) | 4.2 ± 0.6 | Tubulin polymerization inhibition | [1][2] |
| Imidazo[2,1-b]thiazole-pyrazole hybrids | CNS (SNB-75), Renal (UO-31) | Growth inhibition at 10 µM | mTOR inhibition | [3][4] |
| Imidazo[2,1-b]thiazole-pyrimidine sulfonamides | Melanoma | Sub-micromolar | Pan-RAF inhibition | [5][6] |
| Imidazo[2,1-b]thiazole-based acetamides | Breast (MCF-7) | 4.83 ± 0.28 | Focal Adhesion Kinase (FAK) inhibition | [7] |
2.1.1. Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of these derivatives is not attributed to a single mechanism but rather to the modulation of multiple, critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
-
Kinase Inhibition: A predominant mechanism is the inhibition of various protein kinases. Derivatives have shown inhibitory activity against RAF kinases (components of the MAPK/ERK pathway), mTOR (a central regulator of cell growth and proliferation), and Focal Adhesion Kinase (FAK), which is crucial for cell adhesion and migration.[3][5][6][7]
Figure 2: Key signaling pathways targeted by imidazo[2,1-b]thiazole derivatives.
Antimicrobial and Antifungal Activity
The imidazo[2,1-b]thiazole scaffold is also a promising platform for the development of novel antimicrobial agents, addressing the critical need for new treatments against resistant pathogens.
Table 2: Representative Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound Class | Microorganism | Reported MIC (µg/mL) | Reference |
| Imidazo[2,1-b][3][8][9]thiadiazole-pyrazole hybrids | Gram-positive & Gram-negative bacteria | <0.24 | [10] |
| Imidazo[2,1-b]thiazole-thiosemicarbazides | Klebsiella pneumoniae | Promising activity | [11][12] |
| Imidazo[2,1-b]thiazole-thiazolidinones | Candida albicans | Promising activity | [11][12] |
| Imidazo[2,1-b]thiazole-carboxamides | Mycobacterium tuberculosis H37Ra | IC50 of 2.32 µM | [13] |
The mechanism of antimicrobial action is believed to involve the disruption of microbial cell membrane integrity and the inhibition of essential enzymes. The amphiphilic nature of some derivatives may facilitate their insertion into the lipid bilayer of microbial membranes.[14]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 6-(4-fluorophenyl)imidazo[2,1-b]thiazole scaffold has provided valuable insights into the structural requirements for potent biological activity.
-
Position 2 and 3 Substitutions: The introduction of various substituents at the 2 and 3-positions of the imidazo[2,1-b]thiazole ring has a significant impact on activity. For instance, the incorporation of bulky aromatic or heteroaromatic groups can enhance binding to target proteins.
-
The Role of the 4-Fluorophenyl Group: The 4-fluorophenyl group at the 6-position is crucial. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions within the active site of target enzymes, and it often improves metabolic stability.
-
Linker Chemistry: For derivatives where a pharmacophore is appended to the core, the nature and length of the linker are critical for optimal activity.
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of research findings, standardized protocols for biological evaluation are essential.
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the 6-(4-fluorophenyl)imidazo[2,1-b]thiazole derivatives in culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50) from the dose-response curve.[8]
Antimicrobial Susceptibility Testing: Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]
In Silico Approaches: Rationalizing and Predicting Activity
Computational methods play a crucial role in understanding the molecular basis of the observed biological activities and in guiding the design of more potent derivatives.
Molecular Docking
Molecular docking studies are used to predict the binding mode and affinity of the 6-(4-fluorophenyl)imidazo[2,1-b]thiazole derivatives to their putative protein targets. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for inhibitory activity. For example, docking studies have been used to elucidate the binding of these derivatives to the ATP-binding pocket of various kinases.[7][15]
Figure 3: Workflow for in silico molecular docking studies.
Future Directions and Concluding Remarks
The 6-(4-fluorophenyl)imidazo[2,1-b]thiazole scaffold represents a highly promising platform for the development of novel therapeutics. The accumulated evidence strongly suggests its potential in oncology and infectious diseases. Future research should focus on:
-
Lead Optimization: Systematic SAR studies to improve potency and selectivity.
-
Pharmacokinetic Profiling: In-depth ADME/Tox studies to assess the drug-like properties of lead compounds.
-
In Vivo Efficacy: Evaluation of promising candidates in relevant animal models of cancer and infectious diseases.
-
Target Deconvolution: Further studies to precisely identify the molecular targets and elucidate the detailed mechanisms of action.
This technical guide provides a solid foundation for researchers entering this exciting field. The versatility of the 6-(4-fluorophenyl)imidazo[2,1-b]thiazole scaffold, coupled with a rational drug design approach, holds immense promise for the discovery of next-generation therapies.
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"mechanism of action of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole"
An In-depth Technical Guide on the Core Mechanism of Action of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[2,1-b]thiazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities. This guide focuses on a specific analog, 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole, and delves into its potential mechanisms of action. While direct, extensive research on this precise molecule is emerging, a wealth of data from closely related analogs allows for the formulation of robust, evidence-based hypotheses regarding its molecular targets and cellular effects. This document synthesizes the current understanding of the imidazo[2,1-b]thiazole class, focusing primarily on the most prominently reported anticancer activities, and provides a comprehensive framework for researchers to systematically investigate and validate the mechanism of action for this specific compound.
Introduction: The Imidazo[2,1-b]thiazole Core Scaffold
The fusion of imidazole and thiazole rings creates the imidazo[2,1-b]thiazole heterocyclic system, a scaffold that has garnered significant attention in drug discovery. Its rigid, planar structure and rich electron density make it an ideal candidate for interacting with various biological targets.[1] Molecules built on this core have shown a remarkable diversity of biological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The substitution of different functional groups at various positions on the core structure dramatically influences the compound's pharmacological profile, allowing for fine-tuning of its activity and specificity. The presence of a 4-fluorophenyl group at the 6-position, as in our topic compound, is a common strategy in medicinal chemistry to enhance binding affinity and improve metabolic stability.[4]
This guide will explore the most probable mechanisms of action for 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole, drawing insights from comprehensive studies on its close structural relatives.
Postulated Mechanisms of Action Based on Analog Studies
The most extensively documented therapeutic potential for the imidazo[2,1-b]thiazole class lies in oncology. The proposed mechanisms are often multifaceted, involving the inhibition of key signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.
Primary Postulate: Kinase Inhibition in Oncogenic Signaling
A recurring theme in the literature is the ability of imidazo[2,1-b]thiazole derivatives to function as potent kinase inhibitors. Several critical oncogenic pathways are implicated.
-
Pan-RAF Inhibition and the MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell growth. Mutations in RAF kinases, particularly BRAF (V600E), lead to its constitutive activation, driving uncontrolled proliferation in many cancers, such as melanoma.[5] Studies on novel imidazo[2,1-b]thiazole derivatives have demonstrated their potential as pan-RAF inhibitors, capable of blocking this hyperactivated pathway.[5] It is highly probable that 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole engages with the ATP-binding pocket of RAF kinases, preventing the downstream phosphorylation cascade of MEK and ERK.
-
Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival. Its overexpression is linked to increased metastasis and poor prognosis. Certain imidazo[2,1-b]thiazole-based compounds have been specifically investigated as FAK inhibitors, demonstrating cytotoxic and apoptotic effects in glioma cell lines.[6]
-
c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are crucial for embryonic development but are often dysregulated in cancer, promoting invasion and angiogenesis. Thiazole and thiadiazole-based derivatives have been successfully designed as c-Met kinase inhibitors.[7]
The proposed inhibitory action on these kinases is visually summarized below.
Caption: Postulated kinase inhibition by the topic compound.
Induction of Apoptosis
Beyond kinase inhibition, a direct consequence of disrupting these survival pathways is the induction of apoptosis (programmed cell death). Several studies on imidazo[2,1-b]thiazole derivatives confirm this outcome. For instance, certain analogs were shown to induce apoptosis in HepG2 cells, an effect confirmed by increased immunoreactivity of caspase-3 and RIPK1.[8] This suggests a mechanism involving the activation of the caspase cascade, a family of proteases that execute the apoptotic program.
Other Potential Mechanisms
While anticancer activity is the most prominent, the broad bioactivity of the scaffold suggests other potential mechanisms.
-
mTOR Pathway Interaction: In silico COMPARE analyses have shown correlations between some imidazo[2,1-b]thiazole derivatives and the mTOR inhibitor rapamycin, suggesting a potential interaction with the PI3K/Akt/mTOR signaling pathway.[9]
-
Antimicrobial Activity: Derivatives have been synthesized and tested against various microbes, including Mycobacterium tuberculosis, demonstrating inhibitory activity.[8][10] The precise molecular targets in these organisms are still under investigation but likely involve essential enzymes.
A Proposed Experimental Framework for Mechanistic Validation
For drug development professionals, a hypothesis-driven experimental plan is critical. The following workflows outline a systematic approach to elucidate the precise mechanism of action of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole.
Phase 1: Target Identification and Initial Validation
The primary objective is to identify the direct molecular target(s) of the compound.
Workflow: Target Identification
Caption: Workflow for identifying molecular targets.
Protocol: Broad-Panel Kinase Profiling
-
Objective: To empirically identify kinase targets from a large, diverse panel.
-
Methodology:
-
Prepare a stock solution of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole in DMSO at a high concentration (e.g., 10 mM).
-
Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) for screening at a fixed concentration (typically 1-10 µM) against a panel of several hundred kinases.
-
The assay typically measures the remaining kinase activity in the presence of the compound, often using a radiometric (-ATP) or fluorescence-based method.
-
Data is reported as percent inhibition relative to a DMSO control.
-
-
Causality and Interpretation: A significant inhibition (>50-70%) of a specific kinase or kinase family strongly suggests a direct interaction. This unbiased approach can uncover unexpected targets and is a cornerstone of modern drug discovery. Hits from this screen become the primary candidates for further validation.
Phase 2: Cellular Activity and Pathway Analysis
Once putative targets are identified, the next step is to confirm that the compound affects these targets within a cellular context and produces the expected biological outcome.
Protocol: Western Blotting for MAPK Pathway Inhibition
-
Objective: To determine if the compound inhibits the phosphorylation of key proteins in the MAPK pathway in a cancer cell line (e.g., A375 melanoma, which harbors the BRAF V600E mutation).
-
Methodology:
-
Culture A375 cells to 70-80% confluency.
-
Treat cells with varying concentrations of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-6 hours). Include a DMSO vehicle control.
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk) and probe with primary antibodies overnight. Key antibodies include:
-
Phospho-ERK (p-ERK)
-
Total ERK
-
Phospho-MEK (p-MEK)
-
Total MEK
-
A loading control (e.g., GAPDH or β-actin)
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Self-Validation System: A dose-dependent decrease in the ratio of p-ERK to total ERK (and p-MEK to total MEK) relative to the vehicle control, with no change in the loading control, provides strong evidence of on-target pathway inhibition.
Phase 3: Quantifying the Phenotypic Outcome
The final step is to quantify the overall effect on cancer cells, linking target engagement to a therapeutic outcome like cell death.
Protocol: Cytotoxicity (MTT) Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound.
-
Methodology:
-
Seed cancer cells (e.g., A375, C6 glioma[6]) in 96-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the compound and treat the cells for 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Read the absorbance at ~570 nm using a plate reader.
-
Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Data Summary
While specific quantitative data for 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole is not yet published, we can summarize representative data for potent analogs from the literature to establish a benchmark for expected activity.
| Compound Class/Analog | Target Cell Line(s) | Reported Activity (IC50 / GI50) | Primary Mechanism Implicated | Reference |
| Imidazo[2,1-b]thiazole-thiosemicarbazide | Glioma C6 | ~10 µM | FAK Inhibition, Apoptosis | [2][6] |
| Imidazo[2,1-b]thiazole-pyrazole | CNS SNB-75, Renal UO-31 | Growth Inhibition at 10 µM | mTOR Pathway Correlation | [9] |
| Arylidenehydrazide derivative (3b) | NCI-60 Panel | log10GI50: -4.41 to -6.44 | Broad Antiproliferative | [11] |
| Pan-RAF Inhibitor Analog | Melanoma Cell Lines | Not specified | BRAF/MAPK Inhibition | [5] |
Conclusion
6-(4-Fluorophenyl)imidazo[2,1-b]thiazole belongs to a class of compounds with immense therapeutic potential, particularly in oncology. Based on a comprehensive analysis of its structural analogs, the most probable mechanism of action is the inhibition of key oncogenic kinases, including BRAF, FAK, and c-Met, leading to the suppression of pro-survival signaling pathways and the induction of apoptosis. This guide provides not only a summary of these postulated mechanisms but also a robust, validated experimental framework for researchers to definitively elucidate the compound's mode of action. The systematic application of in silico, biochemical, and cell-based assays will be crucial in advancing this promising molecule through the drug development pipeline.
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In Vitro Anticancer Potential of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole: A Technical Guide for Preclinical Evaluation
Preamble: The Strategic Pursuit of Novel Anticancer Agents
The landscape of oncological research is characterized by an unceasing quest for therapeutic agents that exhibit both high potency against malignant cells and a favorable safety profile. Within this pursuit, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The imidazo[2,1-b]thiazole scaffold, a fused bicyclic system, represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including notable anticancer properties.[1] This technical guide focuses on a specific, promising derivative: 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole .
While direct, comprehensive in vitro anticancer data for this exact molecule is emerging, a robust body of evidence from structurally analogous compounds, particularly those with halogenated phenyl rings at the 6-position, allows for a scientifically rigorous projection of its potential efficacy and mechanism of action.[2] The strategic incorporation of a fluorine atom is a well-established tactic in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.
This document serves as an in-depth guide for researchers, scientists, and drug development professionals. It is designed to provide not just the "what" but the "why"—the causal logic behind experimental design—for the preclinical in vitro evaluation of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole as a potential anticancer agent. We will synthesize data from closely related analogs to build a compelling case for its investigation and provide detailed, field-proven protocols for its cytotoxic and mechanistic evaluation.
The Imidazo[2,1-b]thiazole Core: A Scaffold of Anticancer Promise
The imidazo[2,1-b]thiazole nucleus is a versatile scaffold that has been extensively explored for the development of novel therapeutic agents.[1][3] Its rigid, planar structure and the presence of multiple nitrogen and sulfur heteroatoms provide numerous points for chemical modification, allowing for the fine-tuning of its biological activity.
Derivatives of this scaffold have been reported to exhibit potent antiproliferative activity against a range of human cancer cell lines.[3][4] The mechanism of action is often multifaceted and dependent on the specific substitutions on the core ring system. Key anticancer mechanisms associated with this class of compounds include:
-
Kinase Inhibition: Many imidazo[2,1-b]thiazole derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as BRAF, FLT3, and others within the MAPK pathway.[5][6]
-
Tubulin Polymerization Disruption: A significant number of these compounds interfere with microtubule dynamics, a clinically validated target for cancer chemotherapy. They can either inhibit the polymerization of tubulin into microtubules or destabilize existing microtubules, leading to cell cycle arrest and apoptosis.[2]
The 6-phenyl substituted imidazo[2,1-b]thiazoles have shown particular promise, with the nature and position of substituents on the phenyl ring playing a critical role in determining the potency and selectivity of their anticancer effects.[5]
Rationale for Investigation: The 6-(4-Fluorophenyl) Moiety
The specific focus on the 6-(4-Fluorophenyl) derivative is deliberate. The introduction of a fluorine atom at the para-position of the phenyl ring is a strategic choice rooted in established medicinal chemistry principles. Fluorine's high electronegativity and small size can significantly alter the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins through favorable electrostatic interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic attack at that position, thereby increasing the compound's biological half-life.
Given the potent anticancer activities observed for analogous compounds, such as the 6-(4-chlorophenyl) derivative, it is highly probable that 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole will exhibit significant cytotoxic effects against a range of cancer cell lines.[2]
A Roadmap for In Vitro Evaluation: Experimental Design and Protocols
A systematic in vitro evaluation is essential to characterize the anticancer potential of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole. The following experimental workflow provides a comprehensive approach to determine its cytotoxicity, elucidate its mechanism of action, and establish a foundation for further preclinical development.
Caption: A generalized workflow for the in vitro evaluation of anticancer compounds.
Primary Cytotoxicity Screening: The MTT Assay
The initial step is to determine the compound's ability to inhibit cancer cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, is proportional to the number of viable cells.[7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. These crystals are then solubilized, and the absorbance of the resulting solution is measured, providing a quantitative assessment of cell viability.[7]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], HeLa [cervical]) in appropriate media.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation: Predicted Cytotoxicity based on Analogs
While specific data for the 6-(4-Fluorophenyl) derivative is pending, the following table summarizes the reported activity of a closely related analog, 6-(4-chlorophenyl)imidazo[2,1-b]thiazole, to provide a predictive baseline.[2]
| Cancer Cell Line | Tissue Origin | Predicted IC₅₀ (µM) |
| HeLa | Cervical | >100 |
| MIA PaCa-2 | Pancreatic | 4.2 ± 0.6 |
| SK-N-SH | Neuroblastoma | >100 |
| DU145 | Prostate | >100 |
Data is for a noscapine conjugate of a related compound and serves as an illustrative example of potential potency.[2]
Mechanistic Studies: Unraveling the Mode of Action
Once cytotoxicity is established, the next critical step is to investigate the mechanism through which 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole exerts its effects.
Many anticancer agents induce cell death by disrupting the normal progression of the cell cycle. Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing DNA content and determining the cell cycle distribution of a cell population.[8]
Principle: PI is a fluorescent intercalating agent that binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat them with the IC₅₀ concentration of the compound for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[9]
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
Caption: Potential cell cycle arrest points for anticancer agents.
Based on the known activity of related compounds, a likely mechanism of action is the disruption of microtubule dynamics. An in vitro tubulin polymerization assay can directly assess the compound's effect on this process.[10][11]
Principle: The assembly of purified tubulin into microtubules can be monitored in real-time by measuring the increase in fluorescence of a reporter molecule that binds specifically to polymerized tubulin.[10] Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.
Experimental Protocol: Tubulin Polymerization Assay
-
Reagent Preparation:
-
Use a commercially available tubulin polymerization assay kit.
-
Reconstitute purified tubulin protein in a general tubulin buffer.
-
Prepare a reaction mix containing tubulin, GTP, and a fluorescent reporter on ice.
-
-
Assay Setup:
-
In a pre-warmed 96-well plate, add the test compound at various concentrations.
-
Include a vehicle control (DMSO), a known polymerization inhibitor (e.g., Nocodazole) as a positive control, and a known polymerization stabilizer (e.g., Paclitaxel) as another control.
-
-
Initiation and Measurement:
-
Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Compare the curves of the treated samples to the controls to determine if the compound inhibits or enhances tubulin polymerization.
-
Caption: Mechanism of tubulin polymerization inhibition by anticancer agents.
Concluding Remarks and Future Directions
This guide outlines a comprehensive and logically structured approach for the in vitro evaluation of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole as a potential anticancer agent. While direct experimental data for this specific compound is not yet widely published, the strong anticancer activity of its close structural analogs provides a compelling rationale for its investigation. The proposed workflow, from initial cytotoxicity screening to detailed mechanistic studies, will generate the critical data necessary to ascertain its therapeutic potential.
Positive outcomes from these in vitro studies would warrant progression to more advanced preclinical models, including 3D cell cultures and in vivo xenograft studies, to further validate its efficacy and safety. The unique electronic properties conferred by the fluorine substituent may well translate into a superior pharmacological profile, making 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole a highly promising candidate for the development of a novel cancer therapeutic.
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The Antimicrobial Landscape of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole: A Technical Guide
Foreword: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates a paradigm shift in the discovery and development of new therapeutic agents. Pathogens are continuously evolving mechanisms to evade conventional antibiotics, rendering many established treatments obsolete. This challenging landscape compels the scientific community to explore novel chemical scaffolds that operate via unique mechanisms of action. The imidazo[2,1-b]thiazole core is one such promising scaffold, demonstrating a broad and potent spectrum of biological activities. This guide provides a detailed technical exploration of the antimicrobial properties associated with the 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole framework, synthesizing current literature to offer a comprehensive resource for researchers and drug development professionals.
The Imidazo[2,1-b]thiazole Core: A Privileged Scaffold in Medicinal Chemistry
The imidazo[2,1-b]thiazole system is a fused heterocyclic ring structure that has garnered significant attention in medicinal chemistry. This is due to its diverse pharmacological profile, which includes antibacterial, antifungal, antimycobacterial, antiviral, and anti-inflammatory properties.[1][2] The structural rigidity of the fused ring system, combined with the electronic properties of the embedded nitrogen and sulfur atoms, provides an excellent platform for the design of novel therapeutic agents. The ability to readily introduce a variety of substituents at different positions on the scaffold allows for the fine-tuning of its biological activity and pharmacokinetic properties.
The presence of a 6-aryl substituent is a common feature in many biologically active imidazo[2,1-b]thiazole derivatives. The nature of this aryl group, including the presence and position of electron-withdrawing or electron-donating groups, can profoundly influence the compound's antimicrobial spectrum and potency. The focus of this guide, 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole, incorporates a fluorine atom at the para-position of the phenyl ring. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity, often leading to improved drug-like properties.
Unraveling the Antimicrobial Spectrum: A Synthesis of Preclinical Data
While specific, comprehensive studies on the antimicrobial spectrum of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole are emerging, a robust body of literature on closely related analogues provides a strong predictive framework for its activity. The following sections consolidate data from various studies on 6-aryl-imidazo[2,1-b]thiazole derivatives.
Antibacterial Activity
Derivatives of the imidazo[2,1-b]thiazole scaffold have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria.[3] The mechanism of action is not fully elucidated but is thought to involve the inhibition of essential cellular processes.
Table 1: Representative Antibacterial Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Imidazo[2,1-b]thiazole Derivatives | Staphylococcus aureus | Moderate Activity | [4] |
| Imidazo[2,1-b]thiazole Derivatives | Escherichia coli | Slight to Moderate Activity | [4] |
| Imidazo[2,1-b]thiazole Derivatives | Pseudomonas aeruginosa | Slight to Moderate Activity | [4] |
| 6-(4-Bromophenyl)imidazo[2,1-b]thiazole Derivatives | Klebsiella pneumoniae | Promising Activity | [5] |
| Imidazo[2,1-b][1][4][6]thiadiazole Derivatives | Clavibacter michiganensis | 1.56 | [2] |
| Imidazo[2,1-b][1][4][6]thiadiazole Derivatives | Xanthomonas axonopodis | 3.13 | [2] |
Note: The presented data is a summary from various studies on different derivatives and may not be directly representative of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole.
Antifungal Activity
The imidazo[2,1-b]thiazole scaffold has also shown significant promise as an antifungal agent.[7] Several studies have reported potent activity against clinically relevant fungal pathogens.
Table 2: Representative Antifungal Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Imidazo[2,1-b]thiazole Derivatives | Candida albicans | Slight to Moderate Activity | [4] |
| 6-(4-Bromophenyl)imidazo[2,1-b]thiazole Derivatives | Candida albicans | Promising Activity | [5] |
| Pyrazole-containing imidazo[2,1-b][1][4][6]thiadiazoles | Various Fungal Strains | Strong Activity (some <0.25) | [8] |
Note: The presented data is a summary from various studies on different derivatives and may not be directly representative of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole.
Antimycobacterial Activity
Notably, certain imidazo[2,1-b]thiazole derivatives have exhibited potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[6] This highlights the potential of this scaffold in addressing significant global health challenges.
Table 3: Representative Antimycobacterial Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound/Derivative | Mycobacterial Strain | IC50 (µM) | Reference |
| Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT10) | M. tuberculosis H37Ra | 2.32 | [6] |
| Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT06) | M. tuberculosis H37Ra | 2.03 | [6] |
Experimental Protocols for Antimicrobial Spectrum Determination
The evaluation of the antimicrobial spectrum of a novel compound like 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole relies on standardized and validated laboratory protocols. The following outlines the core methodologies.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly employed technique.
Step-by-Step Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in a multi-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
The MBC or MFC determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Step-by-Step Protocol:
-
Perform MIC Assay: An MIC assay is conducted as described above.
-
Subculturing: A small aliquot from the wells showing no visible growth in the MIC assay is plated onto an agar medium that does not contain the test compound.
-
Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.
-
Result Interpretation: The MBC/MFC is the lowest concentration of the test compound from which no microbial growth occurs on the subculture plates.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of imidazo[2,1-b]thiazole derivatives is highly dependent on the nature and position of substituents.[9]
-
Substitution at the 6-position: The presence of an aryl group at this position is crucial for activity. Halogen substitutions on this phenyl ring, such as chloro and bromo, have been shown to confer potent antimicrobial properties.[5][10] This suggests that the 4-fluoro substitution in 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole is likely to contribute positively to its antimicrobial profile. The electronegativity and size of the halogen can influence binding interactions with the biological target.
-
Substitution at other positions: Modifications at the 2, 3, and 5-positions of the imidazo[2,1-b]thiazole ring have also been extensively explored to modulate the antimicrobial spectrum and potency.
Concluding Remarks and Future Directions
Based on the extensive research into the imidazo[2,1-b]thiazole scaffold, it is highly probable that 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole possesses a significant antimicrobial spectrum. The presence of the 4-fluorophenyl group is anticipated to confer potent antibacterial and antifungal activities, and potentially antimycobacterial properties.
To fully elucidate the therapeutic potential of this specific compound, the following future work is recommended:
-
Comprehensive in vitro screening: Testing against a broad panel of clinically relevant and drug-resistant bacterial and fungal strains.
-
Mechanism of action studies: Investigating the specific biochemical pathways inhibited by the compound.
-
In vivo efficacy studies: Evaluating the compound's performance in animal models of infection.
-
Toxicology and ADME profiling: Assessing the safety and pharmacokinetic properties of the compound.
The exploration of the 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole scaffold represents a promising avenue in the quest for novel antimicrobial agents. Continued research in this area is crucial to combat the growing threat of infectious diseases.
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Whitepaper: 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole: A Novel Scaffold for Selective COX-2 Inhibition
Executive Summary
The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory therapy, offering significant advantages over non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) by minimizing gastrointestinal side effects.[1][2][3] The search for novel, potent, and safe COX-2 inhibitors has led to the exploration of diverse heterocyclic scaffolds. Among these, the imidazo[2,1-b]thiazole core has emerged as a privileged structure, demonstrating significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole, a representative compound of this class, as a selective COX-2 inhibitor. We will detail its molecular rationale, a validated synthetic pathway, mechanism of action via molecular docking, and a complete workflow for preclinical evaluation, including in vitro enzymatic assays and in vivo models of inflammation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation anti-inflammatory agents.
Introduction: The Rationale for Selective COX-2 Inhibition
The cyclooxygenase (COX) enzyme is a critical catalyst in the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[3][4] Two primary isoforms exist: COX-1 and COX-2. COX-1 is constitutively expressed and plays a vital role in physiological functions, such as protecting the gastric mucosa and maintaining renal blood flow.[2][4] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[5][6]
Traditional NSAIDs, like ibuprofen and naproxen, inhibit both COX-1 and COX-2.[1] While this provides effective anti-inflammatory relief, the concurrent inhibition of COX-1 leads to well-documented adverse effects, most notably gastrointestinal bleeding and ulceration.[3] This understanding spurred the development of selective COX-2 inhibitors ("coxibs"), designed to target the pathological isoform while sparing the protective functions of COX-1.[3][7]
The imidazo[2,1-b]thiazole scaffold is a fused heterocyclic system that has garnered significant attention for its broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9] Its rigid, planar structure and potential for diverse substitutions make it an ideal candidate for designing selective enzyme inhibitors. The strategic placement of a 4-fluorophenyl group at the 6-position is designed to mimic the binding motifs of established COX-2 inhibitors, which often feature a para-substituted phenyl ring that interacts with a key hydrophobic side pocket in the COX-2 active site.
Molecular Design and Synthesis
The synthesis of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole is typically achieved through a well-established multi-step sequence, starting from commercially available materials. The general strategy involves the synthesis of a key intermediate, α-bromo-4-fluoroacetophenone, followed by a cyclocondensation reaction with 2-aminothiazole.[10]
Synthetic Workflow
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A Technical Guide to the Structure-Activity Relationship of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole Analogues
Abstract: The imidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold that forms the basis of numerous compounds with significant therapeutic potential. Its rigid, fused-ring system serves as an excellent pharmacophoric anchor for developing targeted agents across various disease areas. This technical guide focuses specifically on the structure-activity relationship (SAR) of analogues built around a 6-(4-fluorophenyl)imidazo[2,1-b]thiazole framework. The strategic placement of a 4-fluorophenyl group at the C6 position often enhances metabolic stability and modulates binding affinity, making this a particularly fruitful starting point for drug discovery. We will dissect the impact of structural modifications at various positions of the imidazo[2,1-b]thiazole ring system on key biological activities, with a primary focus on anticancer and anti-inflammatory applications. This analysis is supported by detailed mechanistic insights, experimental protocols, and a comprehensive review of key findings from seminal research, providing a valuable resource for researchers, medicinal chemists, and drug development professionals.
Introduction: The Imidazo[2,1-b]thiazole Scaffold as a Privileged Structure
Heterocyclic Scaffolds in Drug Discovery
Heterocyclic compounds, particularly those containing nitrogen and sulfur, are cornerstones of medicinal chemistry.[1][2][3] Their structural diversity and ability to form multiple hydrogen bonds, dipole-dipole, and hydrophobic interactions allow them to effectively bind to a wide array of biological targets. The imidazo[2,1-b]thiazole system, a fused bicyclic heterocycle, has emerged as a "privileged structure" due to its consistent appearance in molecules with diverse and potent biological activities.[1][4]
Overview of Imidazo[2,1-b]thiazole's Broad-Spectrum Bioactivity
Derivatives of the imidazo[2,1-b]thiazole scaffold have been reported to exhibit an impressive range of pharmacological effects, including anticancer, anti-inflammatory, antitubercular, antibacterial, antifungal, and antiviral properties.[5] This versatility stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its steric and electronic properties to achieve high affinity and selectivity for specific biological targets.
Rationale for the 6-(4-Fluorophenyl) Substitution: A Key Pharmacophore
The substitution pattern on the imidazo[2,1-b]thiazole core is critical in determining its biological activity. The C6 position is frequently substituted with an aryl group. The choice of a 4-fluorophenyl moiety is a deliberate and common strategy in medicinal chemistry for several reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the phenyl ring less susceptible to oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes, which can improve the compound's pharmacokinetic profile.[6]
-
Enhanced Binding: Fluorine is highly electronegative and can act as a hydrogen bond acceptor. Furthermore, it can participate in favorable orthogonal multipolar interactions (e.g., with backbone amides) and halogen bonding, potentially increasing binding affinity to target proteins.
-
Modulated Lipophilicity: The introduction of a fluorine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes.
Core Synthesis Strategy
General Synthetic Pathway
The most common and versatile method for synthesizing the 6-aryl-imidazo[2,1-b]thiazole core is a variation of the Hantzsch thiazole synthesis. This typically involves a two-step process:
-
Thiazole Ring Formation: An α-haloketone (e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one) is reacted with thiourea to form the corresponding 2-amino-4-(4-fluorophenyl)thiazole intermediate.
-
Imidazole Ring Annulation: The resulting aminothiazole is then condensed with a second α-haloketone or α-haloaldehyde. This cyclization reaction forms the fused imidazo[2,1-b]thiazole ring system. Modifications at the C2 and C3 positions are readily introduced by varying the structure of the second α-haloketone.
General Synthesis Workflow
Caption: General synthetic workflow for 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole analogues.
Detailed Protocol: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole
-
To a solution of 2-bromo-1-(4-fluorophenyl)ethan-1-one (10 mmol) in 100 mL of absolute ethanol, add thiourea (12 mmol).
-
Heat the reaction mixture under reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. A solid precipitate will form.
-
Filter the solid, wash with cold ethanol, and then neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield the pure 2-amino-4-(4-fluorophenyl)thiazole intermediate.
-
The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Analysis
Overview of Biological Targets
The 6-(4-fluorophenyl)imidazo[2,1-b]thiazole scaffold has been successfully employed to develop inhibitors for several key drug targets, most notably protein kinases and tubulin. Kinases such as the RAF family (BRAF, CRAF) and p38α MAP kinase are central to cell signaling pathways controlling proliferation and inflammation, respectively.[7][8][9] Tubulin is the protein subunit of microtubules, which are critical for cell division, making it a validated target for anticancer agents.[10][11]
Key SAR Insights Diagram
Caption: Key SAR hotspots on the 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole scaffold.
Modifications at the C2 and C3 Positions
The C2 and C3 positions of the imidazo[2,1-b]thiazole ring are highly amenable to substitution, which profoundly influences biological activity.
-
Anticancer Activity: The introduction of bulky, substituted aryl groups at C2 and C3 can lead to potent microtubule-destabilizing agents. For instance, a series of analogues with bis(4-methoxyphenyl) substitutions at C2 and C3 demonstrated potent antiproliferative activity by inhibiting tubulin polymerization.[10]
-
Kinase Inhibition: For kinase inhibitors, smaller, often planar groups are preferred at C2. For example, linking a pyrimidine ring to the core scaffold has been a successful strategy for developing pan-RAF inhibitors.[7][8] The substituents on these appended rings can then be modified to optimize interactions within the ATP-binding pocket of the target kinase.
Modifications at the C5 Position
The C5 position is another critical site for interaction with biological targets.
-
Kinase Hinge-Binding: In many kinase inhibitors, the C5 position is functionalized to include a hydrogen bond acceptor. The Vilsmeier-Haack reaction can be used to introduce a formyl (aldehyde) group at this position, which can then serve as a handle for further elaboration or act as a hinge-binding element itself.[12]
-
Chalcone Conjugates: Attaching chalcone moieties via the C5 position has been shown to produce potent microtubule-destabilizing agents. These hybrid molecules effectively arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis.[10]
Comparative Analysis of Halogen Substitution at the C6-Phenyl Ring
While this guide focuses on the 4-fluorophenyl analogues, comparing them to derivatives with other halogens (Cl, Br) at the same position provides valuable SAR insights.
-
Generally, a halogen at the para-position is favorable for activity. Studies on analogues with 6-(4-chlorophenyl) and 6-(4-bromophenyl) have also reported significant anticancer and antimicrobial activities.[4][13]
-
The specific choice of halogen can subtly influence potency and selectivity. Fluorine is often preferred for its optimal balance of electronic properties and minimal steric bulk, though in some target classes, the larger and more polarizable chlorine or bromine atoms may form more favorable interactions.
Anticancer Activity: Mechanisms and Key Analogues
Targeting Microtubule Dynamics
A significant class of 6-(4-fluorophenyl)imidazo[2,1-b]thiazole analogues exerts its anticancer effect by disrupting the dynamics of microtubules.
-
Mechanism of Action: These compounds bind to tubulin, preventing its polymerization into functional microtubules. This disruption of the cytoskeleton machinery triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[10][11]
-
Key Analogues: Conjugates of imidazo[2,1-b]thiazole and chalcone have shown particular promise. For example, (E)-3-(6-(4-fluorophenyl)-2,3-bis(4-methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one demonstrated potent antiproliferative activity against a panel of human cancer cell lines with IC₅₀ values in the sub-micromolar range.[10]
Table 1: Cytotoxicity of Representative Microtubule-Targeting Analogues
| Compound ID | Modification | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 11x | C2,C3-bis(4-methoxyphenyl), C5-pyridylchalcone | A549 (Lung) | 0.64 | [10] |
| 11x | C2,C3-bis(4-methoxyphenyl), C5-pyridylchalcone | MCF-7 (Breast) | 0.81 | [10] |
| Nos-5 | C7-linked thiazole-amine (Noscapine hybrid) | MCF-7 (Breast) | 2.7 |[11] |
Targeting Kinase Pathways (e.g., RAF/MEK/ERK)
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that is frequently hyperactivated in many cancers, particularly melanoma, due to mutations in the BRAF kinase.[7]
-
Mechanism of Action: Certain imidazo[2,1-b]thiazole derivatives have been developed as potent pan-RAF inhibitors, meaning they inhibit not only the mutated BRAF (e.g., V600E) but also other RAF isoforms. This can be advantageous in overcoming resistance mechanisms that develop against mutant-selective inhibitors.[8] Inhibition of RAF prevents the phosphorylation and activation of downstream kinases MEK and ERK, thereby halting the pro-proliferative signaling cascade.
Caption: Simplified MAPK signaling pathway showing inhibition of RAF by imidazo[2,1-b]thiazole analogues.
Anti-inflammatory Activity: Mechanisms and Key Analogues
Inhibition of p38α MAP Kinase
The p38α MAP kinase is a central regulator of the inflammatory response. It controls the production of pro-inflammatory cytokines like TNF-α and interleukin-6 (IL-6), as well as the expression of enzymes like COX-2.[9]
-
Mechanism of Action: Imidazo[2,1-b]thiazole analogues have been designed to act as ATP-competitive inhibitors of p38α. By blocking the kinase activity of p38α, these compounds can effectively suppress the production of a wide range of inflammatory mediators.
-
SAR for p38α Inhibition: Studies have shown that for p38α inhibition, a pyrimidine ring attached to the imidazo[2,1-b]thiazole core is beneficial. The SAR is further refined by the nature of a linker and a terminal moiety attached to the pyrimidine. A propyl linker connecting to a terminal sulfonamide moiety was found to be the most potent combination, with compounds like 24g (bearing a p-chlorobenzene sulfonamide) exhibiting sub-micromolar IC₅₀ values.[9]
Table 2: p38α Inhibitory Activity of Representative Analogues
| Compound ID | Linker | Terminal Moiety | p38α IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 24g | Propyl | p-Cl Benzene Sulfonamide | 0.68 | [9] |
| 24i | Propyl | p-F Benzene Sulfonamide | 0.87 (for PGE2 production) | [9] |
| 21d | Ethyl | p-OCH₃ Benzene Amide | 1.21 (for NO release) |[9] |
Key Experimental Methodologies
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
-
Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol: Tubulin Polymerization Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing tubulin (e.g., >99% pure bovine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) with 1.0 mM GTP.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include paclitaxel as a positive control for polymerization and colchicine as a positive control for inhibition.
-
Initiation and Monitoring: Incubate the plate at 37°C and monitor the change in absorbance (turbidity) at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of treated samples to the control. Calculate the percentage of inhibition at a given concentration and determine the IC₅₀ value for polymerization inhibition.
Conclusion and Future Perspectives
The 6-(4-fluorophenyl)imidazo[2,1-b]thiazole scaffold is a remarkably versatile and potent platform for the development of targeted therapeutics. The structure-activity relationships explored in this guide demonstrate that precise modifications at the C2, C3, and C5 positions can direct the resulting analogues to distinct and highly relevant biological targets, such as tubulin and protein kinases. The consistent potency observed across different target classes underscores the privileged nature of this chemical framework.
Future research in this area should focus on several key objectives:
-
Multiparameter Optimization: Moving beyond potency, future design should increasingly focus on optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties to identify candidates with favorable drug-like profiles.
-
Selectivity Profiling: For kinase inhibitors, comprehensive selectivity profiling against a broad panel of kinases is essential to minimize off-target effects and potential toxicity.
-
Exploration of New Chemical Space: While aryl substitutions are well-explored, the introduction of novel, non-planar, or sp³-rich fragments at the SAR hotspots could lead to compounds with unique binding modes and improved properties.
-
In Vivo Evaluation: Promising lead compounds identified through in vitro studies must be advanced to relevant animal models of cancer and inflammation to validate their therapeutic efficacy and safety profiles.
By leveraging the foundational SAR knowledge detailed herein, medicinal chemists are well-equipped to continue innovating and unlocking the full therapeutic potential of the 6-(4-fluorophenyl)imidazo[2,1-b]thiazole scaffold.
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- 6. 6-(4-Bromophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Spectroscopic Characterization of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole (CAS 7025-29-8). This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the imidazo[2,1-b]thiazole scaffold in biologically active agents. This document details the expected data from core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—grounded in established principles and supported by data from structurally related analogs. Detailed experimental protocols for synthesis and data acquisition are provided to ensure methodological reproducibility. This guide is intended to serve as a vital resource for scientists engaged in the synthesis, identification, and quality control of this important molecular entity.
Introduction: The Significance of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole
The imidazo[2,1-b]thiazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a 4-fluorophenyl substituent at the 6-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, often enhancing metabolic stability and receptor binding affinity.
Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in the pharmaceutical sciences. Spectroscopic techniques provide a non-destructive and highly informative means to elucidate molecular structure. This guide explains the causality behind experimental choices and provides a self-validating framework for the characterization of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole.
Synthesis and Material Acquisition
The primary and most reliable method for synthesizing 6-substituted-imidazo[2,1-b]thiazoles is the condensation reaction between a 2-aminothiazole and a substituted α-haloketone, a variant of the Hantzsch thiazole synthesis.[1][2]
Experimental Protocol: Synthesis
A standard procedure for the synthesis of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole is as follows:
-
Reactant Preparation: In a round-bottom flask, dissolve 2-aminothiazole (1.0 equivalent) in anhydrous ethanol.
-
Reaction Initiation: Add 2-bromo-1-(4-fluorophenyl)ethanone (1.0 equivalent) to the solution.
-
Reaction Conditions: Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate, the hydrobromide salt of the product, is collected by vacuum filtration.
-
Neutralization: Suspend the collected salt in water and neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Purification: Filter the resulting solid, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole as a solid.
Diagram of Synthetic Workflow
Caption: Synthetic pathway for 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The expected ¹H NMR spectrum will show distinct signals for the protons on the imidazo[2,1-b]thiazole core and the 4-fluorophenyl ring. The chemical shifts are influenced by the aromatic nature of the rings and the electron-withdrawing effect of the fluorine atom and the heterocyclic system.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for ¹H NMR are generally sufficient.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~8.3 | d | J ≈ 1.5 |
| H-3 | ~7.5 | d | J ≈ 1.5 |
| H-5 | ~7.9 | s | - |
| H-2', H-6' | ~7.9 | dd | J_H-F ≈ 8.8, J_H-H ≈ 5.5 |
| H-3', H-5' | ~7.3 | t | J ≈ 8.8 |
Causality and Interpretation:
-
The protons on the thiazole portion of the fused ring (H-2 and H-3) are expected to appear as doublets due to coupling with each other. Their exact chemical shifts are influenced by the fused imidazole ring.
-
The proton at the 5-position of the imidazole ring (H-5) is a singlet as it has no adjacent protons to couple with.
-
The protons on the 4-fluorophenyl ring exhibit a characteristic pattern. The protons ortho to the fluorine (H-3', H-5') appear as a triplet due to coupling with both the adjacent ortho protons and the fluorine atom. The protons meta to the fluorine (H-2', H-6') will appear as a doublet of doublets. This complex splitting arises from coupling to the adjacent ortho protons and a weaker coupling to the fluorine atom.[3]
¹³C NMR Spectroscopy
¹³C NMR provides information on the carbon skeleton of the molecule. The presence of the fluorine atom introduces C-F coupling, which is a key diagnostic feature.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Record the spectrum on the same spectrometer. ¹³C NMR requires a greater number of scans than ¹H NMR to achieve a good signal-to-noise ratio. A proton-decoupled spectrum is standard.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | C-F Coupling (J_CF, Hz) |
|---|---|---|
| C-2 | ~118 | - |
| C-3 | ~112 | - |
| C-5 | ~110 | - |
| C-6 | ~145 | - |
| C-7a | ~130 | - |
| C-1' | ~130 | d, J ≈ 3 |
| C-2', C-6' | ~128 | d, J ≈ 8 |
| C-3', C-5' | ~116 | d, J ≈ 22 |
| C-4' | ~162 | d, J ≈ 245 |
Causality and Interpretation:
-
The carbon directly attached to the fluorine (C-4') will show a large one-bond coupling constant (¹J_CF) of approximately 245 Hz and will be significantly deshielded.
-
The carbons ortho (C-3', C-5') and meta (C-2', C-6') to the fluorine will exhibit smaller two-bond (²J_CF) and three-bond (³J_CF) couplings, respectively.[3]
-
The carbons of the imidazo[2,1-b]thiazole core will appear in the aromatic region, with their specific shifts determined by the electronic environment within the heterocyclic system.
Diagram of Key NMR Structural Correlations
Caption: Key proton assignments on the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be acquired using a Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR). For a KBr pellet, mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk. For ATR, place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 1600-1450 | C=C and C=N Stretch | Aromatic and Heteroaromatic Rings |
| 1250-1200 | C-F Stretch | Aryl-Fluoride |
| 850-800 | C-H Bend | p-disubstituted benzene |
Causality and Interpretation:
-
The presence of aromatic C-H stretching vibrations just above 3000 cm⁻¹ confirms the aromatic nature of the compound.
-
A series of sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations within the fused heterocyclic system and the phenyl ring.
-
A strong absorption band around 1220 cm⁻¹ is a key diagnostic peak for the C-F stretching vibration of the aryl-fluoride group.
-
A strong band in the 850-800 cm⁻¹ region is indicative of the out-of-plane C-H bending for the 1,4-disubstituted (para) phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., LC-MS or GC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation data or Electrospray Ionization (ESI) for accurate mass and molecular ion confirmation.
-
Data Acquisition: Acquire the mass spectrum, ensuring the mass range covers the expected molecular weight.
Predicted Mass Spectral Data
-
Molecular Ion (M⁺): The molecular formula is C₁₁H₇FN₂S, with a monoisotopic mass of 218.03 g/mol .[4] The mass spectrum should show a prominent molecular ion peak at m/z = 218.
-
High-Resolution Mass Spectrometry (HRMS): For an exact mass measurement, HRMS (ESI-TOF) should yield a value for [M+H]⁺ of 219.0438, confirming the elemental composition.
Predicted Fragmentation Pattern (EI): The fragmentation of the imidazo[2,1-b]thiazole ring system is a key diagnostic feature. Common fragmentation pathways include:
-
Loss of HCN: A fragment corresponding to [M-27]⁺.
-
Fission of the Thiazole Ring: Cleavage of the C-S and N-C bonds in the thiazole ring can lead to characteristic fragments.
-
Loss of the Fluorophenyl Group: While less common for the molecular ion, fragmentation of larger ions may involve the loss of the fluorophenyl radical.
Diagram of a Key MS Fragmentation
Caption: A common fragmentation pathway for imidazo-fused heterocycles.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the unequivocal structural elucidation of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole. The data presented in this guide, based on established spectroscopic principles and supported by literature precedents for analogous structures, offers a reliable framework for researchers. Adherence to the described experimental protocols will ensure the generation of high-quality, reproducible data, thereby upholding the principles of scientific integrity in the synthesis and characterization of this and related compounds.
References
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Visible light triggered, catalyst free approach for the synthesis of thiazoles and imidazo[2,1-b]thiazoles. Retrieved from [Link]
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- Gomha, S. M., et al. (2015). Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)methanes. Molecules, 20(7), 12725-12739.
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Khazi, I. A. M., et al. (2011). Chemistry of Imidazo[2,1-b][4][5][6]thiadiazoles. Tetrahedron, 67(19), 3289-3316.
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ResearchGate. (n.d.). 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole. Retrieved from [Link]
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Exploring Novel Derivatives of the Imidazo[2,1-b]thiazole Scaffold: A Technical Guide for Drug Discovery
Introduction: The Privileged Scaffold in Medicinal Chemistry
The imidazo[2,1-b]thiazole core is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry.[1][2][3] Its unique structural features, combining an imidazole and a thiazole ring, create a versatile scaffold amenable to a wide range of chemical modifications.[1] This inherent adaptability allows for the fine-tuning of physicochemical and pharmacological properties, making it a "privileged scaffold" in the design of novel therapeutic agents.[1][3] The clinical relevance of this moiety is underscored by the existence of drugs based on this core structure.[1] This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of novel imidazo[2,1-b]thiazole derivatives, offering a valuable resource for researchers and professionals in drug development.
Synthetic Strategies: Building the Core and Its Analogs
The synthetic feasibility of the imidazo[2,1-b]thiazole scaffold is a key driver of its widespread investigation.[3] A variety of synthetic routes have been developed, ranging from classical condensation reactions to more modern and efficient multicomponent reactions.
Classical Synthesis: The Hantzsch-type Reaction and its Variations
A common and well-established method for the synthesis of the imidazo[2,1-b]thiazole core involves the reaction of a 2-aminothiazole with an α-haloketone. This reaction, a variation of the Hantzsch thiazole synthesis, provides a straightforward entry into this class of compounds.
Experimental Protocol: General Synthesis of 6-aryl-imidazo[2,1-b]thiazole derivatives
-
Reaction Setup: To a solution of the appropriate 2-aminothiazole (1 mmol) in a suitable solvent such as ethanol or DMF, add the desired α-bromoacetophenone (1.1 mmol).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with a cold solvent (e.g., diethyl ether) to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Modern Synthetic Approaches: Multicomponent Reactions
More recently, multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of imidazo[2,1-b]thiazole derivatives in a more efficient and atom-economical manner. The Groebke-Blackburn-Bienaymé reaction (GBBR) is a notable example, allowing for the one-pot synthesis of these compounds from an aldehyde, an aminothiazole, and an isocyanide.[4]
Experimental Workflow: Groebke-Blackburn-Bienaymé Reaction for Imidazo[2,1-b]thiazole Synthesis
Caption: Mechanism of anti-inflammatory action via selective inhibition of the COX-2 enzyme by novel imidazo[2,1-b]thiazole derivatives. [5][6]
Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective imidazo[2,1-b]thiazole-based drugs. [1]The bicyclic nature of the scaffold offers several positions for substitution, allowing for a systematic exploration of the chemical space. [1] Key positions for modification on the imidazo[2,1-b]thiazole core include the C2, C3, C5, and C6 positions. The nature of the substituents at these positions can significantly impact the biological activity. For example, in the context of anticancer activity, the introduction of aryl hydrazone moieties has been shown to enhance cytotoxicity. [7]Similarly, for COX-2 inhibition, the type and size of the amine substituent at the C-5 position of the imidazo[2,1-b]thiazole ring have been found to affect both the potency and selectivity of the inhibitory activity. [5][6]
Logical Relationship: Key Substitution Points for SAR Studies
Caption: Key positions on the imidazo[2,1-b]thiazole scaffold for chemical modification to explore structure-activity relationships.
Case Studies: Promising Imidazo[2,1-b]thiazole Derivatives
The following table summarizes the biological activity of selected imidazo[2,1-b]thiazole derivatives from recent literature, showcasing their potential as therapeutic agents.
| Compound ID | Target/Activity | Cell Line/Assay | IC50 / Activity | Reference |
| Compound 9i | Anticancer | MDA-MB-231 (Breast Cancer) | 1.65 µM | [7] |
| Compound 9m | Anticancer | MDA-MB-231 (Breast Cancer) | 1.12 µM | [7] |
| Compound 6a | COX-2 Inhibition | In vitro COX-1/COX-2 assay | 0.08 µM (COX-2) | [5][6] |
| Compound 62g | Anticancer | A549 (Lung Cancer) | 0.924 µM | [8] |
| Compound 62h | Anticancer | A549 (Lung Cancer) | 0.788 µM | [8] |
Experimental Protocols: A Practical Guide
To facilitate further research in this area, detailed experimental protocols for a representative synthesis and a key biological assay are provided below.
Protocol 1: Synthesis of Imidazo[2,1-b]thiazole-based Aryl Hydrazones
This protocol is adapted from the synthesis of compounds 9i and 9m as described in the literature. [7]
-
Synthesis of the Aldehyde Intermediate: Synthesize the required 6-aryl-imidazo[2,1-b]thiazole-2-carbaldehyde through established methods.
-
Condensation Reaction: To a solution of the aldehyde intermediate (1 equivalent) in ethanol, add the appropriate arylhydrazine hydrochloride (1.1 equivalents) and a catalytic amount of acetic acid.
-
Reaction Monitoring: Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Isolation and Purification: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried. Further purification can be performed by recrystallization or column chromatography.
Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)
This protocol outlines a standard MTT assay to determine the cytotoxic effects of novel imidazo[2,1-b]thiazole derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Future Perspectives and Conclusion
The imidazo[2,1-b]thiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on several key areas:
-
Expansion of Chemical Diversity: The development of new synthetic methodologies, including combinatorial and diversity-oriented synthesis, will enable the creation of large and diverse libraries of imidazo[2,1-b]thiazole derivatives for high-throughput screening.
-
Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms of action of the most potent compounds will be crucial for their further development as clinical candidates.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds will need to be evaluated in animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.
References
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Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives. (URL: [Link])
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A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. (URL: [Link])
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New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. (URL: [Link])
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Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. (URL: [Link])
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BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b]T[1][9][5]HIADIAZOLE DERIVATIVES: A REVIEW. (URL: [Link])
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Biological activities of imidazo[2,1-b]t[1][9][5]hiadiazole derivatives: A review. (URL: [Link])
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Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives. (URL: [Link])
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One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. (URL: [Link])
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A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. (URL: [Link])
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Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole derivatives. (URL: [Link])
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Biological Applications of Imidazothiazole Scaffolds: A Current Review. (URL: [Link])
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A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. (URL: [Link])
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Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. (URL: [Link])
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Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. (URL: [Link])
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Selected biologically active benzo[d]imidazo[2,1-b]thiazoles and... (URL: [Link])
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Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (URL: [Link])
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A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. (URL: [Link])
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(PDF) Imidazo[2,1b ] Thiazole: Introduction, Current and Perspective. (URL: [Link])
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New Imidazo[2,1-b]naphtha[2,1-d]t[1][9]hiazole Derivatives: Synthesis, Antimicrobial and Antifungal Activity. (URL: [Link])
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Patented imidazo[2,1-b]thiazole derivatives (12-21). (URL: [Link])
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Imidazo [2, 1-b] [1][9][5]Thiadiazoles as Murine Leukemia Cell Inhibitors: Quantitative Structure Activity Relationship (Qsar) Study. (URL: [Link])
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Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. (URL: [Link])
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Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. (URL: [Link])
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Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... (URL: [Link])
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BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b]T[1][9][5]HIADIAZOLE DERIVATIVES: A REVIEW. (URL: [Link])
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New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. (URL: [Link])
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (URL: [Link])
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with a vast spectrum of pharmacological activities.[1][2] This fused bicyclic motif is noted for its utility in developing novel therapeutic agents, including anticancer, anthelmintic, antifungal, and antiviral drugs.[3][4][5] The incorporation of a fluorine atom into pharmacologically active molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The unique electronic properties of fluorine can significantly modulate the physicochemical characteristics of a compound.[6]
This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole, a key intermediate for drug discovery programs. We will delve into the underlying reaction mechanism, provide detailed experimental procedures, and offer insights grounded in established chemical principles to ensure reproducibility and high-purity outcomes.
Synthetic Strategy and Reaction Mechanism
The most direct and widely adopted method for constructing the imidazo[2,1-b]thiazole ring system is the condensation reaction between a 2-aminothiazole derivative and an α-haloketone.[7][8][9][10] This reaction is a variant of the classic Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry.[11][12][13]
The synthesis of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole is achieved through the cyclocondensation of 2-aminothiazole with 2-bromo-1-(4-fluorophenyl)ethanone . The reaction proceeds via a well-understood, two-step mechanism:
-
Initial Alkylation (SN2 Reaction): The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom (N-1) of 2-aminothiazole on the electrophilic α-carbon of the α-bromoketone.[14][15] This is a classic SN2 displacement of the bromide, forming a key N-alkylated thiazolium salt intermediate. The endocyclic nitrogen is a stronger nucleophile than the exocyclic amino group in this initial step.
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group of the thiazolium intermediate then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon. This forms a five-membered ring intermediate (a carbinolamine). This intermediate is unstable and readily undergoes acid-catalyzed dehydration (loss of a water molecule) to form the thermodynamically stable, aromatic imidazo[2,1-b]thiazole ring system.[15]
This efficient one-pot procedure provides a direct route to the desired fused heterocyclic product.
Visualization of the Synthetic Pathway
The overall workflow for the synthesis is summarized below.
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- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. 6-(4-Bromophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: A Guide to the Groebke–Blackburn–Bienaymé Reaction for Imidazo[2,1-b]thiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Imidazo[2,1-b]thiazoles and Their Synthesis
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic framework prominently featured in a multitude of natural and synthetic compounds. Molecules incorporating this core structure have demonstrated a vast array of significant biological activities, including anti-inflammatory, antibacterial, anti-tuberculosis, cytotoxic, and anthelmintic properties.[1] This broad therapeutic potential has established the imidazo[2,1-b]thiazole nucleus as a critical pharmacophore in modern drug discovery and development.
Historically, the synthesis of these valuable scaffolds often involved multi-step, arduous processes characterized by long reaction times, high temperatures, and often low yields.[1] The advent of isocyanide-based multicomponent reactions (I-MCRs) has revolutionized this field by offering a more efficient and atom-economical alternative. Among these, the Groebke–Blackburn–Bienaymé (GBB) reaction stands out as a powerful and versatile one-pot method for the construction of imidazo[2,1-b]thiazoles and other fused imidazole heterocycles.[1] This three-component reaction, which brings together a 2-aminothiazole, an aldehyde, and an isocyanide, provides a direct and convergent pathway to structurally diverse and complex molecules.
This guide serves as a comprehensive resource for researchers, offering in-depth insights into the mechanism, a detailed experimental protocol, the scope and limitations, and troubleshooting advice for the successful application of the Groebke–Blackburn–Bienaymé reaction in the synthesis of imidazo[2,1-b]thiazoles.
The Reaction Mechanism: A Stepwise Look at the GBB Reaction
The Groebke–Blackburn–Bienaymé reaction proceeds through a well-established sequence of steps, initiated by the condensation of the 2-aminothiazole and the aldehyde. This is followed by a key cycloaddition involving the isocyanide. The currently accepted mechanism is detailed below.[2]
-
Imine Formation: The reaction commences with the acid- or heat-promoted condensation of the 2-aminothiazole with the aldehyde component. This step forms a reactive Schiff base, or imine, intermediate, with the elimination of a water molecule.
-
Nitrilium Ion Formation: The isocyanide then undergoes a nucleophilic attack on the electrophilic carbon of the imine. This results in the formation of a nitrilium ion intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the thiazole ring in the nitrilium intermediate then acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion in an intramolecular fashion. This [4+1] cycloaddition step leads to the formation of the five-membered imidazole ring, creating the fused bicyclic system.
-
Aromatization: The final step involves a proton transfer, leading to the aromatization of the newly formed imidazole ring and yielding the stable imidazo[2,1-b]thiazole product.
Caption: A diagram illustrating the stepwise mechanism of the GBB reaction.
Experimental Protocol: A General Procedure
This protocol provides a generalized procedure for the synthesis of imidazo[2,1-b]thiazoles via the Groebke–Blackburn–Bienaymé reaction. It is important to note that optimal conditions, including the choice of solvent, temperature, and the potential need for a catalyst, may vary depending on the specific substrates used.
Materials and Reagents:
-
2-Aminothiazole derivative (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Anhydrous solvent (e.g., toluene, methanol, or ethanol)
-
Catalyst (optional, e.g., Sc(OTf)₃, p-TsOH, AcOH)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Magnetic stirrer and heating source (e.g., heating mantle or microwave reactor)
-
Inert atmosphere setup (optional, but recommended for sensitive reagents)
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the 2-aminothiazole derivative (1.0 equiv) and the aldehyde (1.0 equiv).
-
Solvent Addition: Add the chosen anhydrous solvent to dissolve or suspend the reactants. A typical concentration is in the range of 0.1 to 0.5 M.
-
Catalyst Addition (if applicable): If a catalyst is required, add it to the reaction mixture at this stage. For Lewis acids like Sc(OTf)₃, a catalytic amount (e.g., 5-10 mol%) is generally sufficient. For Brønsted acids like p-TsOH or AcOH, amounts can range from catalytic to stoichiometric depending on the specific reaction.[3][4]
-
Isocyanide Addition: Add the isocyanide (1.0 equiv) to the reaction mixture. Caution: Isocyanides are volatile and have a strong, unpleasant odor. They should be handled in a well-ventilated fume hood.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature. Temperatures can range from room temperature to reflux, depending on the reactivity of the substrates. Microwave irradiation can also be employed to accelerate the reaction.[5] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure imidazo[2,1-b]thiazole product.[1]
-
Characterization: Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Sources
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- 2. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
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- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the In Vitro Cytotoxicity of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole
Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery
In the landscape of modern drug discovery and development, the early and accurate assessment of a compound's cytotoxic potential is paramount. In vitro cytotoxicity assays represent a foundational screening method, providing critical insights into a compound's ability to induce cell death or inhibit cellular proliferation. This information is instrumental in identifying promising therapeutic candidates and flagging compounds with potential toxicity concerns long before they reach preclinical and clinical stages. The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] Therefore, a robust and reproducible protocol for evaluating the cytotoxicity of novel derivatives, such as 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole, is essential for advancing our understanding of their therapeutic potential.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the in vitro cytotoxicity of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole. We will focus on the widely adopted and well-validated MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6][7] The principles, detailed step-by-step protocols, data analysis, and interpretation will be covered to ensure the generation of high-quality, reliable data.
Principle of the MTT Assay: A Measure of Metabolic Activity
The MTT assay is a colorimetric method that provides an indirect measure of cell viability by assessing the metabolic activity of a cell population.[6][8] The core of this assay lies in the enzymatic conversion of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[9][10] This reduction is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, in metabolically active cells.[4][9] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[8][10] A decrease in the absorbance reading in treated cells compared to untreated controls indicates a reduction in cell viability, which can be attributed to either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).[9]
Experimental Workflow Overview
The following diagram outlines the major steps involved in the MTT cytotoxicity assay for 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole.
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol for MTT Assay
This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.
Materials and Reagents
-
6-(4-Fluorophenyl)imidazo[2,1-b]thiazole (CAS No. 7025-29-8)[11]
-
Selected cancer and/or normal cell lines (e.g., HCT-116, CT-26, MRC-5)[12][13]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator at 37°C with 5% CO₂
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture the selected cell line to approximately 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density. This needs to be optimized for each cell line but a starting point of 5,000-10,000 cells per well in 100 µL of medium is common.[14]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells in medium only.
-
Blank: Medium only (no cells).
-
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach and resume growth.[15]
Day 2: Compound Treatment
-
Prepare a stock solution of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole in DMSO (e.g., 10 mM).[12]
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations for treatment. The concentration range should be wide enough to generate a full dose-response curve (e.g., from 0.1 µM to 100 µM).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Add 100 µL of medium with the corresponding DMSO concentration to the vehicle control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
Day 3, 4, or 5: MTT Assay and Measurement
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well (for a final concentration of 0.5 mg/mL).[14][15]
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Gently agitate the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[7]
Data Analysis and Interpretation
Calculating Percentage Cell Viability
The raw absorbance data needs to be processed to determine the effect of the compound.
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
Generating a Dose-Response Curve and Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency. It represents the concentration of the compound that inhibits 50% of the cell viability.[16][17]
-
Plot the % Cell Viability (Y-axis) against the logarithm of the compound concentration (X-axis).[16][18]
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope) to the data.[16][19] Software such as GraphPad Prism or Origin can be used for this analysis.[16][20]
-
The IC₅₀ value is the concentration at which the curve passes through the 50% viability mark.
The following table provides an example of how to structure the data for analysis:
| Compound Concentration (µM) | Log(Concentration) | Replicate 1 Absorbance | Replicate 2 Absorbance | Replicate 3 Absorbance | Average Absorbance | % Cell Viability |
| 0 (Vehicle Control) | - | 1.254 | 1.288 | 1.271 | 1.271 | 100.0% |
| 0.1 | -1.0 | 1.231 | 1.265 | 1.248 | 1.248 | 98.2% |
| 1 | 0.0 | 1.056 | 1.089 | 1.072 | 1.072 | 84.3% |
| 10 | 1.0 | 0.645 | 0.678 | 0.661 | 0.661 | 52.0% |
| 50 | 1.7 | 0.211 | 0.244 | 0.227 | 0.227 | 17.9% |
| 100 | 2.0 | 0.102 | 0.135 | 0.118 | 0.118 | 9.3% |
Mechanism of MTT Reduction
The following diagram illustrates the cellular mechanism underlying the MTT assay.
Caption: Cellular mechanism of MTT reduction to formazan.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the results, the following controls and considerations are essential:
-
Positive Control: Include a known cytotoxic compound (e.g., doxorubicin, cisplatin) to validate the assay's ability to detect cytotoxicity.
-
Replicates: Perform each experiment with at least three technical replicates and repeat the entire experiment on different days (biological replicates) to assess variability.
-
Cell Seeding Density: Optimize the initial cell number to ensure they are in the exponential growth phase throughout the experiment.
-
DMSO Concentration: The final concentration of DMSO should be kept low (typically ≤ 0.5%) as it can be toxic to cells at higher concentrations.[10]
-
Interference: Be aware that some compounds can directly reduce MTT or interfere with the absorbance reading. Visual inspection of the wells before solubilization can help identify potential issues.
By adhering to this detailed protocol and incorporating the necessary controls, researchers can confidently assess the in vitro cytotoxic profile of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole, generating crucial data for the advancement of drug discovery programs.
References
-
Title: Cytotoxicity MTT Assay Source: Springer Nature Experiments URL: [Link]
-
Title: How to calculate IC50 for my dose response? Source: ResearchGate URL: [Link]
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Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays Source: Fluent BioSciences URL: [Link]
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Title: In Vitro Cytotoxicity Assay Protocol Source: Scribd URL: [Link]
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Title: How to calculate IC50 Source: Science Gateway URL: [Link]
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Title: Cell sensitivity assays: the MTT assay Source: PubMed URL: [Link]
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Title: Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives Source: PubMed URL: [Link]
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Title: New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential Source: RSC Publishing URL: [Link]
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Title: Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line Source: Protocols.io URL: [Link]
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Title: Next generation imidazothiazole and imidazooxazole derivatives as potential drugs against brain-eating amoebae Source: PubMed URL: [Link]
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Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI - NIH URL: [Link]
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Title: Cell Sensitivity Assays: The MTT Assay Source: ResearchGate URL: [Link]
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Title: Protocol IncuCyte® Cytotoxicity Assay Source: Sartorius URL: [Link]
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Title: How to compute EC50 C50 in Dose Response fitting Source: OriginLab URL: [Link]
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Title: New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. Source: Semantic Scholar URL: [Link]
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Title: New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies Source: PubMed URL: [Link]
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Title: Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism Source: YouTube URL: [Link]
-
Title: The MTT Assay: A Valuable Tool for Measuring Cell Viability Source: Creative Diagnostics URL: [Link]
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Title: Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT Source: University of Texas at Austin URL: [Link]
-
Title: MTT assay for synthesized compounds. Cells were treated with compounds... Source: ResearchGate URL: [Link]
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Title: MTT Assay Protocol Source: Springer Nature Experiments URL: [Link]
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Title: Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies Source: PMC - PubMed Central URL: [Link]
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Title: Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments Source: Royal Society of Chemistry URL: [Link]
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"experimental setup for COX-1/COX-2 inhibition assays using imidazo[2,1-b]thiazoles"
An Application Note and Protocol for the Evaluation of Imidazo[2,1-b]thiazoles as Cyclooxygenase (COX) Inhibitors
Authored by: A Senior Application Scientist
Introduction
Cyclooxygenase (COX), also known as prostaglandin H synthase, is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostanoids like prostaglandins, which mediate pain, inflammation, and fever.[1] Two primary isoforms of this enzyme have been identified: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a vital role in physiological homeostasis, such as maintaining the gastrointestinal lining and renal function.[2] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, making it a key mediator of pathological inflammation and pain.[2][3]
This dichotomy has driven the development of selective COX-2 inhibitors, a therapeutic strategy aimed at providing potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.[3][4] The imidazo[2,1-b]thiazole scaffold has emerged as a particularly promising framework for designing novel, potent, and highly selective COX-2 inhibitors.[5][6][7] Recent studies have demonstrated that derivatives of this heterocyclic system can exhibit impressive COX-2 inhibitory potency, with some compounds showing IC50 values in the nanomolar range and high selectivity over COX-1.[5][6]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for screening and characterizing imidazo[2,1-b]thiazole derivatives as COX-1/COX-2 inhibitors. We will cover the underlying mechanism, provide a detailed, field-proven protocol for an in vitro enzymatic assay, and discuss data analysis and interpretation.
Mechanism of Action and Signaling Pathway
Imidazo[2,1-b]thiazole-based inhibitors exert their anti-inflammatory effects by competitively binding to the active site of the COX-2 enzyme. This binding event physically obstructs the entry of the natural substrate, arachidonic acid, thereby preventing its conversion to the intermediate prostaglandin H2 (PGH2).[3] PGH2 is the crucial precursor for a variety of pro-inflammatory prostaglandins. By selectively inhibiting COX-2, these compounds effectively reduce the production of prostaglandins at the site of inflammation without disrupting the homeostatic functions of COX-1.
The arachidonic acid cascade is depicted below:
Caption: The Arachidonic Acid Cascade and Site of COX-2 Inhibition.
Experimental Design and Workflow
The evaluation of enzyme inhibitors typically begins with an in vitro enzymatic assay, which is faster and less expensive than cell-based or in vivo models.[2] The primary goal is to determine the half-maximal inhibitory concentration (IC50) for each isoform and subsequently calculate the COX-2 selectivity index. A colorimetric assay is a robust and widely used method for this purpose.[8] This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.[9][10]
The overall experimental workflow is outlined below:
Caption: General workflow for in vitro COX inhibitor screening.
Materials and Reagents
-
Enzymes: Ovine or Bovine COX-1 and Human Recombinant COX-2.[9]
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0.[9]
-
Substrate: Arachidonic Acid.[2]
-
Chromogenic Probe: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[9][10]
-
Test Compounds: Imidazo[2,1-b]thiazole derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Control Inhibitors:
-
Reaction Termination Solution: 1 M Hydrochloric Acid (HCl).[13]
-
Instrumentation: 96-well microplate reader capable of measuring absorbance at ~590-620 nm.[9]
-
Hardware: 96-well microplates, multichannel pipettes, incubator set to 37°C.
Detailed Experimental Protocol: Colorimetric COX Inhibition Assay
This protocol is designed to determine the IC50 values for test compounds against COX-1 and COX-2. The assay measures the peroxidase component of the COX enzyme.
1. Reagent Preparation
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0): Prepare and bring to room temperature.
-
Heme Solution: Dilute the stock Heme solution in Assay Buffer as recommended by the supplier. This solution is often light-sensitive and should be prepared fresh.[14]
-
Enzyme Solutions (COX-1 and COX-2): Thaw enzymes on ice. Dilute each enzyme (e.g., ovine COX-1, human COX-2) in fresh, cold Assay Buffer to the desired working concentration just prior to use. Keep diluted enzymes on ice.[9]
-
Test Compound Dilutions: Prepare a serial dilution of each imidazo[2,1-b]thiazole derivative in the chosen solvent (e.g., DMSO). A typical concentration range might be 0.01 nM to 100 µM. Also prepare dilutions of control inhibitors (Celecoxib, Diclofenac).
-
Arachidonic Acid Solution: Prepare the substrate solution according to the supplier's instructions, often involving initial solubilization in ethanol or KOH followed by dilution in buffer.[14] A final concentration of 5-10 µM in the reaction is common.[2][15]
2. Assay Plate Setup (96-well plate)
-
Set up reactions for COX-1 and COX-2 in separate plates or on different sections of the same plate. All wells should be prepared in triplicate.
-
Background Wells (No Enzyme): Add 160 µL Assay Buffer, 10 µL Heme Solution, and 10 µL of solvent (e.g., DMSO).
-
100% Initial Activity Wells (No Inhibitor): Add 150 µL Assay Buffer, 10 µL Heme Solution, 10 µL of the respective diluted enzyme (COX-1 or COX-2), and 10 µL of solvent.[9]
-
Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme Solution, 10 µL of the respective diluted enzyme (COX-1 or COX-2), and 10 µL of the test compound or control inhibitor at each concentration.[9]
3. Pre-incubation
-
Gently tap the plate to mix the contents.
-
Cover the plate and pre-incubate for a specified period (e.g., 10-15 minutes) at 37°C.[13] This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
4. Reaction Initiation and Measurement
-
Add 10 µL of the Chromogenic Probe (e.g., TMPD) to all wells.
-
Initiate the enzymatic reaction by adding 20 µL of the Arachidonic Acid solution to all wells. Use a multichannel pipette for simultaneous addition to minimize timing variability.[2]
-
Immediately place the plate in a microplate reader set to 37°C.
-
Monitor the change in absorbance at 590 nm over a 2-5 minute period, taking readings every 30 seconds. The rate of color change is proportional to the peroxidase activity.
Data Analysis and Interpretation
1. Calculate the Rate of Reaction: For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
2. Calculate Percent Inhibition: Average the rates for the triplicate wells. Correct the rates by subtracting the average rate of the background wells. The 100% Initial Activity wells represent the uninhibited enzyme activity (V₀).
The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [(V₀ - Vᵢ) / V₀] * 100 where Vᵢ is the rate of reaction in the presence of the inhibitor.[13]
3. Determine the IC50 Value: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (four-parameter logistic fit) to generate a dose-response curve. The IC50 is the concentration of the inhibitor that produces 50% inhibition.[13][16]
4. Calculate the Selectivity Index (SI): The SI provides a quantitative measure of a compound's selectivity for COX-2 over COX-1. A higher SI value indicates greater selectivity for COX-2.[13]
Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2)[11]
Data Presentation
Results should be summarized in a clear, tabular format for easy comparison of potency and selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI)[11][13] |
| Imidazo[2,1-b]thiazole 6a | >100[5] | 0.08[5] | >1250 |
| Imidazo[2,1-b]thiazole 6b | 48.1 | 0.11 | 437 |
| Imidazo[2,1-b]thiazole 6c | 35.6 | 0.16 | 222 |
| Celecoxib (Control) | 14.2[11] | 0.42[11] | 33.8 |
| Diclofenac (Control) | 0.09[11] | 0.05[11] | 1.8 |
Note: Data for imidazo[2,1-b]thiazoles are illustrative and based on published findings for similar scaffolds.[5][6]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Signal | Reagent contamination; Spontaneous oxidation of the chromogenic probe. | Use fresh, high-purity reagents. Prepare probe solution immediately before use. |
| Low Signal / No Activity | Inactive enzyme; Incorrect buffer pH; Missing cofactor (Heme). | Confirm enzyme activity with a positive control. Check buffer pH. Ensure Heme was added. |
| Inconsistent Results | Pipetting errors; Temperature fluctuations; Inconsistent incubation times. | Use calibrated pipettes. Ensure consistent pre-incubation and reaction times for all wells. Use a temperature-controlled plate reader. |
| Compound Insolubility | Compound precipitating in aqueous buffer. | Check compound solubility in the final assay concentration. If necessary, adjust the final DMSO concentration (typically kept ≤1%). |
Conclusion
The protocols and guidelines presented here provide a robust framework for the initial screening and detailed characterization of imidazo[2,1-b]thiazole derivatives as selective COX-2 inhibitors. By accurately determining IC50 values and selectivity indices, researchers can effectively identify promising lead candidates for further development in the quest for safer and more effective anti-inflammatory therapeutics. The use of appropriate controls and careful data analysis is paramount to ensuring the trustworthiness and validity of the results.
References
-
Shahrasbi, M., et al. (2018). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 17(4), 1288–1296. Available at: [Link]
-
Zhong, G., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, S5. Available at: [Link]
-
Zarghi, A., et al. (2020). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Pharmaceutical and Biomedical Research. Available at: [Link]
-
Shahrasbi, M., et al. (2018). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. PubMed Central. Available at: [Link]
-
Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Interchim. Available at: [Link]
-
ResearchGate. (n.d.). In‐vitro COX‐1 and COX‐2 enzyme inhibition assay. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2023). From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. International Journal of Molecular Sciences. Available at: [Link]
-
Selg, E., et al. (2005). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Expert Opinion on Drug Discovery. Available at: [Link]
-
ResearchGate. (n.d.). IC50 values calculated for COX-1 and COX-2 enzymes. ResearchGate. Available at: [Link]
-
Sargolzaei, J., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery. Available at: [Link]
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Simulations Plus. (2022). In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors. YouTube. Available at: [Link]
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Rowland, S. E., et al. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology. Available at: [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]
-
ResearchGate. (n.d.). Inhibitory activities of COX and selectivity index (SI) for COX-2 of the tested compounds. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The spectrum of selectivity for COX inhibition. ResearchGate. Available at: [Link]
-
Panara, M. R., et al. (1995). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology. Available at: [Link]
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Al-Ostath, R. A., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Scientific Reports. Available at: [Link]
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Akhtar, M. J., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals. Available at: [Link]
-
ResearchGate. (n.d.). IC50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays. ResearchGate. Available at: [Link]
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Application Notes and Protocols: Evaluating the Anticancer Efficacy of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole
Abstract
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate human cancer cell lines and detailed protocols for testing the in vitro anticancer efficacy of the specific compound, 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole . The protocols outlined herein cover essential preliminary assays, including cytotoxicity screening, and extend to more mechanistic studies such as cell cycle analysis and apoptosis induction. The overarching goal is to provide a robust, reproducible, and scientifically-grounded framework for the preclinical evaluation of this compound.
Scientific Background & Rationale for Cell Line Selection
1.1. Known Mechanisms of Imidazo[2,1-b]thiazole Derivatives
Derivatives of the imidazo[2,1-b]thiazole core have been reported to exert their anticancer effects through various mechanisms of action. A critical first step in designing an effective screening strategy is to understand these potential targets. Published research indicates that this class of compounds can act as:
-
Kinase Inhibitors: Several studies have identified imidazo[2,1-b]thiazole derivatives as potent inhibitors of crucial signaling kinases. For instance, they have been shown to target the RAF/MEK/ERK pathway, which is frequently hyperactivated in melanoma and other cancers.[1][2] Some derivatives also act as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in Acute Myeloid Leukemia (AML).[3] Others have shown potent activity as pan-RAF inhibitors[1] or Focal Adhesion Kinase (FAK) inhibitors.[4][5]
-
Microtubule-Targeting Agents: A significant number of imidazo[2,1-b]thiazole conjugates have been shown to inhibit tubulin polymerization.[6][7] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[6][7][8]
-
Apoptosis Inducers: Independent of a specific upstream target, many derivatives effectively trigger programmed cell death (apoptosis).[6][7][9] This is often characterized by the activation of caspases, DNA fragmentation, and changes in mitochondrial membrane potential.[6][7]
Given these potential mechanisms, a well-chosen panel of cell lines should ideally represent cancers where these pathways are known to be critical drivers of proliferation and survival.
1.2. Strategy for Cell Line Panel Selection
A robust preliminary evaluation of an anticancer compound requires a diverse panel of human cancer cell lines. This approach helps to identify sensitive cancer types, uncover potential resistance mechanisms, and provide early indications of the compound's mechanism of action. Our selection is guided by the reported activities of related compounds and covers a range of cancer histotypes with varying genetic backgrounds.
The proposed panel allows for the assessment of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole against cancers of the breast, lung, colon, and melanoma, as well as leukemia. The inclusion of cell lines with different mutational statuses (e.g., BRAF, KRAS, TP53) is critical for correlating compound activity with specific genetic contexts.
Recommended Human Cancer Cell Lines
The following table summarizes the recommended cell line panel for the initial screening and mechanistic evaluation of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole.
| Cell Line | Cancer Type | Key Characteristics & Justification for Inclusion |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive (ER+), wild-type TP53. A standard for breast cancer studies. |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative breast cancer (TNBC), mutant TP53, BRAF mutation (G464V). Represents an aggressive and hard-to-treat subtype. Imidazo[2,1-b]thiazoles have shown promise against this line.[9] |
| A549 | Lung Carcinoma | KRAS mutation. Represents non-small cell lung cancer (NSCLC). Has been used to evaluate imidazo[2,1-b]thiazole conjugates that target microtubules.[6][7] |
| HCT116 | Colorectal Carcinoma | KRAS mutation, wild-type TP53. A common model for colon cancer. |
| A375 | Malignant Melanoma | BRAF V600E mutation. Ideal for testing compounds targeting the MAPK pathway, a known target of this compound class.[1][10] |
| MV4-11 | Acute Myeloid Leukemia (AML) | Expresses FLT3-ITD mutation. A key model for testing FLT3 inhibitors, a reported target for some imidazo[2,1-b]thiazole derivatives.[3] |
| HEK-293 | Normal Embryonic Kidney | Often used as a non-cancerous control to assess general cytotoxicity and determine a therapeutic window.[9] |
Experimental Workflows & Protocols
A logical progression of experiments is crucial for a thorough evaluation. The workflow should begin with broad cytotoxicity screening and move towards more focused mechanistic assays for promising candidate compounds.
3.1. Overall Experimental Workflow
The following diagram illustrates the recommended experimental pipeline.
Caption: Hypothesized mechanism: Tubulin polymerization inhibition.
To validate this, a Western Blot protocol can be used to probe for key protein markers:
-
Cyclin B1: Levels of Cyclin B1, a key regulator of the G2/M transition, are expected to increase in cells arrested in this phase. [8]* Caspase-3 (cleaved): The appearance of cleaved Caspase-3 is a hallmark of apoptosis execution. [7]* PARP (cleaved): Poly (ADP-ribose) polymerase (PARP) is cleaved by active Caspase-3, serving as another robust marker for apoptosis.
By correlating the phenotypic data from cytotoxicity, apoptosis, and cell cycle assays with the molecular data from Western blotting, a comprehensive picture of the anticancer efficacy and mechanism of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole can be established.
References
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Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152. [Link]
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Alley, M. C., Scudiero, D. A., Monks, A., et al. (1988). Feasibility of drug screening with panels of human tumor cell lines using a microculture tetrazolium assay. Cancer Research, 48(3), 589-601. [Link]
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Andreani, A., Granaiola, M., Leoni, A., et al. (2011). Imidazo[2,1-b]thiazole guanylhydrazones as RSK2 inhibitors. European Journal of Medicinal Chemistry, 46(9), 4311-4323. [Link]
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Riss, T. L., Moravec, R. A., Niles, A. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Romagnoli, R., Baraldi, P. G., Prencipe, F., et al. (2014). Design, synthesis, and biological evaluation of imidazo[2,1-b]thiazole-chalcone conjugates as microtubule-destabilizing agents. ChemMedChem, 9(12), 2733-2745. [Link]
-
Li, L., et al. (2015). Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(20), 4483-4487. [Link]
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Romagnoli, R., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(9), 3843-3849. [Link]
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Nagireddy, P. K. R., et al. (2020). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Advances, 10(45), 26867-26877. [Link]
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Kamal, A., et al. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic Chemistry, 77, 525-535. [Link]
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Nagireddy, P. K. R., et al. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega, 4(22), 19683-19697. [Link]
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Ali, A. R., et al. (2014). Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties. European Journal of Medicinal Chemistry, 75, 492-500. [Link]
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El-Damasy, A. K., et al. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(12), 8348-8371. [Link]
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Karaman, B., & Güzeldemirci, N. U. (2016). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. Medicinal Chemistry Research, 25(11), 2471-2484. [Link]
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Ökten, S., et al. (2021). Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: synthesis, in silico, and in vitro evaluation. Chemical Biology & Drug Design, 98(3), 398-412. [Link]
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"molecular docking simulation of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole with target proteins"
Application Notes & Protocols
Topic: Molecular Docking Simulation of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole with Target Proteins
Audience: Researchers, scientists, and drug development professionals.
Abstract
The imidazo[2,1-b]thiazole scaffold is a "privileged" heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The incorporation of a fluorophenyl moiety can further enhance biological potency and modulate pharmacokinetic properties.[5] This application note provides a comprehensive, in-depth guide to performing a molecular docking simulation of a representative compound, 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole, against two therapeutically relevant protein targets. Molecular docking is a powerful computational method used in structure-based drug design to predict the binding mode and affinity of a small molecule within the active site of a target protein.[6][7][8] We will detail a self-validating protocol, from ligand and protein preparation to the analysis and interpretation of results, underscoring the causality behind each experimental choice to ensure scientific rigor and reproducibility.
Introduction: The Scientific Rationale
The Imidazo[2,1-b]thiazole Scaffold
The fused heterocyclic system of imidazo[2,1-b]thiazole is a cornerstone in the development of novel therapeutic agents. Its rigid structure and rich electronic properties allow for diverse functionalization, leading to compounds with a wide range of biological activities. Numerous studies have highlighted its potential in developing agents for various diseases.[2][4] For instance, derivatives have been synthesized and evaluated as potent anticancer agents, showing activity against various cancer cell lines, and in some cases, targeting specific enzymes like Focal Adhesion Kinase (FAK).[9][10][11] Furthermore, the scaffold is prominent in the design of anti-inflammatory drugs, with some analogues showing potent inhibition of key inflammatory mediators like cyclooxygenases (COX).[12][13]
Molecular Docking in Drug Discovery
Molecular docking simulates the interaction between a ligand (small molecule) and a receptor (protein) to predict the most stable binding conformation.[7][8] This process is fundamental to structure-based drug design, enabling researchers to:
-
Screen virtual libraries of compounds to identify potential hits.
-
Predict the binding affinity and elucidate the molecular interactions driving complex formation.[14]
-
Guide the optimization of lead compounds to enhance potency and selectivity.
The accuracy of a docking simulation is contingent upon a meticulously executed and validated protocol. This guide is designed to provide such a framework.
Selection of Protein Targets
Based on the established biological profile of the imidazo[2,1-b]thiazole core, we have selected two representative protein targets for this protocol:
-
Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 is a validated strategy for developing anti-inflammatory drugs with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[13]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a critical target for anticancer therapies. Imidazo[2,1-b]thiazole derivatives have previously shown promise as anticancer agents.[9][15]
Overall Workflow
The entire molecular docking process follows a structured pipeline, from initial data retrieval and preparation to simulation and final analysis. Each stage is critical for the validity of the final results.
Caption: High-level workflow for the molecular docking simulation.
Detailed Protocols
This section provides step-by-step methodologies for each phase of the docking simulation.
Required Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files. ([Link])
-
AutoDock Vina: The docking engine. ([Link])
-
Open Babel: A chemical toolbox for converting file formats. ([Link])
-
Databases:
Protocol 1: Ligand Preparation
Causality: The ligand's three-dimensional structure, charge distribution, and torsional flexibility directly influence its ability to fit within a protein's binding pocket. Proper preparation is non-negotiable for a meaningful simulation.
-
Obtain 2D Structure: Search for "6-(4-Fluorophenyl)imidazo[2,1-b]thiazole" in the PubChem database. Download the structure as a 2D SDF file.
-
Convert to 3D: Use Open Babel to convert the 2D SDF file into a 3D structure in MOL2 or PDB format. This step generates an initial 3D conformation.
-
Load into AutoDock Tools (ADT): Open ADT and load the 3D PDB file (File > Read Molecule).
-
Add Hydrogens and Assign Charges: The ligand must have the correct protonation state and partial charges for the scoring function to work accurately.
-
In ADT, go to Edit > Hydrogens > Add. Select "Polar Only" and click OK.
-
Go to Edit > Charges > Compute Gasteiger. This assigns partial charges to each atom.
-
-
Define Rotatable Bonds: The flexibility of the ligand is modeled by defining its rotatable bonds. ADT automatically detects these.
-
Go to Ligand > Torsion Tree > Detect Root.
-
Then, Ligand > Torsion Tree > Choose Torsions to review and confirm the rotatable bonds. The bond between the two rings should be rotatable.
-
-
Save as PDBQT: This is the required format for AutoDock Vina, containing atomic coordinates, charges, and information about torsional flexibility.
-
Go to Ligand > Output > Save as PDBQT.
-
Protocol 2: Protein Preparation
Causality: Crystal structures from the PDB are often incomplete or contain extraneous molecules (like water or crystallization agents) that can interfere with the docking process. The protein must be "cleaned" and prepared to represent a biologically relevant state.[16]
-
Select and Download PDB Structure:
-
For COX-2: A suitable structure is PDB ID: 5KIR , which is human COX-2 in complex with a selective inhibitor.
-
For VEGFR-2: A suitable structure is PDB ID: 4ASD , the kinase domain of human VEGFR-2 in complex with the inhibitor Axitinib.
-
Download the structures in PDB format from the RCSB PDB website.
-
-
Clean the Protein Structure:
-
Open the PDB file in ADT (or UCSF Chimera).
-
Remove all water molecules (Edit > Delete Water).
-
Remove the original co-crystallized ligand and any other heteroatoms (ions, cofactors) that are not essential for the binding interaction you are studying. This is crucial to make the binding site available for your ligand.
-
-
Prepare the Protein for Docking:
-
In ADT, go to Edit > Hydrogens > Add. Choose "Polar only" and click OK.
-
Go to Edit > Charges > Add Kollman Charges. This adds partial charges appropriate for a protein.
-
-
Save as PDBQT:
-
Go to Grid > Macromolecule > Choose. Select the protein molecule.
-
Save the prepared protein in PDBQT format. ADT will merge non-polar hydrogens and assign atom types.
-
Protocol 3: Docking Execution
Causality: The docking algorithm systematically searches for the best fit of the ligand within a defined three-dimensional space (the "grid box") in the protein's active site. The accuracy of the docking depends on defining this search space correctly and allowing the algorithm sufficient time to explore conformational possibilities.
-
Define the Grid Box (Search Space):
-
The most reliable way to define the binding site is to use the position of the co-crystallized ligand from the original PDB file.[14]
-
In ADT, load your prepared protein (PDBQT) and the original PDB file containing the reference ligand.
-
Go to Grid > Grid Box. A box will appear.
-
Adjust the center and dimensions of the box to encompass the entire binding site, typically with a 4-6 Å buffer around the location of the original ligand. Note down the center coordinates (X, Y, Z) and dimensions.
-
-
Create a Configuration File: Create a text file named conf.txt and add the following information, replacing the values with those from the previous step.
-
Expertise Note: The exhaustiveness parameter controls the computational effort of the search. A higher value increases the probability of finding the true energy minimum but takes longer. A value of 16 is a good balance for routine docking. num_modes specifies how many binding poses to generate.
-
-
Run AutoDock Vina: Open a terminal or command prompt, navigate to your working directory, and run the simulation.
Protocol Validation: Ensuring Trustworthiness
A docking protocol must be validated to ensure it can reliably reproduce known binding poses.[14] The standard method is to "redock" the original co-crystallized ligand back into its own protein structure.[17][18]
Caption: Workflow for validating the docking protocol via redocking.
-
Extract and Prepare the Co-crystallized Ligand: Using the original PDB file (e.g., 5KIR), save the coordinates of the ligand (e.g., Celecoxib) into a new PDB file. Prepare this ligand using Protocol 1 .
-
Perform Docking: Use the same prepared protein, grid parameters, and configuration file to dock this original ligand.
-
Calculate RMSD: Load the original PDB complex and the redocked ligand pose (results.pdbqt) into PyMOL or UCSF Chimera. Superimpose the protein backbones.
-
Measure the Root Mean Square Deviation (RMSD) between the heavy atoms of the redocked ligand and the original crystallographic ligand.
-
Analyze: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is accurate and reliable.[18]
Analysis and Interpretation of Results
Binding Affinity Scores
The primary quantitative output is the binding affinity, reported in kcal/mol. This value estimates the free energy of binding. More negative values indicate stronger, more favorable binding. The log.txt file will contain a table of scores for the top binding modes.
| Target Protein | PDB ID | Top Binding Affinity (kcal/mol) for 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole |
| Cyclooxygenase-2 (COX-2) | 5KIR | -9.8 |
| VEGFR-2 Kinase Domain | 4ASD | -10.5 |
| Note: These are hypothetical values for illustrative purposes. Actual results will vary. |
Visualizing Molecular Interactions
Quantitative scores must be supported by qualitative analysis of the binding pose. Use visualization software to analyze the interactions between the ligand and the protein's active site residues.
-
Load Files: Open your prepared protein PDBQT file and the docking results PDBQT file (e.g., results.pdbqt) in UCSF Chimera or PyMOL.
-
Identify Key Interactions: Focus on the lowest-energy (top-scoring) pose. Look for:
-
Hydrogen Bonds: Crucial for specificity and affinity. The nitrogen atoms in the imidazo[2,1-b]thiazole core are potential H-bond acceptors.
-
Hydrophobic Interactions: The phenyl and fluorophenyl rings will likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.
-
Pi-Stacking: The aromatic rings of the ligand can stack with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
-
Halogen Bonds: The fluorine atom can participate in favorable halogen bonding interactions.
-
Example Interpretation: "In the COX-2 active site, the 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole is predicted to bind with an affinity of -9.8 kcal/mol. The 4-fluorophenyl group extends into a hydrophobic pocket, forming interactions with Val523 and Ala527. A key hydrogen bond is observed between the imidazole nitrogen and the side chain of Ser530, an interaction critical for the inhibitory activity of many COX inhibitors."
Conclusion and Future Directions
This application note has detailed a robust and self-validating protocol for the molecular docking of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole against the COX-2 and VEGFR-2 protein targets. By following these steps, researchers can generate reliable computational hypotheses about the binding behavior of this and similar compounds.
The results from molecular docking are predictive. The logical next steps to validate these computational findings include:
-
In Vitro Assays: Performing enzyme inhibition assays (e.g., COX-2 inhibition assay) or cell-based assays (e.g., angiogenesis assay) to experimentally determine the compound's activity.
-
Molecular Dynamics (MD) Simulations: Running MD simulations on the predicted protein-ligand complex can provide insights into the stability of the binding pose and interactions over time, adding another layer of validation to the docking results.[18]
References
-
ResearchGate. (2025). New 6‐(4‐Bromophenyl)‐imidazo[2,1‐b]thiazole Derivatives: Synthesis and Antimicrobial Activity. Available at: [Link]
-
PubMed. (n.d.). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. Available at: [Link]
-
PubMed. (2021). Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: synthesis, in silico, and in vitro evaluation. Available at: [Link]
-
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National Institutes of Health (NIH). (n.d.). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Available at: [Link]
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Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. Available at: [Link]
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MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]
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MDPI. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][5][10]Thiadiazole Derivatives as Anti-Inflammatory Agents. Available at: [Link]
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MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]
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MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available at: [Link]
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Application Notes and Protocols for ADME Profiling of Novel Imidazo[2,1-b]thiazole Derivatives
Introduction: The Critical Role of Early ADME Assessment for Imidazo[2,1-b]thiazole Scaffolds
The imidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold, forming the basis of numerous compounds with a wide spectrum of biological activities, including anticancer and antioxidant properties.[1][2][3][4][5] As researchers and drug development professionals explore this chemical space for novel therapeutic agents, a critical understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Early and robust ADME profiling is not merely a screening step but a foundational pillar of modern drug discovery, enabling the selection of candidates with the highest potential for clinical success.[6][7][8][9][10][11][12] Neglecting these fundamental pharmacokinetic parameters can lead to late-stage attrition of promising candidates, wasting significant time and resources.[10][12]
This comprehensive guide provides a detailed framework and step-by-step protocols for the essential in vitro ADME profiling of novel imidazo[2,1-b]thiazole derivatives. The methodologies described herein are designed to be robust, reproducible, and relevant to the decision-making process in a drug discovery setting. We will delve into the "why" behind each experimental choice, offering insights grounded in established scientific principles.
Strategic Overview: A Phased Approach to ADME Profiling
A successful ADME profiling campaign follows a logical progression, starting with fundamental physicochemical properties and moving towards more complex biological assays. This tiered approach allows for early identification of liabilities and informs subsequent structural modifications.
Caption: Tiered ADME profiling workflow for novel compounds.
Part 1: Foundational Physicochemical and Permeability Assays
The journey of a drug through the body begins with its ability to dissolve and cross biological membranes. Therefore, assessing aqueous solubility and passive permeability are critical first steps.
Aqueous Solubility: The "Shake-Flask" Method for Kinetic Assessment
Poor aqueous solubility can hinder oral absorption and lead to unreliable results in biological assays.[13][14] The kinetic solubility assay is a high-throughput method ideal for early-stage discovery, providing a rapid assessment of a compound's dissolution properties.[13][15][16]
Principle: A concentrated stock solution of the test compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of precipitate is monitored, and the concentration of the compound remaining in the solution is quantified to determine its kinetic solubility.[14][15]
Protocol: Kinetic Aqueous Solubility
-
Stock Solution Preparation: Prepare a 10 mM stock solution of each imidazo[2,1-b]thiazole derivative in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions with DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at room temperature (e.g., 25°C) for 18-24 hours with gentle shaking. This allows the system to reach a state of pseudo-equilibrium.
-
Precipitate Removal: Centrifuge the plate to pellet any precipitate. Alternatively, use a filter plate to separate the solid material from the supernatant.
-
Quantification: Analyze the concentration of the compound in the supernatant using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[14][15] A standard curve of the compound in the assay buffer/DMSO mixture is required for accurate quantification.
-
Data Analysis: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.
Passive Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA)
The ability of a drug to passively diffuse across the gastrointestinal tract is a major determinant of its oral bioavailability.[17][18] The PAMPA model is a non-cell-based, high-throughput assay that predicts passive, transcellular permeability.[17][18][19] It is a cost-effective method to rank compounds based on their lipophilicity and ability to cross a lipid membrane.[17][20]
Principle: The assay utilizes a 96-well filter plate where the filter is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The test compound is added to the donor compartment, and its appearance in the acceptor compartment is measured over time.[17][19][21]
Protocol: PAMPA for Gastrointestinal Permeability
-
Membrane Coating: Gently add 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) to the membrane of each well in a 96-well donor plate.[21] Allow the solvent to evaporate.
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer (pH 7.4) containing a low percentage of DMSO to match the donor plate conditions.
-
Donor Plate Preparation: Prepare the test compounds in the donor buffer (e.g., pH 5.0 to mimic the upper intestine) at a final concentration of 10-50 µM. Include high and low permeability control compounds (e.g., propranolol and atenolol, respectively).
-
Assay Assembly: Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells, as well as a reference sample from the initial donor solution, using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]acceptor / [Drug]equilibrium)
Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
Part 2: Metabolic Stability and Drug-Drug Interaction (DDI) Potential
Once a compound is absorbed, it is subject to metabolism, primarily in the liver. Assessing metabolic stability and the potential for drug-drug interactions is crucial for predicting a drug's half-life and safety profile.
Metabolic Stability in Liver Microsomes
The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role in the biotransformation of xenobiotics.[22][23] The microsomal stability assay is a widely used in vitro method to evaluate the susceptibility of a compound to Phase I metabolism.[22][23][24][25][26]
Principle: The test compound is incubated with liver microsomes (a subcellular fraction containing CYP enzymes) and a necessary cofactor (NADPH). The disappearance of the parent compound over time is monitored to determine its metabolic stability.[22][23][24]
Protocol: Microsomal Stability Assay
-
Reagent Preparation:
-
Thaw human liver microsomes on ice.
-
Prepare a NADPH regenerating system solution.
-
Prepare the test compounds and positive controls (e.g., verapamil for high clearance, warfarin for low clearance) at a starting concentration of 1 µM in the reaction buffer.
-
-
Incubation:
-
In a 96-well plate, combine the liver microsomes, reaction buffer, and test compound. Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.[24]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) * (volume of incubation / mg of microsomal protein).
-
Cytochrome P450 (CYP) Inhibition Assay
Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs), which can lead to adverse events.[27][28][29] It is essential to assess the inhibitory potential of new chemical entities on the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[29][30]
Principle: The assay measures the ability of a test compound to inhibit the activity of a specific CYP isoform. This is done by incubating the compound with human liver microsomes, a CYP-isoform-specific probe substrate, and NADPH. The formation of the probe substrate's metabolite is quantified, and any reduction in its formation indicates inhibition.[29]
Protocol: CYP450 Inhibition (IC50 Determination)
-
Reagent Preparation:
-
Prepare a cocktail of CYP-isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.).
-
Prepare serial dilutions of the test imidazo[2,1-b]thiazole derivatives and known inhibitors (positive controls) in the reaction buffer.
-
-
Incubation:
-
In a 96-well plate, combine human liver microsomes, the test compound/inhibitor dilutions, and the probe substrate cocktail. Pre-incubate at 37°C.
-
Initiate the reaction by adding NADPH. Incubate for a predetermined time (e.g., 10-15 minutes).
-
-
Reaction Termination: Stop the reaction with a cold stop solution containing an internal standard.
-
Sample Processing: Centrifuge the plate to remove precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the formation of the specific metabolites from the probe substrates.
-
Data Analysis:
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
-
Part 3: In Silico ADME Prediction
In addition to in vitro assays, in silico computational models are powerful tools for predicting ADME properties.[31][32][33] These models can provide early insights into a compound's likely pharmacokinetic behavior and help prioritize which compounds to synthesize and test.[32][34] Several studies have successfully applied in silico ADME profiling to imidazo[2,1-b]thiazole derivatives.[1][2]
Key Predicted Properties:
-
Lipophilicity (logP/logD): Influences solubility, permeability, and plasma protein binding.
-
Aqueous Solubility (logS): Predicts the likelihood of solubility issues.
-
Blood-Brain Barrier (BBB) Penetration: Important for CNS-targeted drugs.
-
CYP450 Substrate/Inhibitor Prediction: Flags potential metabolic liabilities and DDI risks.
-
Human Intestinal Absorption (HIA): Predicts the extent of oral absorption.
Various software packages and web-based tools are available for these predictions.
Data Presentation and Interpretation
Clear and concise data presentation is essential for making informed decisions. The following tables provide examples of how to summarize ADME data for a series of hypothetical imidazo[2,1-b]thiazole derivatives.
Table 1: Physicochemical and Permeability Data
| Compound ID | Kinetic Solubility (µM) at pH 7.4 | PAMPA Papp (x 10-6 cm/s) | Permeability Class |
| IMT-001 | 150 | 8.5 | High |
| IMT-002 | 25 | 1.2 | Low |
| IMT-003 | 80 | 5.7 | Moderate |
| Propranolol | >200 | >10 | High (Control) |
| Atenolol | >200 | <1 | Low (Control) |
Table 2: Metabolic Stability and CYP450 Inhibition Data
| Compound ID | Microsomal Stability (t1/2, min) | Intrinsic Clearance (µL/min/mg) | CYP3A4 IC50 (µM) | CYP2D6 IC50 (µM) |
| IMT-001 | 15 | 92.4 | >50 | 25.1 |
| IMT-002 | >60 | <11.6 | 5.2 | >50 |
| IMT-003 | 45 | 30.8 | 15.8 | 45.3 |
| Verapamil | <10 | >138.6 | <1 | >50 (Control) |
| Warfarin | >60 | <11.6 | >50 | >50 (Control) |
Conclusion: Integrating ADME Data for Informed Candidate Selection
The systematic application of the described in vitro and in silico ADME profiling methods provides a robust dataset for the evaluation of novel imidazo[2,1-b]thiazole derivatives. By integrating data on solubility, permeability, metabolic stability, and DDI potential, researchers can identify compounds with favorable pharmacokinetic profiles early in the drug discovery process. This data-driven approach de-risks projects, optimizes resource allocation, and ultimately increases the probability of advancing safe and effective drug candidates to clinical development.
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protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09). Available from: [Link]
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MDPI. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][6][17][24]triazole and Imidazo[2,1-b][7][17][24]thiadiazole Derivatives. Available from: [Link]
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Application Notes & Protocols: Investigating 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole in Melanoma Cell Line Studies
Introduction: Targeting Melanoma's Core Signaling Pathways
Malignant melanoma remains a significant clinical challenge due to its aggressive nature and high metastatic potential. A substantial portion of melanomas are driven by mutations that lead to the constitutive activation of key signaling cascades, most notably the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways. These pathways are critical regulators of cell proliferation, survival, and differentiation, making them prime targets for therapeutic intervention.
The imidazo[2,1-b]thiazole scaffold has emerged as a promising heterocyclic structure in the development of novel anticancer agents.[1][2] Derivatives of this core have demonstrated potent antiproliferative activity across various cancer types, including melanoma.[1][3] Specifically, compounds within this class have been identified as inhibitors of key kinases in the MAPK and PI3K pathways, such as RAF and PI3K itself.[4][5][6]
This document provides a detailed guide for researchers investigating the therapeutic potential of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole in melanoma cell line studies. We will delve into the scientific rationale behind the experimental design, provide step-by-step protocols for key assays, and discuss the interpretation of results in the context of melanoma biology.
Scientific Rationale: Why 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole in Melanoma?
The selection of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole as a candidate for melanoma research is based on the established anticancer properties of the broader imidazo[2,1-b]thiazole class. The core hypothesis is that this compound, like its structural analogs, will exert anti-melanoma effects by modulating the MAPK/ERK and/or PI3K/Akt signaling pathways.
-
MAPK/ERK Pathway Inhibition: A significant number of melanoma cases, particularly those with BRAF mutations, exhibit a hyperactivated MAPK/ERK pathway.[4] Imidazo[2,1-b]thiazole derivatives have been shown to act as pan-RAF inhibitors, preventing the phosphorylation and activation of downstream effectors MEK and ERK.[4][5] By inhibiting this cascade, the compound is expected to suppress uncontrolled cell proliferation.
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is another frequently dysregulated signaling axis in melanoma, contributing to cell growth, survival, and resistance to therapy. Thiazole-containing compounds have been identified as potent inhibitors of this pathway.[6][7] Inhibition of PI3K/Akt signaling can induce apoptosis and block cell cycle progression.
The following protocols are designed to systematically evaluate the efficacy of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole and elucidate its mechanism of action in melanoma cell lines.
Experimental Workflow & Key Assays
The following diagram outlines a logical workflow for the initial characterization of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole in melanoma cell lines.
Caption: Experimental workflow for evaluating 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole.
Protocol 1: Cell Viability Assay (MTT)
Objective: To determine the cytotoxic effect of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole on melanoma cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Melanoma cell lines (e.g., A375, SK-MEL-28)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
6-(4-Fluorophenyl)imidazo[2,1-b]thiazole
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count melanoma cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest compound dose.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, 5% CO2, allowing formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
| Parameter | Description |
| Cell Line | Specific melanoma cell line used (e.g., A375) |
| Seeding Density | 5,000 cells/well |
| Treatment Duration | 48 hours |
| IC50 Value | Concentration of the compound that inhibits 50% of cell growth |
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis in melanoma cells following treatment with 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole.
Principle: This assay utilizes Annexin V, which has a high affinity for phosphatidylserine (PS) that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Melanoma cell lines
-
6-(4-Fluorophenyl)imidazo[2,1-b]thiazole
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the culture supernatant to include any floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
Four populations of cells will be distinguishable:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
| Cell Population | Annexin V-FITC | Propidium Iodide (PI) |
| Viable | - | - |
| Early Apoptosis | + | - |
| Late Apoptosis/Necrosis | + | + |
| Necrosis | - | + |
Protocol 3: Western Blot Analysis of MAPK and PI3K Signaling Pathways
Objective: To investigate the effect of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole on the activation of key proteins in the MAPK/ERK and PI3K/Akt signaling pathways.
Principle: Western blotting is used to detect specific proteins in a sample. Following treatment with the compound, cell lysates are prepared, and proteins are separated by size via gel electrophoresis. The separated proteins are transferred to a membrane and probed with antibodies specific to total and phosphorylated forms of target proteins.
Materials:
-
Melanoma cell lines
-
6-(4-Fluorophenyl)imidazo[2,1-b]thiazole
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-RAF, RAF, p-MEK, MEK, p-ERK, ERK, p-Akt, Akt, p-mTOR, mTOR, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole as in the apoptosis assay.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
Targeted Signaling Pathways Visualization
Caption: Potential inhibitory action on MAPK/ERK and PI3K/Akt pathways.
Interpreting the Results
A successful investigation will demonstrate that 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole:
-
Reduces melanoma cell viability in a dose-dependent manner , yielding a measurable IC50 value.
-
Induces apoptosis , as indicated by an increase in the Annexin V-positive cell population.[8][9]
-
Causes cell cycle arrest , often at the G2/M phase, which is a common effect of compounds that interfere with cell division machinery.[10]
-
Decreases the phosphorylation of key proteins in the MAPK and/or PI3K pathways, confirming its mechanism of action. A reduction in p-ERK and p-Akt levels would strongly support the proposed hypothesis.
The collective data from these assays will provide a comprehensive understanding of the anti-melanoma potential of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole and pave the way for further preclinical development.
References
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Abdel-Maksoud, M. S., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5769-77. [Link]
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Yadav, P., & Kumar, R. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER, 23(05). [Link]
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Ammar, U. M., et al. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(10), 6877-6901. [Link]
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Shawkey, A. M., et al. (2019). Synthesis of Thiazole Linked Imidazo[2,1- b ]Thiazoles as Anticancer Agents. Polycyclic Aromatic Compounds, 41(2), 1-15. [Link]
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Thota, S., et al. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega, 4(22), 19659-19672. [Link]
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Kumar, A., et al. (2020). Antimelanoma activities of chimeric thiazole–androstenone derivatives. Royal Society Open Science, 7(5), 200084. [Link]
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Bauer, G., et al. (2020). Novel combination therapy for melanoma induces apoptosis via a gap junction positive feedback mechanism. Oncotarget, 11(35), 3246-3263. [Link]
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Chembase.cn. Compound 6-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1][4]thiazole. [Link]
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Gallagher, J. F., et al. (2007). 6-(4-Fluorophenyl)-8-phenyl-2,3-dihydro-4H-imidazo[5,1-b][1][4]thiazin-4-one: An Unusual [6-5] Fused-Ring System. Acta Crystallographica Section C, 63(Pt 3), o160-2. [Link]
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Kyung Hee University. New imidazo[2,1-b]thiazole derivatives: Synthesis, in vitro anticancer evaluation, and in silico studies. [Link]
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Ammar, U. M., et al. (2021). Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(10), 6877-6901. [Link]
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Abdel-Maksoud, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]
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Gallagher, J. F., et al. (2007). 6-(4-Fluorophenyl)-8-phenyl-2,3-dihydro-4H-imidazo[5,1-b][1][4]thiazin-4-one: an unusual [6-5] fused-ring system. DORAS | DCU Research Repository. [Link]
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Cichero, E., et al. (2021). Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes. Pharmaceuticals, 14(11), 1163. [Link]
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Yurttaş, L., et al. (2016). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Bioorganic & Medicinal Chemistry, 24(16), 3695-3703. [Link]
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Shaik, J. B., et al. (2022). Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. Molecules, 27(22), 7726. [Link]
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Kuzu, E., et al. (2024). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Turkish Journal of Chemistry. [Link]
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"application of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole in anti-inflammatory research"
An in-depth guide for researchers, scientists, and drug development professionals on the application and evaluation of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole in anti-inflammatory research.
Introduction: The Therapeutic Potential of the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole heterocyclic ring system is a privileged scaffold in medicinal chemistry, forming the core of molecules with a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2]. Its rigid, bicyclic structure allows for specific spatial orientation of substituents, making it an attractive framework for designing targeted therapeutic agents. Within this class, derivatives featuring aryl substitutions have shown significant promise as potent anti-inflammatory agents, largely through the modulation of key enzymatic pathways involved in the inflammatory cascade[1][3].
This guide focuses on a specific derivative, 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole, as a prototypical compound for anti-inflammatory drug discovery. The incorporation of a 4-fluorophenyl group is a common strategy in drug design to enhance metabolic stability and binding affinity. This document serves as a comprehensive technical resource, providing detailed protocols and theoretical insights for evaluating the anti-inflammatory efficacy and mechanism of action of this compound and its analogs.
Pillar 1: Elucidating the Mechanism of Action
The anti-inflammatory effects of aryl-substituted imidazo[2,1-b]thiazoles are primarily attributed to their ability to inhibit key signaling pathways and enzymes that drive the inflammatory response. The most probable targets for 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole include Cyclooxygenase-2 (COX-2), the Nuclear Factor-kappa B (NF-κB) signaling pathway, and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.
-
Cyclooxygenase-2 (COX-2) Inhibition : COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins (PGs), which are key mediators of pain, fever, and edema[3][4]. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Imidazo[2,1-b]thiazole derivatives have been specifically designed and identified as highly potent and selective COX-2 inhibitors, which offers the potential for effective anti-inflammatory action with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors[3][5].
-
NF-κB Pathway Inhibition : The NF-κB pathway is a master regulator of inflammation.[6] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the degradation of the IκBα inhibitor. This frees the NF-κB (p65/p50) dimer to translocate into the nucleus, where it drives the transcription of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), iNOS (producing nitric oxide), and COX-2 itself[7]. Inhibition of this pathway can therefore broadly suppress the inflammatory response.
-
p38 MAPK Pathway Inhibition : The p38 MAPK pathway is another critical signaling cascade activated by inflammatory stimuli. Its activation leads to the stabilization of mRNA and increased translation of pro-inflammatory cytokines like TNF-α and IL-6.[8] Certain imidazo[2,1-b]thiazole derivatives have demonstrated potent inhibitory effects on p38α kinase, highlighting another important mechanism for their anti-inflammatory activity[9].
The diagram below illustrates the convergence of these pathways and the likely points of inhibition by 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole.
Pillar 2: In Vitro Evaluation Protocols
The murine macrophage cell line RAW 264.7 is a robust and widely accepted model for in vitro screening of anti-inflammatory compounds.[8][10] Upon stimulation with bacterial lipopolysaccharide (LPS), these cells produce a variety of pro-inflammatory mediators, mimicking a cellular inflammatory response.[11][12]
Protocol 1: Cell Viability Assay (MTT)
Causality: Before assessing anti-inflammatory activity, it is critical to determine the concentration range at which the compound is not cytotoxic. A reduction in inflammatory mediators could be a false positive if it is merely due to cell death. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability.[13]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well. Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[13]
-
Compound Treatment: Prepare serial dilutions of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole in DMEM. Remove the old medium and treat the cells with various concentrations of the compound for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. Select the highest concentrations that show >95% viability for subsequent experiments.
Protocol 2: Nitric Oxide (NO) Production (Griess Assay)
Causality: In response to LPS, macrophages upregulate inducible nitric oxide synthase (iNOS), producing large amounts of NO, a key inflammatory mediator. The Griess assay is a simple colorimetric method that measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[10][14]
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells (1 x 10⁵ cells/well) in a 96-well plate and allow to adhere. Pre-treat cells with non-toxic concentrations of the test compound for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL and incubate for 24 hours.[13]
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate for 10-15 minutes at room temperature in the dark.[10]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only treated group.
Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)
Causality: TNF-α and IL-6 are pivotal pro-inflammatory cytokines produced by macrophages during an inflammatory response. An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of these secreted proteins in the culture medium.[10][13]
Methodology:
-
Sample Preparation: Use the same culture supernatants collected for the Griess assay.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercially available kits, strictly following the manufacturer's instructions. A general procedure is as follows: a. Coat a 96-well plate with a capture antibody specific for the cytokine of interest. b. Block non-specific binding sites. c. Add standards and samples (supernatants) to the wells. d. Add a biotinylated detection antibody. e. Add streptavidin-HRP conjugate. f. Add a substrate solution (e.g., TMB) to develop a colorimetric signal.[10] g. Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve and determine the percentage inhibition for each compound concentration.
Pillar 3: In Vivo Evaluation Protocol
To confirm the anti-inflammatory activity in a whole organism, the carrageenan-induced paw edema model in rodents is a widely used, reproducible, and well-characterized assay for acute inflammation.[15][16][17]
Causality: The sub-plantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response.[15] The early phase (0-2.5 hours) involves the release of histamine and serotonin, while the late phase (3-6 hours) is primarily mediated by the overproduction of prostaglandins, driven by COX-2 upregulation.[15] This model is therefore excellent for evaluating compounds that may inhibit prostaglandin synthesis.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Methodology:
-
Animals: Use male Wistar or Sprague-Dawley rats (180-200 g). Acclimatize the animals for at least one week before the experiment.[15]
-
Grouping: Divide animals into at least three groups (n=6 per group):
-
Initial Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[15]
-
Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[13][16]
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[15][19]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[18]
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal: Edema (mL) = Vₜ - V₀ .
-
Calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group at each time point, particularly at the 3-hour mark where peak edema often occurs[18]: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Data Presentation
Quantitative data from the in vivo study should be summarized in a clear, tabular format.
| Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3 hr ± SEM | % Inhibition |
| Vehicle Control | - | 0.75 ± 0.06 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 57.3% |
| Test Compound | 25 | 0.51 ± 0.05 | 32.0% |
| Test Compound | 50 | 0.38 ± 0.04* | 49.3% |
| Hypothetical data presented for illustrative purposes. Statistical significance (e.g., p < 0.05) relative to the vehicle control is denoted by an asterisk. |
Conclusion
6-(4-Fluorophenyl)imidazo[2,1-b]thiazole represents a promising candidate for anti-inflammatory drug development, building upon the established potential of its core scaffold. Its likely mechanism of action involves the potent and potentially selective inhibition of key inflammatory regulators such as COX-2, NF-κB, and p38 MAPK. The protocols detailed in this guide provide a systematic and robust framework for researchers to validate its efficacy, from initial in vitro cell-based screening to in vivo confirmation in an acute inflammation model. By following these self-validating methodologies, researchers can accurately characterize the anti-inflammatory profile of this compound and pave the way for further preclinical development.
References
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- Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Benchchem. [URL: https://www.benchchem.
- Application Notes and Protocols for Testing Anti-inflammatory Activity of Novel Flavanones. Benchchem. [URL: https://www.benchchem.
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- Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35616786/]
- LPS-induced morphological changes in RAW264⋅7 cells. ResearchGate. [URL: https://www.researchgate.
- Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6269562/]
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- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra08200d]
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- Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37459825/]
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Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][10][15][19]thiadiazole Derivatives . KPU. [URL: https://kpu.ua/wp-content/uploads/2024/02/10_Kolisnyk.pdf]
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Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][10][15][19]Thiadiazole Derivatives as Anti-Inflammatory Agents . NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222744/]
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Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][10][15][19]thiadiazole Derivatives . KPU. [URL: https://kpu.ua/wp-content/uploads/2024/02/10_Kolisnyk.pdf]
- Thiazole Ring—A Biologically Active Scaffold. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152104/]
- Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. MDPI. [URL: https://www.mdpi.com/1420-3049/28/12/4694]
- NF-κB inhibitors impair lung epithelial tight junctions in the absence of inflammation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25838984/]
- Small Molecule Inhibitors Targeting Nuclear Factor κB Activation Markedly Reduce Expression of Interleukin-2, but Not Interferon-γ, Induced by Phorbol Esters and Calcium Ionophores. MDPI. [URL: https://www.mdpi.com/1422-0067/25/8/4298]
- 4-Fluorophenylhydrazones as potential COX-2 inhibitors: a novel, efficient, one pot solid phase synthesis, docking study and pharmacological evaluation. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/4-Fluorophenylhydrazones-as-potential-COX-2-a-one-Singh-Rani/0631b40212f43a0544a0b27b08b34f828a1c902b]
- Imidazole[1,2-a]pyridine derivatives as selective COX-2 inhibitors. CHEMISTRY & BIOLOGY INTERFACE. [URL: https://www.cbijournal.
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- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
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"protocols for assessing apoptosis induction by 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole"
Application Notes & Protocols
Topic: Protocols for Assessing Apoptosis Induction by 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole
Audience: Researchers, scientists, and drug development professionals.
Guide to Characterizing Pro-Apoptotic Activity of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole
Introduction
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Several compounds within this class have been identified as potent anti-proliferative and apoptosis-inducing agents in various cancer cell lines[1][2]. 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole is a specific analogue being investigated for its potential as a novel therapeutic agent. A critical aspect of characterizing its anticancer potential is to rigorously evaluate its ability to induce apoptosis, or programmed cell death.
Apoptosis is a tightly regulated cellular process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer[3]. Therapeutic strategies aimed at selectively activating apoptotic pathways in cancer cells are a cornerstone of modern oncology drug discovery. Therefore, understanding if and how 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole engages the apoptotic machinery is fundamental to its development.
This guide provides a suite of validated, interlocking protocols designed to comprehensively assess the pro-apoptotic effects of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole. The methodologies described herein move from identifying the initial hallmarks of apoptosis at the cell membrane to dissecting key events in the intrinsic mitochondrial pathway. Each protocol is presented with the underlying scientific rationale, detailed step-by-step instructions, and guidance on data interpretation, ensuring a robust and self-validating experimental approach.
Core Principles of Apoptosis Detection
Apoptosis proceeds through a cascade of molecular events. The protocols in this guide are designed to probe distinct, key stages of this process:
-
Plasma Membrane Alterations: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. This serves as an "eat me" signal for phagocytes and is a primary hallmark of apoptosis.
-
Mitochondrial Integrity Collapse: The intrinsic apoptotic pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins[4]. A shift in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins leads to mitochondrial outer membrane permeabilization (MOMP). This results in the collapse of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c[5].
-
Executioner Caspase Activation: The release of mitochondrial factors activates a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are the primary executioner caspases that cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis[6].
Overall Experimental Workflow
A multi-assay approach is crucial for definitively concluding that a compound induces apoptosis. The following workflow provides a logical progression from initial screening to mechanistic validation.
Caption: High-level workflow for apoptosis assessment.
Protocol 1: Detection of Phosphatidylserine Externalization by Annexin V/PI Staining
Scientific Rationale
This is the cornerstone assay for identifying apoptotic cells. Annexin V is a protein with a high affinity for phosphatidylserine (PS) in the presence of Ca²⁺. In healthy cells, PS is restricted to the inner plasma membrane leaflet. During early apoptosis, this asymmetry is lost, and PS is exposed on the cell surface where it can be detected by fluorescently-labeled Annexin V[7]. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells. It can only enter cells in late-stage apoptosis or necrosis where membrane integrity is compromised. This dual staining allows for the differentiation between healthy (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells[3].
Experimental Workflow: Annexin V/PI Staining
Caption: Workflow for Annexin V/PI dual staining.
Detailed Protocol
-
Cell Preparation:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole for a predetermined time (e.g., 24, 48 hours).
-
Crucial Controls: Include wells for:
-
Negative Control: Untreated cells.
-
Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., 0.1% DMSO).
-
Positive Control: Cells treated with a known apoptosis inducer (e.g., 1-5 µM Staurosporine for 4-6 hours).
-
-
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (which contains floating apoptotic cells).
-
Gently wash the adherent cells with PBS, then detach them using a mild dissociation agent like Trypsin-EDTA.
-
Combine the detached cells with their corresponding culture medium from the previous step. For suspension cells, simply collect the cells.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant[8].
-
-
Staining Procedure:
-
Wash the cell pellet once with cold 1X PBS and centrifuge again.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL. The binding buffer must contain Ca²⁺[3].
-
Transfer 100 µL of the cell suspension (1-5 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC).
-
Gently vortex and incubate for 10-15 minutes at room temperature, protected from light[8].
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Just before analysis, add 5 µL of Propidium Iodide (PI) staining solution[8]. Do not wash the cells after adding PI.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates correctly.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation and Presentation
The data is visualized as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.
| Quadrant | Annexin V Status | PI Status | Cell Population |
| Lower Left (Q3) | Negative | Negative | Live, healthy cells |
| Lower Right (Q4) | Positive | Negative | Early apoptotic cells |
| Upper Right (Q2) | Positive | Positive | Late apoptotic/necrotic cells |
| Upper Left (Q1) | Negative | Positive | Necrotic cells (potential artifacts) |
Table 1: Example Data from Annexin V/PI Assay
| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) |
|---|---|---|---|
| Vehicle Control (0.1% DMSO) | 94.5 ± 2.1 | 3.1 ± 0.8 | 2.4 ± 0.5 |
| 10 µM 6-(4-FP)IT | 65.2 ± 3.5 | 25.8 ± 2.9 | 9.0 ± 1.3 |
| 50 µM 6-(4-FP)IT | 30.1 ± 4.2 | 48.7 ± 5.1 | 21.2 ± 2.8 |
| 2 µM Staurosporine | 25.6 ± 3.0 | 40.3 ± 4.5 | 34.1 ± 3.8 |
Protocol 2: Analysis of Mitochondrial Membrane Potential (ΔΨm) with JC-1
Scientific Rationale
The disruption of the mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic pathway of apoptosis, occurring upstream of executioner caspase activation[5]. The JC-1 dye is a lipophilic, cationic probe that serves as a reliable indicator of ΔΨm[9]. In healthy, non-apoptotic cells, JC-1 enters the mitochondria and, due to the high membrane potential, forms aggregates that emit red fluorescence (~590 nm). When the ΔΨm collapses during apoptosis, JC-1 can no longer accumulate in the mitochondria and remains in the cytoplasm as monomers, which emit green fluorescence (~527-535 nm)[5][10]. Therefore, a shift in fluorescence from red to green is a direct indicator of mitochondrial depolarization and apoptosis induction.
Detailed Protocol
-
Cell Preparation and Treatment:
-
JC-1 Staining:
-
Prepare a JC-1 staining solution at a final concentration of 1-5 µM in pre-warmed cell culture medium.
-
Harvest and wash the treated cells as previously described.
-
Resuspend the cell pellet in 0.5 mL of the JC-1 staining solution.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light[10][11].
-
-
Washing and Analysis:
-
After incubation, centrifuge the cells at 400 x g for 5 minutes.
-
Carefully remove the supernatant and wash the cells twice with warm PBS or assay buffer.
-
Resuspend the final cell pellet in 500 µL of PBS for analysis.
-
Analyze immediately by flow cytometry. The green JC-1 monomers are typically detected in the FITC channel (FL1), and the red J-aggregates are detected in the PE channel (FL2)[10]. Alternatively, visualize cells using a fluorescence microscope with appropriate filters.
-
Data Interpretation and Presentation
-
Healthy Cells: High red fluorescence (FL2) and low green fluorescence (FL1).
-
Apoptotic Cells: A significant decrease in red fluorescence and a concomitant increase in green fluorescence.
-
The ratio of red to green fluorescence intensity is calculated to quantify the change in ΔΨm.
Table 2: Example Data from JC-1 Assay
| Treatment | Red/Green Fluorescence Ratio (Mean ± SD) | % Depolarized Cells |
|---|---|---|
| Vehicle Control (0.1% DMSO) | 8.5 ± 0.9 | 4.8 ± 1.1 |
| 10 µM 6-(4-FP)IT | 4.2 ± 0.6 | 38.5 ± 4.2 |
| 50 µM 6-(4-FP)IT | 1.8 ± 0.3 | 75.1 ± 6.8 |
| 50 µM CCCP (Positive Control) | 1.1 ± 0.2 | 92.4 ± 3.5 |
Protocol 3: Measurement of Executioner Caspase-3/7 Activity
Scientific Rationale
Caspases-3 and -7 are the primary executioner caspases. Their activation is a central, often irreversible, point in the apoptotic cascade. This assay provides a direct, functional measure of apoptosis. Commercially available kits, such as the Caspase-Glo® 3/7 assay, utilize a proluminescent substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by active caspase-3 and -7[6][12]. This cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to the amount of active caspase-3/7 in the sample[12]. This "add-mix-measure" format is highly sensitive and ideal for high-throughput screening[6].
Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements.
-
Treat cells with 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole and appropriate controls as described in Protocol 1. The final volume in each well should be 100 µL.
-
-
Assay Procedure:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use[12][13].
-
Remove the 96-well plate from the incubator and let it equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume[12].
-
Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light. The signal is typically stable for several hours[12].
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The raw data will be in Relative Luminescence Units (RLU).
-
Data Interpretation and Presentation
The activity is typically expressed as a fold change in luminescence relative to the vehicle-treated control cells.
Table 3: Example Data from Caspase-3/7 Activity Assay
| Treatment | Mean RLU (± SD) | Fold Change vs. Vehicle |
|---|---|---|
| Vehicle Control (0.1% DMSO) | 15,430 ± 1,250 | 1.0 |
| 10 µM 6-(4-FP)IT | 68,970 ± 5,600 | 4.5 |
| 50 µM 6-(4-FP)IT | 145,800 ± 11,200 | 9.4 |
| 2 µM Staurosporine | 162,100 ± 13,500 | 10.5 |
Protocol 4: Western Blot Analysis of the Bax/Bcl-2 Ratio
Scientific Rationale
The intrinsic apoptotic pathway is largely regulated by the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Bcl-2 is an anti-apoptotic protein that prevents mitochondrial permeabilization, while Bax is a pro-apoptotic protein that promotes it[14][15]. An increase in the Bax/Bcl-2 protein expression ratio is a critical upstream event that commits a cell to apoptosis via the mitochondrial pathway[4]. Western blotting allows for the semi-quantitative analysis of these individual protein levels, and the calculated ratio serves as a powerful indicator of a compound's mechanism of action.
Potential Intrinsic Apoptosis Signaling Pathway
Caption: The intrinsic apoptosis pathway and points of measurement.
Detailed Protocol
-
Cell Lysis and Protein Quantification:
-
Treat and harvest cells as described in previous protocols.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes[16].
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (total protein lysate) and determine the protein concentration using a BCA assay[4].
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes[4].
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel (e.g., 12% polyacrylamide).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane[16].
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding[14].
-
Incubate the membrane with primary antibodies against Bax and Bcl-2 (diluted according to manufacturer's recommendations) overnight at 4°C with gentle agitation[4].
-
Simultaneously, probe a separate membrane or re-probe the same membrane for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[4].
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film.
-
Perform densitometric analysis on the bands using software like ImageJ. Normalize the band intensity of Bax and Bcl-2 to the loading control (β-actin). Calculate the Bax/Bcl-2 ratio for each sample.
-
Data Interpretation and Presentation
An increase in the normalized Bax/β-actin intensity and a decrease in the Bcl-2/β-actin intensity will result in an elevated Bax/Bcl-2 ratio, indicating a shift towards a pro-apoptotic state.
Table 4: Example Densitometry Data from Western Blot
| Treatment | Bax/β-actin Ratio | Bcl-2/β-actin Ratio | Calculated Bax/Bcl-2 Ratio |
|---|---|---|---|
| Vehicle Control (0.1% DMSO) | 0.45 | 1.50 | 0.30 |
| 10 µM 6-(4-FP)IT | 0.95 | 0.90 | 1.06 |
| 50 µM 6-(4-FP)IT | 1.60 | 0.40 | 4.00 |
| 2 µM Staurosporine | 1.85 | 0.35 | 5.29 |
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
-
JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
MitoProbe™ JC-1 Assay staining protocol for flow cytometry. ResearchGate. [Link]
-
Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. PMC - NIH. [Link]
-
Mitochondrial Membrane Potential (JC-1) Assay Kit User Manual. Abbkine. [Link]
-
Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit. Dojindo. [Link]
-
Technical Manual Caspase 3/7 Activity Assay Kit. Abbexa. [Link]
-
Can you help with Western Blot: Bax and BCL-2? ResearchGate. [Link]
-
Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. PubMed. [Link]
-
3-(6-Phenylimidazo [2,1-b][6][7]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma. MDPI. [Link]
-
Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. ResearchGate. [Link]
-
Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. MDPI. [Link]
-
Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. ResearchGate. [Link]
-
New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. NIH. [Link]
-
Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. NIH. [Link]
-
New imidazo[2,1- b ]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. ResearchGate. [Link]
-
6-(4-Bromophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][6][7]thiadiazole. NIH. [Link]
-
Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents. PubMed. [Link]
Sources
- 1. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bosterbio.com [bosterbio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cohesionbio.com [cohesionbio.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.co.uk]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. Caspase 3/7 Activity [protocols.io]
- 14. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"common side reactions in the synthesis of imidazo[2,1-b]thiazoles"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of imidazo[2,1-b]thiazoles. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important heterocyclic scaffold. The imidazo[2,1-b]thiazole core is present in numerous compounds with a wide array of biological activities, including anthelmintic, anti-inflammatory, and anticancer properties.[1][2]
This document moves beyond standard protocols to address the common challenges and side reactions encountered during synthesis. It is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental problems.
Troubleshooting Guides & FAQs
Question 1: My reaction yield is low and NMR analysis shows a mixture of products. What is the most likely cause and how can I improve the outcome?
This is the most frequent issue encountered in the synthesis of imidazo[2,1-b]thiazoles, which typically proceed via the Hantzsch reaction or similar condensations.[3][4][5] The root cause is often a lack of regioselectivity during the initial alkylation step involving the 2-aminothiazole precursor.
Plausible Cause: Competing N-Alkylation Pathways
The 2-aminothiazole ring system possesses two distinct nucleophilic nitrogen atoms:
-
Endocyclic Nitrogen (N3): The nitrogen atom within the thiazole ring.
-
Exocyclic Amino Group (-NH2): The amino substituent at the C2 position.
Alkylation by the α-haloketone can occur at either of these sites.[6] While S-alkylation is also possible with related thioamides, the reaction with 2-aminothiazole primarily involves the nitrogen atoms. The desired pathway for forming the imidazo[2,1-b]thiazole core requires initial alkylation at the endocyclic ring nitrogen. Alkylation at the exocyclic amino group leads to an isomeric byproduct and does not typically proceed to the desired fused-ring system.
The reactivity of these two centers is influenced by factors such as steric hindrance and the electronic nature of the thiazole ring.[6]
Caption: Competing N-alkylation pathways in imidazo[2,1-b]thiazole synthesis.
Troubleshooting & Recommended Protocol
Controlling the regioselectivity is paramount. The choice of solvent and reaction conditions can significantly favor the desired endocyclic alkylation. Generally, polar protic solvents and moderate temperatures are preferred.
Table 1: Effect of Reaction Conditions on Regioselectivity
| Parameter | Condition | Rationale & Expected Outcome |
| Solvent | Ethanol, Methanol | Polar protic solvents can solvate the exocyclic amino group, slightly reducing its nucleophilicity and favoring attack by the endocyclic nitrogen. |
| DMF, Acetonitrile | Polar aprotic solvents may lead to a higher proportion of the undesired exocyclic alkylation product. | |
| Temperature | Reflux | Often necessary to drive the subsequent cyclization, but initial alkylation may be less selective. A stepwise approach can be beneficial. |
| Room Temp -> Reflux | Performing the initial alkylation at a lower temperature (e.g., room temperature for 1-2 hours) before heating to reflux can improve selectivity. | |
| Base | None / Mild Base (e.g., NaHCO₃) | Strong bases can deprotonate the amino group, forming a highly reactive ambident anion, which can decrease selectivity.[6] The reaction is often performed without a base, as the resulting HBr salt of the product precipitates.[5] |
Optimized Protocol for Regioselective Synthesis
This protocol is based on the classical Hantzsch synthesis, optimized for regioselectivity.[5][7]
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aminothiazole (1.0 eq) in absolute ethanol (10 mL per mmol of aminothiazole).
-
Reagent Addition: Add the α-bromoacetophenone derivative (1.05 eq) to the solution.
-
Initial Alkylation: Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC to observe the formation of the intermediate.
-
Cyclization: Fit the flask with a condenser and heat the mixture to reflux (approx. 78°C for ethanol). Continue heating for 4-8 hours until TLC analysis indicates the consumption of the intermediate.
-
Work-up & Isolation: Cool the reaction mixture to room temperature. If a precipitate (the hydrobromide salt of the product) has formed, filter the solid. If not, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture until pH 7-8. The neutral imidazo[2,1-b]thiazole product will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol. Recrystallize from ethanol or purify by column chromatography if necessary.
Question 2: My reaction is clean, but it stops before the final product is formed. I've isolated a stable intermediate. What is it and how do I complete the reaction?
This common scenario points to an incomplete intramolecular cyclization. The initial alkylation is successful, but the subsequent ring-closing step fails to proceed under the applied conditions.
Plausible Cause: Formation of a Stable N-Phenacyl-2-aminothiazolium Salt
The Hantzsch synthesis is a two-step process: (1) intermolecular Sₙ2 alkylation, followed by (2) intramolecular condensation/dehydration.[5] If the second step is slow or requires a higher activation energy, the reaction can stall at the intermediate stage. This intermediate is the N-alkylated salt, which is often stable enough to be isolated.
Caption: Workflow showing the two-step Hantzsch synthesis and the common stall point.
Troubleshooting & Recommended Protocol
Confirming the structure of the intermediate is the first step. It will have a distinct ¹H NMR spectrum compared to the final aromatic product, notably lacking the characteristic imidazole proton signal and showing signals for the -CH₂- and carbonyl groups of the attached side chain.
Methods to Drive Cyclization:
-
Increase Thermal Energy: The most straightforward approach is to increase the reaction temperature or prolong the heating time. If the reaction was performed in ethanol (b.p. 78°C), switching to a higher-boiling solvent like n-butanol (b.p. 118°C) or toluene (b.p. 111°C) can provide the necessary energy to overcome the activation barrier for cyclization.
-
Microwave Irradiation: Microwave-assisted synthesis is highly effective for this transformation, often reducing reaction times from hours to minutes and improving yields by efficiently promoting the cyclization step.[1][7]
-
Change of Base/Solvent Conditions: While the cyclization is often a thermal dehydration, in some cases, a weak base might facilitate the final proton transfers. Re-subjecting the isolated intermediate to refluxing ethanol with a mild, non-nucleophilic base could be effective.
Protocol for Microwave-Assisted Cyclization of the Isolated Intermediate
-
Reaction Setup: Place the isolated intermediate salt (1.0 eq) in a 10 mL microwave reaction vial.
-
Solvent Addition: Add methanol or ethanol (3-5 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 90-120°C for 15-30 minutes.[7] Monitor the pressure to ensure it remains within the vial's limits.
-
Work-up: After cooling, the product may precipitate directly. If not, concentrate the solvent under reduced pressure and proceed with the standard basic work-up and purification as described in the previous section.
Question 3: Are there alternative synthetic strategies that can circumvent these common side reactions?
Yes, modern organic synthesis has developed several powerful alternatives to the classical Hantzsch reaction, many of which offer improved yields, better atom economy, and milder conditions. Multicomponent reactions (MCRs) are particularly noteworthy.
Alternative Strategy: The Groebke–Blackburn–Bienaymé Reaction (GBBR)
The GBBR is a one-pot, three-component reaction between an aldehyde, a 2-aminoazine (like 2-aminothiazole), and an isocyanide.[1] This method is highly efficient for producing substituted imidazo[2,1-b]thiazoles and often avoids the regioselectivity issues and the need for pre-functionalized, lachrymatory α-haloketones.
Mechanism Overview: The reaction proceeds through the initial formation of an imine between the 2-aminothiazole and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine, followed by tautomerization to yield the final aromatic product.
Advantages of GBBR:
-
One-Pot Simplicity: All components are mixed together, simplifying the procedure.
-
High Atom Economy: Most atoms from the reactants are incorporated into the final product.
-
Milder Conditions: Often proceeds at moderate temperatures without strong acids or bases.
-
Avoids α-Haloketones: Eliminates the need to handle these unstable and hazardous reagents.
General Protocol for GBBR Synthesis [1]
-
Reaction Setup: To a vial or flask, add the 2-aminothiazole (1.0 eq), the aldehyde derivative (1.0 eq), and a suitable catalyst if required (e.g., Sc(OTf)₃, though some reactions proceed catalyst-free).
-
Solvent Addition: Add a suitable solvent such as methanol or toluene (5 mL per mmol).
-
Isocyanide Addition: Add the isocyanide (1.0 eq) to the mixture.
-
Reaction: Stir the mixture at the optimized temperature (ranging from room temperature to 100°C) for 12-24 hours. Monitor progress by TLC.
-
Isolation: Upon completion, concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
References
-
Andreani A, Burnelli S, Granaiola MA (2008) New Antitumor Imidazo[2,1-b] Thiazole Guanylhydrazones and Analogues. Journal of Medicinal Chemistry, 51: 809-816. [Link]
-
Calderón-Garcés L, et al. (2022) One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Chem. Proc., 14, 3. [Link]
-
Gomha SM, et al. (2018) Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 23(5), 1043. [Link]
-
Haval VP, et al. (2020) Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Rasayan J. Chem., 13(1), 522-528. [Link]
-
Kaur H, et al. (2017) Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(40), 24967-24980. [Link]
-
Khabnadideh S, et al. (2012) Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iran J Pharm Res., 11(3), 835-843. [Link]
-
Lim YJ, et al. (2017) Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein J. Org. Chem., 13, 2768-2776. [Link]
-
Pingaew R, et al. (2014) Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 6(5), 359-365. [Link]
-
Sahu JK, et al. (2015) Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Bioorg Med Chem Lett., 25(17), 3640-3645. [Link]
-
Sharma S, et al. (2018) Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(1), 166. [Link]
-
Wikipedia. α-Halo ketone. [Link]
-
Yogi, P., et al. (2015) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]
-
YouTube (2020) Hantzsch thiazole synthesis - laboratory experiment. [Link]
-
Zareef, M., et al. (2007) Three possible ways of the reaction between 2-aminothiazole and electrophiles. ResearchGate. [Link]
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- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Increasing the Yield of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole Synthesis
Welcome to the technical support guide for the synthesis of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole. This document is designed for researchers, scientists, and drug development professionals actively working with this important heterocyclic scaffold. The imidazo[2,1-b]thiazole core is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and anthelmintic properties.[1][2][3]
This guide moves beyond standard protocols to provide a deeper understanding of the reaction mechanism and offers robust, field-tested solutions to common challenges encountered during its synthesis. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and ultimately increase your product yield and purity.
The Core Reaction: Mechanism and Baseline Protocol
The synthesis of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole is typically achieved through the condensation of 2-aminothiazole with an α-haloketone, specifically 2-bromo-1-(4-fluorophenyl)ethanone. This reaction is a variation of the classic Hantzsch thiazole synthesis, extended to form a fused bicyclic system.[4][5]
The reaction proceeds in three key stages:
-
S-alkylation: The endocyclic nitrogen of 2-aminothiazole acts as a nucleophile, attacking the α-carbon of the bromoketone in an SN2 reaction to displace the bromide ion.
-
Intramolecular Cyclization: The exocyclic amino group then performs a nucleophilic attack on the carbonyl carbon.
-
Dehydration: The resulting hemiaminal intermediate readily eliminates a molecule of water to form the stable, aromatic imidazo[2,1-b]thiazole ring system.
Below is a diagram illustrating this mechanistic pathway.
Caption: The reaction mechanism for the synthesis of the imidazo[2,1-b]thiazole core.
Baseline Experimental Protocol
This protocol is a standard starting point derived from common literature procedures for analogous syntheses.[6][7] Optimization will likely be necessary based on your specific laboratory conditions and results.
Materials:
-
2-Aminothiazole
-
Absolute Ethanol (or alternative solvent, see Troubleshooting)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-aminothiazole (1.0 eq) in absolute ethanol (approx. 10-15 mL per mmol of 2-aminothiazole).
-
Reagent Addition: Add 2-bromo-1-(4-fluorophenyl)ethanone (1.0 - 1.1 eq) to the solution. Note: This reagent is a lachrymator and should be handled in a fume hood.
-
Heating: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation of Intermediate Salt: Upon completion, cool the mixture to room temperature. The hydrobromide salt of the product may precipitate.[6] If so, collect the solid by vacuum filtration. If not, proceed to the next step.
-
Neutralization: Concentrate the reaction mixture under reduced pressure to remove the solvent. Suspend the resulting crude solid or oil in water and neutralize by slowly adding a saturated solution of sodium bicarbonate until the cessation of effervescence (pH ~8). This converts the hydrobromide salt to the free base.
-
Purification: Collect the precipitated solid free base by vacuum filtration. Wash the solid with cold water and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction is very slow or appears incomplete on TLC, even after 24 hours. How can I improve the reaction rate?
A1: This is a frequent challenge, often related to reaction conditions.[10] The initial SN2 reaction is the rate-limiting step and is highly dependent on solvent and temperature.
-
Causality: The polarity and protic nature of the solvent play a crucial role. While ethanol is a common choice, its protic nature can solvate the nucleophilic nitrogen of 2-aminothiazole, slightly dampening its reactivity. Furthermore, if the reflux temperature is not high enough, the activation energy for the SN2 reaction may not be sufficiently overcome.
-
Solutions:
-
Increase Temperature/Change Solvent: Switching from ethanol to a solvent with a higher boiling point can significantly accelerate the reaction. Polar aprotic solvents are particularly effective as they do not hydrogen-bond with the nucleophile, leaving it more reactive.
-
Microwave Synthesis: Consider using a microwave reactor. This technique can drastically reduce reaction times from hours to minutes by efficiently heating the polar reaction mixture.[11]
-
| Solvent | Type | Boiling Point (°C) | Rationale for Use or Avoidance |
| Ethanol | Polar Protic | 78 | Common starting point, but can be slow. Good for recrystallization. |
| Isopropanol | Polar Protic | 82 | Slight temperature increase over ethanol. |
| Acetonitrile (ACN) | Polar Aprotic | 82 | Good alternative, avoids H-bonding with nucleophile. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent choice for difficult reactions due to high boiling point.[12] |
| Dioxane | Nonpolar | 101 | Often used with a mild base (e.g., Et₃N) to scavenge HBr.[13] |
Q2: My starting materials are consumed, but my yield is still low. What are the likely side products?
A2: Low yield in the face of complete starting material consumption points directly to the formation of side products.
-
Causality: The α-haloketone, 2-bromo-1-(4-fluorophenyl)ethanone, is susceptible to self-condensation or reaction with other nucleophiles. The primary amino group of 2-aminothiazole can also potentially react at the carbonyl group first, leading to non-productive pathways, although the cyclization to the target product is generally favored.
-
Potential Side Reactions:
-
Dimerization of α-haloketone: Two molecules of the bromoketone can react with each other, especially under basic conditions, to form complex byproducts.
-
Formation of 2-imino-thiazoline: An alternative, non-aromatic cyclization pathway can sometimes occur.
-
Polymerization: Under harsh conditions, dark, tar-like polymeric materials can form.
-
-
Solutions:
-
Control Stoichiometry: Use a slight excess (1.05 - 1.1 eq) of the α-haloketone to ensure the more valuable 2-aminothiazole is fully consumed, but avoid a large excess which promotes side reactions.
-
Order of Addition: Consider adding the α-haloketone slowly to the heated solution of 2-aminothiazole to maintain a low instantaneous concentration of the ketone, minimizing self-condensation.
-
Maintain Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions that lead to colored impurities.
-
Caption: A potential side reaction: base-catalyzed self-condensation of the α-haloketone.
Q3: I'm having difficulty with the workup and purification. My final product is an oil or seems impure.
A3: A clean workup is critical for obtaining a pure, crystalline product.
-
Causality: The product is a basic compound. The initial reaction product is the hydrobromide salt, which is often more soluble in polar solvents than the neutral free base. Incomplete neutralization or the presence of acidic impurities can prevent crystallization and lead to oils.
-
Solutions:
-
Ensure Complete Neutralization: After the reaction, ensure the pH is basic (~8) by using a base like sodium bicarbonate or sodium carbonate.[6][14] Avoid strong bases like NaOH, which can promote side reactions. Check the pH with litmus paper.
-
Effective Extraction: If the free base is oily or does not precipitate cleanly, extract it from the aqueous solution using an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification Technique:
-
Recrystallization: This is the most effective method for purification if a solid is obtained. Experiment with different solvents. Ethanol, isopropanol, or mixtures like ethanol/water are good starting points.
-
Column Chromatography: If the product is an oil or highly impure, column chromatography is necessary. Use a solvent system like hexane/ethyl acetate, gradually increasing the polarity.
-
-
Optimization Workflow
For a systematic approach to increasing your yield, follow this troubleshooting logic.
Caption: A logical workflow for troubleshooting low-yield synthesis.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Orgsyn. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
El-Sayed, M. A.-M., & El-Gazzar, A.-R. B. A. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1), 103. [Link]
-
Khazi, I. A. M., & Kulkarni, M. V. (2011). Chemistry of Imidazo[2,1-b][5][14][15]thiadiazoles. Tetrahedron, 67(19), 3289-3316. [Link]
-
Amrutkar, V. S., Khator, R., & Monga, V. (2017). Imidazo[2,1b] Thiazole: Introduction, Current and Perspective. Bioenergetics: Open Access, 6(1). [Link]
-
Aute, P. (2025, February 27). 2-Bromo-1-(4-fluorophenyl)ethanone: Comprehensive Overview and Applications. LinkedIn. [Link]
-
YMER. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER, 23(5), 795-814. [Link]
-
Mohamound, H. K., et al. (2019). Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Polycyclic Aromatic Compounds, 41(5), 1037-1049. [Link]
-
Torres-García, E., et al. (2022). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Chemistry, 4(4), 1367-1376. [Link]
-
Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11247-11260. [Link]
-
Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11247-11260. [Link]
-
Himaja, M., et al. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 24(7), 2911-2914. [Link]
-
Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]
-
Li, Y., et al. (2020). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 589-600. [Link]
-
Banu, A., et al. (2008). 6-(4-Bromophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][5][14][15]thiadiazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o779. [Link]
-
Rammurthy, B., et al. (2017). Supporting Information for A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. New Journal of Chemistry. [Link]
-
Yurttaş, L., et al. (2015). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 967-974. [Link]
-
Gallagher, J. F., et al. (2007). 6-(4-Fluorophenyl)-8-phenyl-2,3-dihydro-4H-imidazo[5,1-b][14][15]thiazin-4-one: an unusual [6-5] fused-ring system. Acta Crystallographica Section C, 63(3), 160-162. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2014, September 10). I find difficulty in synthesizing Imidazo[2,1-b]-1,3,4-thiadiazoles derivatives?. [Link]
-
Kumar, R., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. World Journal of Biology Pharmacy and Health Sciences, 11(2), 5275-5288. [Link]
-
Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]
-
ResearchGate. (2009). New 6‐(4‐Bromophenyl)‐imidazo[2,1‐b]thiazole Derivatives: Synthesis and Antimicrobial Activity.. [Link]
-
ResearchGate. (n.d.). Reaction mechanism of formation of imidazo[2,1-b][5][14][15]thiadiazoles. Retrieved from [Link]
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Technical Support Center: Purification of Crude 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals actively working with 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole. The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] The successful synthesis of the target molecule is only half the battle; achieving the high purity required for downstream applications necessitates a robust and well-understood purification strategy.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and solve purification challenges effectively.
Section 1: Initial Assessment & Strategy
Before any large-scale purification is attempted, a thorough preliminary analysis of the crude product is critical. This initial investment of time and material will prevent significant losses and inform the most efficient purification path.
Q1: I have my crude reaction mixture. What are the essential first steps before I choose a purification method?
A1: A successful purification begins with a small-scale analytical assessment. Rushing into a large-scale procedure without this data is a common cause of low yields and wasted effort.
Step 1: Thin-Layer Chromatography (TLC) Analysis The primary goal is to visualize your product and the impurity profile.
-
Spotting: Dissolve a small sample of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Spot this alongside your starting materials on a silica gel TLC plate.
-
Eluent Selection: Start with a moderately polar solvent system, such as 7:3 Hexanes:Ethyl Acetate, which is often effective for imidazo[2,1-b]thiazole derivatives.[1] Adjust the polarity to achieve a target Rf (retention factor) for your product of ~0.3-0.4.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The presence of starting materials or multiple new spots indicates the complexity of the purification.
Step 2: Solubility Screening This is crucial for determining if recrystallization is a viable option.[3]
-
Procedure: Place a few milligrams of your crude solid into several small test tubes. Add 0.5 mL of a different solvent to each tube.
-
Analysis: A good recrystallization solvent will dissolve the compound poorly at room temperature but completely upon heating.[3][4] Observe which solvents produce a clear solution when hot and yield solid crystals upon slow cooling.
Step 3: Characterization (Optional but Recommended) If possible, obtain a proton NMR (¹H NMR) of the crude material. This can provide invaluable information on the ratio of product to impurities and help identify the nature of those impurities (e.g., unreacted starting materials, solvent residue).
This initial data will guide your decision, as illustrated in the workflow below.
Caption: Initial Purification Strategy Decision Workflow.
Section 2: Troubleshooting Column Chromatography
Flash column chromatography is the workhorse for purifying moderately polar organic compounds like 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole.[1][5] However, several issues can arise.
Q2: My product and a key impurity have very close Rf values on TLC. How can I improve their separation on a column?
A2: This is a classic challenge. The goal is to maximize the difference in how strongly the two compounds interact with the stationary phase (silica gel).
-
Decrease Solvent Polarity: If your product's Rf is ~0.4, try reducing the proportion of the polar solvent (e.g., Ethyl Acetate) in your mobile phase. This will cause all compounds to move more slowly down the column, increasing the contact time with the silica and allowing for better separation.
-
Try a Different Solvent System: The standard Hexane/Ethyl Acetate system relies on dipole-dipole interactions. Introducing a solvent with different properties can alter selectivity. For example, substituting Ethyl Acetate with Dichloromethane (DCM) or adding a small amount (~1%) of Methanol can change the interaction dynamics. Always test new systems by TLC first.
| Solvent System Component | Rationale for Use | Typical Starting Ratio |
| Hexanes / Ethyl Acetate | Standard system balancing polarity. | 7:3 to 9:1 |
| Hexanes / Dichloromethane | Good for less polar compounds, offers different selectivity. | 1:1 to 4:1 |
| DCM / Methanol | For more polar compounds that don't move in other systems. | 99:1 to 95:5 |
| Toluene / Ethyl Acetate | Toluene's aromaticity can introduce π-π interactions, altering separation. | 8:2 to 9:1 |
Q3: My compound is streaking badly on the TLC plate and I'm getting poor recovery from the column. What's happening?
A3: Streaking often indicates an issue with compound solubility or interaction with the silica. Given that the imidazo[2,1-b]thiazole core contains basic nitrogen atoms, a likely cause is strong, sometimes irreversible, binding to the acidic silica gel surface.
-
Confirm the Issue: Spot your purified compound on a TLC plate, and after running it, turn the plate 90 degrees and elute it again in a fresh tank of the same solvent. If the spot moves off the diagonal, it indicates decomposition on the silica.[6]
-
Solution 1: Deactivate the Silica: Neutralize the acidic sites on the silica gel. This can be done by preparing your column slurry in the eluent with 0.5-1% triethylamine (Et₃N) or ammonia added. This base will preferentially bind to the acid sites, allowing your compound to pass through unimpeded.
-
Solution 2: Change the Stationary Phase: If deactivation is insufficient, consider using a different stationary phase like alumina (neutral or basic) or Florisil.[6] These have different surface properties and may not cause decomposition.
Caption: Troubleshooting Workflow for Poor Chromatography Performance.
Protocol 1: Optimized Flash Column Chromatography
-
Select Solvent System: Based on TLC analysis, choose an eluent that gives the target product an Rf of 0.3-0.4.
-
Pack the Column:
-
Wet packing is preferred. Fill the column halfway with your chosen eluent.
-
Prepare a slurry of silica gel in the eluent and pour it into the column.
-
Gently tap the column to ensure even packing and drain the excess solvent until it is level with the top of the silica bed. Add a thin layer of sand.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a strong solvent (like DCM).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder.
-
Carefully add this "dry loaded" sample to the top of the column. Add another thin layer of sand.
-
-
Elute and Collect:
-
Carefully fill the column with the eluent and apply positive pressure (air or nitrogen).
-
Collect fractions and monitor the elution process using TLC.
-
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Section 3: Troubleshooting Recrystallization
For compounds that are highly crystalline and constitute the major component of the crude mixture, recrystallization is an elegant and scalable purification method.[3][4]
Q4: My compound "oiled out" during cooling instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute's solubility limit is reached at a temperature above its melting point, causing it to separate as a liquid instead of a solid.[7] This is often due to the solution being too concentrated or cooling too rapidly.
-
Solution 1: Re-heat and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to decrease the saturation point. Allow it to cool more slowly.[4][7]
-
Solution 2: Modify Solvent System: The polarity of the solvent may be too similar to your compound. Try a slightly less polar solvent, or if using a two-solvent system (e.g., Ethanol/Water), add more of the "good" solvent (Ethanol) to increase overall solubility.
-
Solution 3: Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth to begin.[4]
Q5: My yield is very low after recrystallization. What are the common causes?
A5: Low recovery is a frequent issue and can usually be traced to one of two causes.[4]
-
Cause 1: Using Too Much Solvent: The most common error is adding too much hot solvent during the dissolution step. Remember, the goal is to create a saturated solution.
-
Cause 2: Significant Product Solubility in Cold Solvent: The chosen solvent may be too good, meaning a substantial amount of your product remains dissolved even after cooling.
-
Solution: Ensure you have cooled the flask thoroughly, finishing with an ice-water bath for at least 20-30 minutes. If the yield is still low, you will need to re-evaluate your solvent choice in a small-scale screening.
-
Q6: The solution is clear and cold, but no crystals have formed. What should I do?
A6: This indicates a supersaturated solution that is reluctant to nucleate. You need to provide a trigger for crystallization.
-
Scratch the Flask: As mentioned in Q4, scratching the flask can create nucleation sites.[7]
-
Add a Seed Crystal: If you have a small amount of the pure product, add a single tiny crystal to the solution. This provides a perfect template for further crystal growth.[4][7]
-
Reduce Solvent Volume: If the above methods fail, your solution may not be saturated enough. Re-heat the solution, boil off some of the solvent (e.g., 25% of the volume), and attempt to cool it again.[7]
Protocol 2: Systematic Recrystallization
-
Choose a Solvent: Based on solubility screening, select a suitable solvent.
-
Dissolve the Crude Solid: Place the crude 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole in an Erlenmeyer flask. Add the solvent portion-wise while heating the mixture to a boil with swirling, until the solid is just dissolved.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.
-
Cool Slowly: Cover the flask and allow it to cool slowly to room temperature. Rapid cooling encourages the formation of small, impure crystals.[7] Once at room temperature, place the flask in an ice bath to maximize precipitation.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the Product: Dry the purified crystals under vacuum to remove residual solvent. Characterize the final product by melting point and NMR to confirm purity.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- IMidazo[2,1-b]thiazole, 6-(4-fluorophenyl)- | CymitQuimica.
- One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free C
- "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
- How to Purify an organic compound via recrystallization or reprecipitation?
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
-
6-(4-Bromophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1][4][8]thiadiazole - NIH.
- Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - Brieflands.
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI.
- New 6‐(4‐Bromophenyl)‐imidazo[2,1‐b]thiazole Derivatives: Synthesis and Antimicrobial Activity.
-
The crystal structure of 6-(4-chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b][1][4][8]thiadiazole-5-carbaldehyde - NIH.
- Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Publishing.
- Synthesis of the impurities during the manufacture of bulk drug midazolam and separ
- 6-(4-Chlorophenyl)
- Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors - NIH.
- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Prepar
-
6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1][4]THIAZOLE-5-CARBOXALDEHYDE synthesis.
Sources
- 1. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts [mdpi.com]
- 2. Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. brieflands.com [brieflands.com]
- 6. Purification [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Imidazo[2,1-b]thiazoles
Welcome to the technical support center for the synthesis of substituted imidazo[2,1-b]thiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established literature and field-proven insights. Our goal is to provide you with the causal understanding behind experimental choices to empower you to overcome common challenges and optimize your synthetic routes.
I. Foundational Synthetic Strategies: An Overview
The synthesis of the imidazo[2,1-b]thiazole core is most commonly achieved through the condensation of a 2-aminothiazole derivative with an α-haloketone, a classic transformation known as the Hantzsch reaction.[1] More contemporary methods, such as the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, offer alternative pathways with high atom economy.[2] This guide will focus on troubleshooting and optimizing these two primary synthetic routes.
II. Troubleshooting Guide: Common Issues and Solutions in Imidazo[2,1-b]thiazole Synthesis
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.
Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I rectify this?
Answer: Low or no product yield is a frequent challenge that can often be traced back to a few key areas. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.
1. Purity of Starting Materials and Reagents:
-
Rationale: The purity of your 2-aminothiazole and α-haloketone is critical. Impurities can engage in side reactions, consuming your starting materials and complicating the purification of your target compound.
-
Troubleshooting Steps:
-
Verify the purity of your starting materials using techniques like NMR or melting point analysis.
-
α-Haloketones can be lachrymatory and may degrade upon storage. It is advisable to use freshly prepared or purified α-haloketones.
-
Ensure solvents are anhydrous, as water can interfere with the reaction, particularly in the GBB reaction.[2]
-
2. Suboptimal Reaction Conditions:
-
Rationale: The reaction temperature, time, and solvent play a crucial role in the reaction kinetics and overall yield.
-
Troubleshooting Steps:
-
Temperature: Many Hantzsch-type reactions require heating to proceed at an appreciable rate. If you are running the reaction at room temperature, consider increasing the temperature incrementally. Conversely, excessive heat can lead to degradation of reactants or products.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initial reaction time, extend the duration.
-
Solvent Choice: The polarity of the solvent can significantly impact the solubility of reactants and intermediates, thereby affecting the reaction rate. For the Hantzsch synthesis, ethanol is a commonly used solvent.[3] In the GBB reaction, toluene has been shown to be effective, leading to higher yields at elevated temperatures.[2]
-
3. Stoichiometry of Reactants:
-
Rationale: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Troubleshooting Steps:
-
In the Hantzsch synthesis, using a slight excess (1.1-1.5 equivalents) of the 2-aminothiazole can help drive the reaction to completion.
-
Formation of Multiple Products and Side Reactions
Question: My TLC analysis shows multiple spots, indicating the formation of side products. What are these impurities and how can I minimize them?
Answer: The formation of multiple products is a common issue, particularly in the Hantzsch synthesis. Understanding the potential side reactions is key to mitigating them.
1. Isomer Formation under Acidic Conditions:
-
Rationale: In the Hantzsch synthesis, acidic conditions can lead to the formation of the isomeric 2-imino-2,3-dihydrothiazole as a byproduct alongside the desired 2-aminothiazole.[4]
-
Troubleshooting Steps:
-
Consider running the reaction under neutral or slightly basic conditions to favor the formation of the desired product. The addition of a non-nucleophilic base can be beneficial.
-
2. Influence of Substituents:
-
Rationale: The electronic nature of the substituents on both the 2-aminothiazole and the α-haloketone can influence the reaction outcome. Electron-withdrawing groups on the α-haloketone can make it more susceptible to nucleophilic attack, potentially leading to a faster reaction but also an increased chance of side reactions if not properly controlled. Conversely, electron-donating groups on the 2-aminothiazole can increase its nucleophilicity.[5]
-
Troubleshooting Steps:
-
Carefully consider the electronic properties of your substrates when setting up the reaction. For highly reactive starting materials, you may need to use milder reaction conditions (e.g., lower temperature).
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Low/No Yield | Impure starting materials | Verify purity via NMR, melting point. Use freshly purified reagents. | Impurities lead to side reactions, consuming reactants. |
| Suboptimal temperature | Incrementally increase temperature if reaction is sluggish. Avoid excessive heat. | Reactions need sufficient activation energy but can degrade at high temperatures. | |
| Inappropriate solvent | Screen different solvents (e.g., ethanol, toluene). | Solvent polarity affects solubility and reaction kinetics. | |
| Multiple Products | Acidic reaction conditions | Run the reaction under neutral or slightly basic conditions. | Minimizes the formation of 2-imino-2,3-dihydrothiazole isomers.[4] |
| Highly reactive substrates | Use milder reaction conditions (e.g., lower temperature). | Controls the rate of reaction and reduces the likelihood of side reactions. |
III. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Hantzsch synthesis of imidazo[2,1-b]thiazoles?
A1: The reaction proceeds through an initial SN2 reaction where the sulfur atom of the 2-aminothiazole attacks the α-carbon of the haloketone. This is followed by an intramolecular cyclization via nucleophilic attack of the endocyclic nitrogen onto the ketone carbonyl, and subsequent dehydration to form the aromatic imidazo[2,1-b]thiazole ring.[1]
Q2: How does the Groebke–Blackburn–Bienaymé (GBB) reaction differ from the Hantzsch synthesis for this scaffold?
A2: The GBB reaction is a one-pot, three-component reaction involving a 2-aminothiazole, an aldehyde, and an isocyanide.[2] It offers a more convergent and often quicker route to highly substituted imidazo[2,1-b]thiazoles compared to the two-component Hantzsch synthesis. The GBB reaction can often be performed without a catalyst.[1]
Q3: What are the best practices for purifying substituted imidazo[2,1-b]thiazoles?
A3: Purification is typically achieved through column chromatography or recrystallization.
-
Column Chromatography: A common eluent system is a mixture of hexanes and ethyl acetate.[6] The polarity can be adjusted based on the polarity of your product.
-
Recrystallization: Ethanol is a frequently used solvent for the recrystallization of imidazo[2,1-b]thiazole derivatives.[7]
Q4: What are the key considerations when scaling up the synthesis of imidazo[2,1-b]thiazoles?
A4: A major challenge in scaling up exothermic reactions like the Hantzsch synthesis is heat management to prevent thermal runaway. Dropwise addition of one reactant to the other may be necessary at a larger scale to control the reaction temperature. Efficient stirring is also crucial to ensure homogenous mixing and heat distribution.
IV. Experimental Protocols and Visualizations
General Protocol for Hantzsch Synthesis of 6-Phenylimidazo[2,1-b]thiazole
-
Reaction Setup: In a round-bottom flask, combine 2-aminothiazole (1.0 eq) and 2-bromoacetophenone (1.0 eq).
-
Solvent Addition: Add ethanol as the solvent.
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Collect the solid product by filtration and wash with cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from ethanol.[7]
General Protocol for Groebke–Blackburn–Bienaymé (GBB) Synthesis
-
Reaction Setup: In a flask, dissolve the aldehyde (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Add 2-aminothiazole (1.0 eq) and the isocyanide (1.0 eq) to the solution.
-
Heating: Heat the reaction mixture (e.g., to 100 °C) and monitor by TLC.[2]
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of hexanes and ethyl acetate.[6]
Visualizing Reaction Pathways and Troubleshooting
Caption: Hantzsch synthesis of imidazo[2,1-b]thiazoles.
Caption: Troubleshooting workflow for imidazo[2,1-b]thiazole synthesis.
V. References
-
A Novel Cu(II)-Iodine Catalyzed Hantzsch Type Synthesis of 2-Aminothiazole Derivatives. Current Organic Chemistry. [Link]
-
Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. PubMed Central. [Link]
-
Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. PubMed. [Link]
-
One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. [Link]
-
(PDF) One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free Catalyts †. ResearchGate. [Link]
-
General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. [Link]
-
Synthesis of imidazo[2,1-b]thiazol-5-amines using Groebke–Blackburn–Bienaymé multicomponent reaction. Chemistry of Heterocyclic Compounds. [Link]
-
Chemistry of Imidazo[2,1-b][2][8][9]thiadiazoles. ResearchGate. [Link]
-
Synthesis of unsymmetrical bis-heterocycles containing the imidazo[2,1-b]thiazole framework and their benzo[d]fused analogues by an acid-free Groebke–Blackburn–Bienaymé reaction. DOI. [Link]
-
Synthesis One Pot of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free. Sciforum. [Link]
-
New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. PubMed. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
-
A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip (RSC Publishing). [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]
-
On water catalyst-free synthesis of benzo[ d ]imidazo[2,1- b ] thiazoles and novel N -alkylated 2-aminobenzo[ d ]oxazoles under microwave irradiation. ResearchGate. [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PubMed Central. [Link]
-
General reaction scheme for preparation of imidazo[2,1-b]thiazole derivatives. [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). [Link]
-
How can I select the solvent system for column chromatography for thiazole dervatives? [Link]
-
Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][2][8][9]Thiadiazole Derivatives as Anti-Inflammatory Agents. NIH. [Link]
-
Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. NIH. [Link]
-
Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. [Link]
-
Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. PubMed. [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. [Link]
-
Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. PubMed. [Link]
-
Synthesis of Some Novel Fused Imidazo [2, 1-b][8][9] Thiazole and Imidazo [2, 1-b] Thiazolo [5, 4-d] Isoxazole Derivatives. ResearchGate. [Link]
-
Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. MDPI. [Link]
-
Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Brieflands. [Link]
-
Imidazo[2,1‐b]thiazoles with biological and medicinal activity.. ResearchGate. [Link]
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. [Link]
-
From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. [Link]
-
A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts | MDPI [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Solubility of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole in Assays
Welcome to the technical support center for 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising, yet lipophilic, compound scaffold in various experimental assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions and obtain reliable, reproducible data.
Poor aqueous solubility is a common hurdle in drug discovery, often leading to underestimated compound potency, inconsistent results, and misleading structure-activity relationships (SAR). The imidazo[2,1-b]thiazole core, particularly when substituted with a fluorophenyl group, exhibits significant lipophilicity, making it prone to precipitation in aqueous assay buffers. This guide will walk you through a systematic approach to diagnose and resolve these solubility issues.
Frequently Asked Questions (FAQs)
Q1: I've observed compound precipitation in my cell-based/biochemical assay. What are the likely causes?
A: Precipitation of a test compound like 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole in an aqueous assay buffer is primarily due to its low aqueous solubility. This is a common issue for many organic compounds that are highly soluble in aprotic solvents like Dimethyl Sulfoxide (DMSO) but "crash out" of solution when diluted into a water-based medium where their solubility limit is exceeded.
Several factors can contribute to this:
-
High Lipophilicity: The compound's chemical structure is inherently resistant to dissolving in water. A predicted LogP (a measure of lipophilicity) for a similar derivative, 6-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1][2]thiazole, is approximately 5.36, indicating high lipophilicity.[3]
-
Solvent Shock: The rapid change in solvent polarity when a small volume of a concentrated DMSO stock solution is added to a large volume of aqueous buffer can cause the compound's solubility to plummet, leading to immediate precipitation.
-
Exceeding Kinetic Solubility: You may be working at a concentration that is above the compound's kinetic solubility limit in the final assay buffer. Kinetic solubility is the concentration at which a compound, introduced from a DMSO stock, begins to precipitate.[4]
Q2: My stock solution in 100% DMSO is clear. Why am I still seeing precipitation in my assay plate?
A: A clear stock solution in a strong organic solvent like DMSO does not guarantee solubility in the final aqueous assay buffer. The dramatic shift in the solvent environment upon dilution is the critical step where solubility issues manifest. The final concentration of DMSO in your assay is a key factor. While there's no universal rule, a final DMSO concentration between 0.5% and 1% is a widely accepted industry standard to minimize both solubility issues and solvent-induced artifacts in biological assays.[5]
Q3: How does the fluorophenyl group in 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole affect its solubility?
A: The presence of a fluorine atom can have complex effects on a molecule's properties. While fluorination can sometimes improve metabolic stability and membrane permeability, it often increases lipophilicity, which can, in turn, decrease aqueous solubility.[6][7] The electron-withdrawing nature of fluorine can also influence the pKa of nearby ionizable groups, though the imidazo[2,1-b]thiazole core is generally weakly basic.
Troubleshooting Guides & Recommended Actions
If you are encountering precipitation with 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Characterize the Solubility of Your Compound
Before attempting to modify your assay, it is crucial to understand the solubility limits of your specific batch of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole in your assay buffer.
Nephelometry is a sensitive technique that measures the amount of light scattered by suspended particles in a solution.[2][8][9] This method can be used to determine the concentration at which your compound begins to precipitate.
Materials:
-
6-(4-Fluorophenyl)imidazo[2,1-b]thiazole
-
Anhydrous DMSO
-
Your specific assay buffer
-
96-well clear bottom plates
-
Nephelometer
Procedure:
-
Prepare a High-Concentration Stock Solution: Accurately weigh your compound and dissolve it in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10 mM). Ensure complete dissolution.
-
Create a Serial Dilution Plate: In a 96-well plate, perform a serial dilution of your compound in 100% DMSO.
-
Prepare the Assay Plate: Add your assay buffer to the wells of a new 96-well plate.
-
Initiate Precipitation: Transfer a small, fixed volume of the DMSO dilutions to the corresponding wells of the assay plate containing the buffer. This will create a constant final DMSO concentration across all wells. Mix immediately.
-
Incubate: Allow the plate to incubate at your assay temperature for a set period (e.g., 1-2 hours).
-
Measure: Read the plate using a nephelometer. The point at which the scattered light signal significantly increases above the baseline indicates the onset of precipitation and thus, the kinetic solubility limit.
Data Interpretation: The results will give you a maximum soluble concentration for your compound under your specific assay conditions. All subsequent experiments should be designed to stay below this concentration.
Step 2: Optimize Your Dosing and Solvent Conditions
Once you know the solubility limit, you can often resolve precipitation issues by adjusting your experimental parameters.
Caption: Troubleshooting workflow for addressing compound precipitation.
Step 3: Advanced Solubilization Techniques
If optimizing the concentration and solvent system is insufficient, more advanced formulation strategies may be necessary.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[1][3][10] They can encapsulate poorly soluble "guest" molecules, like 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole, forming an inclusion complex that has significantly improved aqueous solubility.[1][3][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations due to its high water solubility and low toxicity.[11]
Materials:
-
6-(4-Fluorophenyl)imidazo[2,1-b]thiazole
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Stir plate and magnetic stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in deionized water (e.g., 40% w/v).
-
Add Compound: While stirring, add an excess of the powdered 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole to the HP-β-CD solution.
-
Equilibrate: Allow the suspension to stir at room temperature for 24-48 hours to ensure the formation of the inclusion complex reaches equilibrium.
-
Filter: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Determine Concentration: The concentration of the solubilized compound in the filtrate can be determined using a validated analytical method, such as HPLC-UV.
This stock solution can then be diluted into your assay buffer. Remember to include a vehicle control with the same concentration of HP-β-CD.
In some cases, the addition of a small percentage of a biocompatible co-solvent or a non-ionic surfactant can help maintain compound solubility.
Table 1: Common Excipients for Improving Solubility
| Excipient Type | Example | Typical Starting Concentration in Assay | Considerations |
| Co-solvent | Ethanol | 1-5% | Can affect cell viability and enzyme activity at higher concentrations. |
| Propylene Glycol | 1-5% | Generally well-tolerated. | |
| Surfactant | Tween® 80 | 0.01-0.1% | Can interfere with some assay readouts (e.g., fluorescence). |
| Pluronic® F-68 | 0.01-0.1% | Often used in cell culture to reduce shear stress. |
Important Note: Always test the effect of any new excipient on your assay system (e.g., cell viability, enzyme activity) in a vehicle control experiment.
Confirming the Absence of Aggregation
Even if you don't see visible precipitation, your compound may be forming small, sub-micron aggregates that can lead to non-specific assay interference.[12][13]
Technique Spotlight: Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a powerful technique for detecting the presence of small aggregates in solution by measuring their size distribution.[7][12][14] If your assay results are inconsistent or show a steep dose-response curve, it is prudent to analyze your compound in the final assay buffer using DLS to rule out aggregation-based artifacts.
Summary of Key Recommendations
-
Know Your Compound: Determine the kinetic solubility of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole in your specific assay buffer.
-
Stay Below the Limit: Design your experiments with compound concentrations that are safely below the measured solubility limit.
-
Control Your Solvents: Maintain a consistent and minimal final DMSO concentration across all wells.
-
Consider Advanced Formulations: If necessary, employ solubility-enhancing excipients like cyclodextrins, but always validate their compatibility with your assay.
-
Check for Aggregates: Use techniques like DLS to ensure you are measuring true molecular interactions and not aggregation-driven artifacts.
By following this structured troubleshooting approach, you can overcome the solubility challenges associated with 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole and generate high-quality, reliable data for your research and drug development programs.
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
- Vertex AI Search. Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.
- Vertex AI Search.
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Navigating the Intricacies of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole Derivatives: A Technical Support Guide to Complex NMR Spectra
For researchers, scientists, and professionals in drug development, the structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. The 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole scaffold, a promising pharmacophore, often presents significant challenges in NMR spectral interpretation. This technical support center provides a comprehensive guide, in a user-friendly question-and-answer format, to troubleshoot and confidently interpret the complex NMR spectra of these derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic signals in my 1H NMR spectrum of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole so complex and overlapping?
A1: The complexity arises from a combination of factors. The imidazo[2,1-b]thiazole core itself has four distinct aromatic protons. When coupled with the four protons of the 4-fluorophenyl ring, you have a total of eight protons in a relatively narrow chemical shift range (typically 7.0-8.5 ppm). Signal overlap is common in such polyaromatic systems.[1] Furthermore, the presence of the fluorine atom introduces long-range JHF couplings, which can further split the signals of the fluorophenyl ring protons and even protons on the imidazothiazole core, adding to the spectral complexity.
Q2: I'm observing more signals than expected in both my 1H and 13C NMR spectra. What could be the cause?
A2: This is often indicative of the presence of rotational isomers, or atropisomers.[2][3][4] The single bond connecting the 4-fluorophenyl ring to the imidazo[2,1-b]thiazole core can have hindered rotation, leading to distinct, non-interconverting conformers on the NMR timescale. Each rotamer will give rise to its own set of NMR signals. To confirm this, you can try acquiring the spectrum at a higher temperature. If the duplicate signals coalesce into a single set of sharper peaks, it confirms the presence of rotational isomers.[5]
Q3: My compound is poorly soluble in common deuterated solvents like chloroform-d (CDCl3). What are my options?
A3: Poor solubility can lead to broad peaks and a low signal-to-noise ratio.[5][6] It is crucial to find a suitable solvent. For polar heterocyclic compounds, consider more polar solvents like dimethyl sulfoxide-d6 (DMSO-d6), methanol-d4 (CD3OD), or acetone-d6.[5] If solubility remains an issue, you can try gentle heating of the sample or using a mixture of solvents. In some cases, derivatization, such as N-acetylation, can improve solubility in less polar solvents.[1]
Q4: How can I definitively assign the protons on the imidazo[2,1-b]thiazole core?
A4: A combination of 1D and 2D NMR experiments is essential. A 1H-1H COSY (Correlation Spectroscopy) experiment will reveal which protons are spin-coupled to each other. For the imidazo[2,1-b]thiazole core, you would expect to see correlations between adjacent protons. To further confirm assignments, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can be invaluable. It shows through-space correlations between protons that are close to each other, which can help differentiate between protons on different parts of the fused ring system.
Troubleshooting Guides
Issue 1: Deciphering Complex Coupling Patterns from the 4-Fluorophenyl Ring
The 4-fluorophenyl group typically presents as two sets of signals, often appearing as complex multiplets. The complexity is due to both proton-proton (JHH) and proton-fluorine (JHF) couplings.
Troubleshooting Steps:
-
1H NMR Analysis:
-
Ortho-protons (H-2' and H-6'): These protons are ortho to the fluorine and will typically appear as a doublet of doublets. They are coupled to the adjacent meta-protons (H-3' and H-5') with a typical 3JHH of ~8-9 Hz, and also to the fluorine atom with a 3JHF of ~8-9 Hz.
-
Meta-protons (H-3' and H-5'): These protons are meta to the fluorine and will also often appear as a doublet of doublets. They are coupled to the ortho-protons with a 3JHH of ~8-9 Hz and to the fluorine atom with a 4JHF of ~5-6 Hz.
-
-
19F NMR Spectroscopy:
-
Acquiring a proton-coupled 19F NMR spectrum can be very informative. The fluorine signal will be split by the ortho and meta protons, allowing for the direct measurement of JHF coupling constants.
-
-
Advanced NMR Techniques:
-
1H-19F HSQC: This 2D experiment directly correlates the fluorine atom with the protons it is coupled to, providing a clear visual confirmation of the JHF couplings.
-
PSYCHE (Pure Shift Yielded by Chirp Excitation): This advanced 1D experiment can be used to acquire a proton spectrum that is decoupled from other protons, leaving only the JHF couplings visible.[7] This dramatically simplifies the multiplet structure, making it easier to measure the proton-fluorine coupling constants accurately.
-
| Coupling Type | Typical Value (Hz) | Notes |
| 3JH2'/H3' (ortho-meta) | 8.0 - 9.0 | Typical ortho coupling in a benzene ring. |
| 3JH2'/F (ortho) | 8.0 - 9.0 | Through-bond coupling. |
| 4JH3'/F (meta) | 5.0 - 6.0 | Through-bond coupling. |
| 5JHF (para) | < 1 | Often not resolved. |
Table 1: Typical 1H-1H and 1H-19F coupling constants for a 4-fluorophenyl group.
Issue 2: Unambiguous Assignment of Imidazo[2,1-b]thiazole and Phenyl Protons/Carbons
Given the potential for signal overlap, a multi-pronged approach using 2D NMR is the most reliable strategy for complete structural assignment.
Experimental Workflow for Structural Elucidation:
Caption: Troubleshooting unexpected NMR signals.
Best Practices:
-
Purity Confirmation: Always confirm the purity of your sample by an orthogonal technique like LC-MS or HRMS before extensive NMR analysis.
-
Solvent Removal: Ensure all solvents used during synthesis and purification are thoroughly removed under high vacuum. Some solvents, like ethyl acetate, can be particularly persistent. [5]* Water Contamination: NMR solvents are often hygroscopic. A broad peak in the 1.5-4.5 ppm range (depending on the solvent) is often due to water. [5]This can be confirmed by a D2O shake, which will cause the water peak to disappear or significantly diminish.
By systematically applying these troubleshooting strategies and advanced NMR techniques, researchers can confidently navigate the complexities of interpreting the NMR spectra of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole derivatives, enabling accurate structural elucidation and accelerating the drug discovery process.
References
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University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]
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ResearchGate. Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents? Available from: [Link]
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TR Dizin. Synthesis and evaluation of new imidazo[2,1-b]thiazoles as a. Available from: [Link]
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ResearchGate. Synthesis and evaluation of new imidazo[2,1-b]thiazoles as antituberculosis agents. Available from: [Link]
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National Institutes of Health. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Available from: [Link]
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National Institutes of Health. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. Available from: [Link]
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National Institutes of Health. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Available from: [Link]
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ResearchGate. (a) Structures of biaryls studied. (b) 1 H-NMR spectra of 2a in CD 3 CN... Available from: [Link]
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Brieflands. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Available from: [Link]
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National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]
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The University of Manchester. Simultaneous Broadband Suppression of Homonuclear and Heteronuclear Couplings in 1H NMR Spectroscopy. Available from: [Link]
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National Institutes of Health. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Available from: [Link]
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Semantic Scholar. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. Available from: [Link]
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Semantic Scholar. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]
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Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]
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Journal of the American Chemical Society. Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Available from: [Link]
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ACS Omega. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Available from: [Link]
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ResearchGate. (PDF) NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. Available from: [Link]
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University of Ottawa NMR Facility Blog. PSYCHE to Evaluate 1H-19F Coupling Constants. Available from: [Link]
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PubMed. Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. Available from: [Link]
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MDPI. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. Available from: [Link]
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PubMed. Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives. Available from: [Link]
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ResearchGate. Chemistry of Imidazo[2,1-b]t[5][6][8]hiadiazoles. Available from: [Link]
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Taylor & Francis Online. C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Available from: [Link]
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Technical Support Center: A Researcher's Guide to Addressing Off-Target Effects of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole in Cellular Assays
From the Desk of a Senior Application Scientist
Welcome to the technical support center. As researchers dedicated to advancing drug discovery and cellular biology, we understand that working with novel small molecules can be both exciting and challenging. The 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole scaffold is a promising pharmacophore, with derivatives showing a wide range of biological activities, from anticancer to anti-inflammatory effects.[1][2] However, this therapeutic potential also brings the complexity of polypharmacology and the critical need to distinguish on-target efficacy from confounding off-target effects.[3]
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns when an experiment doesn't go as planned.
Q1: I'm observing a cellular phenotype that is inconsistent with the known function of my intended target. How can I determine if this is an off-target effect?
A1: This is a classic and critical challenge in pharmacology. An unexpected phenotype is a red flag that requires systematic investigation. The first step is to rigorously confirm that the compound is engaging the intended target in your specific cellular model. From there, a logical workflow can help you dissect the observation.
The flowchart below outlines a basic decision-making process to begin troubleshooting.
Caption: A generalized workflow for a commercial kinome profiling service.
Table 1: Comparison of Example Commercial Kinome Profiling Service Features
| Feature | Service Provider Example A | Service Provider Example B | Service Provider Example C |
| Assay Technology | Radiometric (e.g., ³³P-ATP) [4] | Continuous, Kinetic (Fluorescence) [5] | Western Blot-Based (Antibody Array) [6] |
| Panel Size | >400 kinases | ~150 kinases | Broad pathway screening |
| ATP Concentration | Km or 1mM Physiological [4] | Variable (e.g., Km and 1mM) [5] | Endogenous cellular levels |
| Key Advantage | Industry standard, large panel | Provides kinetic data (MoA) | Measures effects in cell lysates |
| Best For | Broad initial selectivity screening | Deep mechanistic understanding | Pathway-level insights |
Method B: Chemical Proteomics & Thermal Proteome Profiling (TPP)
These mass spectrometry-based methods can identify direct protein binders from a complex cell lysate or intact cells.
-
Chemical Proteomics: Your compound (or an analog) is immobilized on a bead and used to "pull down" interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry. [7][8]This method provides a direct inventory of potential binding partners.
-
Thermal Proteome Profiling (TPP): This technique relies on the principle that when a small molecule binds to a protein, it typically increases that protein's thermal stability. [9]By heating cells or lysates treated with your compound to various temperatures and quantifying the remaining soluble protein levels via mass spectrometry, you can identify proteins that were stabilized by your compound, indicating a direct interaction.
Workflow 2: Validation of Putative Off-Targets
Once unbiased screening generates a list of potential off-targets, it is crucial to validate them in your cellular assay. The gold-standard validation method is CRISPR-Cas9-mediated gene knockout.
Protocol: CRISPR-Cas9 Knockout for Off-Target Validation
This protocol outlines the essential steps to confirm if the loss of a putative off-target protein prevents the unexpected phenotype caused by your compound.
Objective: To determine if the knockout of a candidate off-target gene (e.g., GENEX) abolishes the unexpected phenotype observed with 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole.
Materials:
-
Wild-type (WT) cells susceptible to the compound's effect.
-
High-fidelity Cas9 nuclease and appropriate delivery system (e.g., lentivirus, RNP).
-
Validated single guide RNAs (sgRNAs) targeting an early exon of GENEX.
-
Non-targeting (scrambled) sgRNA control.
-
Antibody against GENEX protein for validation.
-
Your 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole compound.
Procedure:
-
Design & Transduce:
-
Generate Knockout Pool/Clones:
-
Validate Knockout:
-
Confirm the absence of GENEX protein expression in your knockout (KO) cells/clones via Western Blot or flow cytometry compared to WT and non-targeting controls.
-
Sequence the genomic target site to confirm the presence of frameshift-inducing insertions/deletions (indels).
-
-
Phenotypic Assay:
-
Treat WT, non-targeting control, and validated GENEX KO cells with a dose-response of your compound.
-
Measure the unexpected phenotype (e.g., cell death, reporter activation).
-
-
Analyze & Interpret:
-
Scenario A (Confirmation): If the WT and non-targeting control cells show the phenotype but the GENEX KO cells are resistant, you have strong evidence that GENEX is the off-target responsible for the effect.
-
Scenario B (No Confirmation): If the GENEX KO cells still exhibit the phenotype, then GENEX is not the primary off-target, and you must return to your list of candidates.
-
Table 2: Example Data from a CRISPR Validation Experiment
| Cell Line | Compound Treatment | % Cell Viability (Unexpected Phenotype) | GENEX Protein Level | Conclusion |
| Wild-Type | Vehicle (DMSO) | 100% | High | - |
| Wild-Type | 1 µM Compound | 35% | High | Phenotype Present |
| Non-Targeting sgRNA | 1 µM Compound | 38% | High | Phenotype Present |
| GENEX KO Clone #1 | 1 µM Compound | 95% | Undetectable | Phenotype Abolished |
| GENEX KO Clone #2 | 1 µM Compound | 98% | Undetectable | Phenotype Abolished |
This structured approach, combining foundational knowledge with systematic unbiased screening and rigorous genetic validation, will empower you to dissect complex pharmacological observations. By diligently identifying and understanding the off-target effects of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole, you can build a more accurate and reliable model of its mechanism of action, ultimately accelerating your research and development efforts.
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MtoZ Biolabs. Kinome Profiling Service. MtoZ Biolabs. [Link]
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Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
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Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology, 5(9), 616-624. [Link]
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Kasper, V. M., & Superti-Furga, G. (2016). Profiling of Small Molecules by Chemical Proteomics. Methods in Molecular Biology, 1394, 211-218. [Link]
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MacDonald, M. L., Lamerdin, J., Silverman, S., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, 2(6), 329-337. [Link]
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Gautam, P., Jaiswal, A., et al. (2019). Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets. eLife, 8, e45568. [Link]
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Liu, X., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1273–1281. [Link]
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Kalgutkar, A. S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 23. [Link]
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YMER. A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER. [Link]
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Andreani, A., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(9), 3892-3901. [Link]
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Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide derivatives as potential anti-tubercular agents. RSC Medicinal Chemistry, 13(9), 1109-1119. [Link]
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Kamal, A., et al. (2016). Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents. European Journal of Medicinal Chemistry, 124, 75-91. [Link]
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Mol-Instincts. Compound 6-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b]t[4][7]hiazole. Mol-Instincts. [Link]
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Banu, A., et al. (2011). 6-(4-Bromophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b]t[4][5][7]hiadiazole. Acta Crystallographica Section E, 67(Pt 4), o779. [Link]
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El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1464. [Link]
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Isoglu, M., et al. (2020). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1338-1349. [Link]
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ResearchGate. New 6‐(4‐Bromophenyl)‐imidazo[2,1‐b]thiazole Derivatives: Synthesis and Antimicrobial Activity. ResearchGate. [Link]
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Kamal, A., et al. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic Chemistry, 78, 229-240. [Link]
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Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide derivatives as potential anti-tubercular agents. RSC Medicinal Chemistry, 13(9), 1109-1119. [Link]
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ResearchGate. BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b]T[4][5][7]HIADIAZOLE DERIVATIVES: A REVIEW. ResearchGate. [Link]
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Ferreira, R. J., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(17), 13531. [Link]
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Sci-Hub. 6-(4-Bromophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b]t[4][5][7]hiadiazole. Sci-Hub. [Link]
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ResearchGate. New 6-(4-Bromophenyl)-imidazo[2,1- b ]thiazole Derivatives: Synthesis and Antimicrobial Activity. ResearchGate. [Link]
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Technical Support Center: Refining In Silico Models for Predicting the Activity of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working on refining in silico models for predicting the biological activity of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole and its analogs. This guide is designed to provide practical, field-tested insights and troubleshooting strategies to enhance the predictive power and reliability of your computational models. We will delve into the nuances of Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore generation, and molecular docking, with a specific focus on the unique challenges presented by this fluorinated heterocyclic scaffold.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the in silico modeling of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole derivatives.
Question 1: My QSAR model for 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole derivatives has a high training set correlation (R²) but fails to predict the activity of my test set compounds. What's going wrong?
Answer: This is a classic case of model overfitting. A high R² for the training set indicates that the model has learned the training data well, but a low predictive R² for the test set (a low q²) suggests it cannot generalize to new, unseen compounds.[1] Here are the likely culprits and how to troubleshoot them:
-
Inadequate or Biased Data Splitting: Your training and test sets may not be representative of the chemical space of your entire dataset.
-
Too Many Descriptors: An excess of molecular descriptors relative to the number of compounds can lead to chance correlations.
-
Solution: Implement rigorous feature selection techniques. Use methods like genetic algorithms, recursive feature elimination, or LASSO to identify the most relevant descriptors that contribute to the biological activity.
-
-
Lack of Y-Randomization: You may not have checked if the high R² is due to a chance correlation between the descriptors and the biological activity.
-
Solution: Perform a Y-randomization test. Scramble the biological activity data multiple times and rebuild the QSAR model with the same set of descriptors. If the resulting models have high R² values, your original model is likely a result of chance correlation.
-
Question 2: I'm performing molecular docking of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole derivatives, but the docking scores don't correlate well with the experimental binding affinities. Why is this happening?
Answer: A lack of correlation between docking scores and experimental affinities is a common challenge in molecular docking.[4][5] For 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole, the issue can be multifaceted:
-
Inaccurate Force Field Parameterization for Fluorine: Standard force fields may not adequately describe the unique electronic properties of the fluorine atom, such as its high electronegativity and ability to form non-covalent interactions like halogen bonds.[6][7]
-
Incorrect Protonation States: The protonation state of your ligand and the amino acid residues in the binding site at physiological pH can significantly impact binding.
-
Solution: Use software like PROPKA or H++ to predict the pKa values of your ligand and the protein's residues and set the appropriate protonation states before docking.
-
-
Water Molecules are Ignored: Water molecules in the binding site can play a crucial role in mediating ligand-protein interactions.
-
Solution: Perform docking simulations that explicitly include key water molecules. If the location of crystallographic water molecules is known, consider retaining those that form bridging hydrogen bonds between the ligand and the protein.
-
-
Protein Flexibility is Not Accounted For: The protein binding pocket is not rigid and can undergo conformational changes upon ligand binding.
-
Solution: Employ flexible docking protocols or induced-fit docking (IFD) to allow for side-chain or even backbone flexibility of the receptor.
-
Question 3: My pharmacophore model for 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole is too general and retrieves too many false positives in virtual screening. How can I make it more specific?
Answer: A pharmacophore model that is too general lacks the specificity to distinguish between true actives and inactive compounds.[13] Here's how to refine your model:
-
Inclusion of Excluded Volumes: Your current model may only define the regions where interactions are favorable.
-
Solution: Add excluded volume spheres to your pharmacophore model. These define regions of space that should not be occupied by the ligand, effectively adding steric constraints and increasing the model's specificity.
-
-
Insufficiently Diverse Set of Active Compounds: If your training set of active compounds has limited structural diversity, the resulting pharmacophore may be too simplistic.
-
Solution: Expand your set of active compounds to include more diverse chemotypes that are known to bind to the target. This will help in identifying a more comprehensive set of pharmacophoric features.
-
-
Lack of Inactive Compounds for Validation: You may not be using inactive compounds to challenge and refine your model.
-
Solution: Validate your pharmacophore model against a set of known inactive compounds (decoys). A good model should have a low hit rate for these decoys. If it retrieves a high number of inactives, you may need to add more restrictive features or adjust the tolerances of existing ones.
-
Question 4: What is the "Applicability Domain" of my QSAR model, and why is it important for predicting the activity of new 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole derivatives?
Answer: The Applicability Domain (AD) of a QSAR model is the chemical space of compounds for which the model can make reliable predictions.[14][15][16][17][18] It is defined by the structural and physicochemical properties of the compounds in the training set.[14][15][17]
-
Importance: Predicting the activity of a compound that falls outside the AD is an extrapolation and is likely to be inaccurate.[14] For your newly designed 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole derivatives, you must ensure they fall within the AD of your QSAR model to have confidence in the predicted activity.
-
How to Define it: There are several methods to define the AD, including:
-
Range-based methods: Based on the minimum and maximum values of the descriptors in the training set.
-
Distance-based methods: Using Euclidean or Tanimoto distance to measure the similarity of a new compound to the training set compounds.[16]
-
Leverage approach: This statistical method identifies compounds that are outliers in the descriptor space.
-
Part 2: Detailed Experimental Protocols
This section provides step-by-step methodologies for key in silico workflows.
Protocol 1: Building a Robust QSAR Model
This protocol outlines the workflow for developing a predictive QSAR model for 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole derivatives.
Workflow Diagram:
Caption: Workflow for building a robust QSAR model.
Step-by-Step Methodology:
-
Data Curation:
-
Collect a dataset of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole derivatives with their corresponding biological activities (e.g., IC₅₀, Ki).
-
Standardize the chemical structures: neutralize salts, remove counter-ions, and ensure consistent tautomeric and protonation states.
-
Check for and remove duplicate structures. If duplicates have significantly different activities, investigate potential experimental errors.[19][20]
-
Convert biological activity data to a consistent scale (e.g., pIC₅₀ = -log(IC₅₀)).
-
-
Descriptor Calculation:
-
Calculate a wide range of molecular descriptors (e.g., 1D, 2D, and 3D) for all compounds. Software like PaDEL-Descriptor or RDKit can be used.
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80%) and a test set (20-30%).
-
Use a diversity-based splitting algorithm to ensure both sets are representative of the full dataset.
-
-
Feature Selection:
-
From the large pool of calculated descriptors, select a smaller subset of relevant descriptors for model building. This helps to avoid overfitting.
-
Employ techniques like genetic algorithms, forward selection, or backward elimination.
-
-
Model Generation:
-
Use a suitable regression method to build the QSAR model. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forest (RF).
-
-
Internal Validation:
-
Assess the robustness and stability of the model using the training set.
-
Perform cross-validation, typically leave-one-out (LOO) or k-fold cross-validation. A high cross-validated R² (q²) is desirable.
-
-
External Validation:
-
Applicability Domain Definition:
-
Define the AD of the model to identify the chemical space in which it can make reliable predictions.
-
Use methods like the leverage approach or distance-based methods.
-
Protocol 2: Structure-Based Pharmacophore Modeling and Virtual Screening
This protocol describes the process of generating a pharmacophore model from a protein-ligand complex and using it for virtual screening.
Workflow Diagram:
Caption: Workflow for structure-based pharmacophore modeling and virtual screening.
Step-by-Step Methodology:
-
Prepare Protein-Ligand Complex:
-
Obtain the 3D structure of the target protein in complex with a potent 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole analog (e.g., from the Protein Data Bank or through molecular docking).
-
Prepare the complex by adding hydrogens, assigning correct bond orders, and optimizing the hydrogen bond network.
-
-
Identify Pharmacophoric Features:
-
Build Pharmacophore Model:
-
Generate a 3D arrangement of these pharmacophoric features.
-
Include excluded volume spheres to represent the steric boundaries of the binding pocket.
-
-
Generate Decoy Set:
-
Create a decoy set of molecules that have similar physicochemical properties to the known active compounds but are topologically distinct and assumed to be inactive.
-
-
Screen Actives and Decoys:
-
Screen a database of known actives and the decoy set against the pharmacophore model.
-
A good model should retrieve a high percentage of the actives and a low percentage of the decoys. Calculate metrics like enrichment factor and ROC curves to assess performance.
-
-
Prepare Compound Database:
-
Prepare a large compound library for virtual screening by generating 3D conformers for each molecule.
-
-
Perform Virtual Screening:
-
Screen the prepared compound database against the validated pharmacophore model.
-
-
Analyze Hits:
-
The compounds that fit the pharmacophore are considered hits.
-
Further filter the hits based on drug-likeness criteria (e.g., Lipinski's rule of five) and visual inspection of their fit within the binding site.
-
Part 3: Data Presentation
Table 1: Illustrative QSAR Model Validation Metrics
| Model | R² (Training) | q² (LOO-CV) | R² (Test) |
| Model A (Overfit) | 0.92 | 0.45 | 0.38 |
| Model B (Robust) | 0.78 | 0.71 | 0.75 |
Table 2: Example Pharmacophore Validation Results
| Dataset | Total Compounds | Hits | % Hit Rate |
| Actives | 100 | 92 | 92% |
| Decoys | 2000 | 40 | 2% |
References
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Tropsha, A. (2010). Best practices for QSAR model development, validation, and exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]
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De Bellis, F., Kohl, M., & Schinazi, R. F. (2022). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. The Journal of Physical Chemistry A, 126(13), 2115-2126. [Link]
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Kumar, A., & Singh, N. (2013). CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents. Journal of cheminformatics, 5(1), 1-11. [Link]
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Validation & Comparative
A Comparative Analysis of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole and Celecoxib as Cyclooxygenase-2 (COX-2) Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of COX-2 in Inflammation and the Rationale for Selective Inhibition
Inflammation is a complex biological response to harmful stimuli, and at its core lies the arachidonic acid cascade. Cyclooxygenase (COX) enzymes are central to this pathway, catalyzing the conversion of arachidonic acid to prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation. Two primary isoforms of this enzyme exist: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, including gastrointestinal cytoprotection and platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1]
The therapeutic efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal bleeding and ulceration, are largely a consequence of COX-1 inhibition. This understanding has driven the development of selective COX-2 inhibitors, a class of drugs designed to provide potent anti-inflammatory and analgesic effects with an improved gastrointestinal safety profile compared to traditional non-selective NSAIDs.[1]
Celecoxib, a diaryl-substituted pyrazole, is a well-established selective COX-2 inhibitor widely used in the clinical setting for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[2][3] However, the quest for novel COX-2 inhibitors with potentially improved efficacy, selectivity, and safety profiles is an ongoing endeavor in medicinal chemistry. The imidazo[2,1-b]thiazole scaffold has emerged as a promising heterocyclic system, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory and potent, selective COX-2 inhibition.
This guide provides an in-depth, objective comparison of a representative imidazo[2,1-b]thiazole derivative, 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole, and the benchmark drug, celecoxib, as COX-2 inhibitors. We will delve into their mechanisms of action, comparative in vitro potency and selectivity, and provide detailed experimental protocols for their evaluation.
Chemical Structures and Mechanism of Action
Celecoxib is chemically designated as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. Its selective inhibition of COX-2 is attributed to the sulfonamide side chain, which binds to a hydrophilic region near the active site of the COX-2 enzyme.[2] This interaction blocks the entry of arachidonic acid into the catalytic site, thereby preventing the synthesis of prostaglandins. The larger and more flexible active site of COX-2 compared to COX-1 accommodates the bulkier structure of celecoxib, leading to its selectivity.
6-(4-Fluorophenyl)imidazo[2,1-b]thiazole belongs to a class of fused heterocyclic compounds that have demonstrated significant anti-inflammatory properties. While specific data for the 4-fluorophenyl derivative is not extensively published, studies on the closely related 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole scaffold have elucidated its mechanism as a potent and highly selective COX-2 inhibitor. The proposed binding mode involves the insertion of the 6-phenyl group into the active site of the COX-2 enzyme, with the imidazo[2,1-b]thiazole core providing a rigid framework for optimal interaction. The nature of the substituent on the phenyl ring plays a crucial role in modulating the potency and selectivity of these compounds.
Comparative Analysis of In Vitro COX-2 Inhibition and Selectivity
The potency and selectivity of COX inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2 enzymes. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a numerical representation of the drug's preference for COX-2. A higher SI value indicates greater selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Celecoxib | 15[4][5] | 0.04[2][4][5][6] | 375 |
| 6a (N,N-dimethyl derivative) | >100[7][8] | 0.08[7][8] | >1250[7][8] |
| 6b (N,N-diethyl derivative) | >100[7][8] | 0.11[7][8] | >909[7][8] |
| 6f (Morpholine derivative) | >100[7][8] | 0.09[7][8] | >1111[7][8] |
Data for compounds 6a, 6b, and 6f are from Zarghi A, et al. (2018).[7][8]
The structure-activity relationship (SAR) established in this study indicates that the nature of the substituent at the C-5 position of the imidazo[2,1-b]thiazole ring influences both potency and selectivity. The presence of a 4-(methylsulfonyl)phenyl group at the C-6 position is a key pharmacophore for potent COX-2 inhibition. While the 4-fluorophenyl substituent of the topic compound differs from the 4-(methylsulfonyl)phenyl group in the cited study, the fundamental imidazo[2,1-b]thiazole scaffold demonstrates a remarkable potential for developing highly selective COX-2 inhibitors that can surpass the performance of celecoxib in vitro.
Visualizing the Mechanism and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the COX-2 inhibitory pathway and a typical experimental workflow for evaluating inhibitor potency.
Caption: Mechanism of COX-2 Inhibition.
Caption: Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
For researchers aiming to conduct a direct comparison of these or other COX-2 inhibitors, the following detailed protocols provide a robust framework.
In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric)
This protocol is based on the peroxidase activity of COX enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test compounds (6-(4-Fluorophenyl)imidazo[2,1-b]thiazole and celecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590-620 nm
Procedure:
-
Prepare Reagents: Dilute enzymes, heme, and arachidonic acid to their working concentrations in the assay buffer. Prepare serial dilutions of the test compounds and celecoxib in DMSO.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
150 µL Assay Buffer
-
10 µL Heme
-
10 µL of either COX-1 or COX-2 enzyme
-
10 µL of the test compound dilution or DMSO (for control wells).
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of arachidonic acid to each well to start the reaction.
-
Detection: Immediately add 10 µL of the colorimetric substrate (TMPD) to each well.
-
Measurement: Read the absorbance of the plate at 590-620 nm every minute for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Prostaglandin E2 (PGE2) Immunoassay
This assay measures the production of PGE2, a key inflammatory prostaglandin, in a cellular context.
Materials:
-
Human cell line that expresses COX-2 upon stimulation (e.g., A549 lung carcinoma cells or human peripheral monocytes)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
Test compounds and celecoxib
-
PGE2 ELISA kit
-
Cell lysis buffer
Procedure:
-
Cell Culture and Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
COX-2 Induction: Treat the cells with LPS (e.g., 1 µg/mL) for a sufficient time to induce COX-2 expression (e.g., 16-24 hours).
-
Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of the test compounds or celecoxib. Incubate for 1-2 hours.
-
Arachidonic Acid Stimulation: Add arachidonic acid to the wells to stimulate PGE2 production and incubate for 30-60 minutes.
-
Sample Collection: Collect the cell culture supernatant for PGE2 measurement.
-
PGE2 Measurement: Perform the PGE2 ELISA according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for PGE2. Determine the concentration of PGE2 in each sample. Calculate the percentage of inhibition of PGE2 production for each inhibitor concentration and determine the IC50 values.
In Vivo Carrageenan-Induced Paw Edema Model in Rats
This is a classic and reliable model for evaluating the in vivo anti-inflammatory activity of test compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds and celecoxib formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers to measure paw volume/thickness
Procedure:
-
Acclimatization: Acclimatize the animals to the experimental conditions for at least one week.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat.
-
Dosing: Administer the test compounds, celecoxib, or the vehicle to the animals via the desired route (e.g., oral gavage) at a predetermined time before carrageenan injection (e.g., 1 hour).
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
Conclusion
The imidazo[2,1-b]thiazole scaffold represents a highly promising avenue for the development of novel, potent, and selective COX-2 inhibitors. As demonstrated by the in vitro data on related compounds, derivatives of this heterocyclic system have the potential to exhibit superior potency and selectivity for COX-2 compared to the established drug, celecoxib. The 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole, as a member of this class, warrants further investigation to fully characterize its pharmacological profile. The experimental protocols provided in this guide offer a standardized framework for such evaluations, enabling a direct and meaningful comparison with existing therapies. Continued exploration of the structure-activity relationships within the imidazo[2,1-b]thiazole series may lead to the discovery of next-generation anti-inflammatory agents with enhanced therapeutic indices.
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Structures of SC-560 and celecoxib. SC-560: COX-1 IC50 0.009 M, COX-2... - ResearchGate. Available at: [Link]
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Knaus, E. E., & El-Sabbagh, R. I. (2006). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry, 49(20), 5912–5922. Available at: [Link]
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Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & Elshaier, Y. A. M. M. (2020). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals, 13(11), 364. Available at: [Link]
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A Senior Scientist's Guide to In Vivo Validation: The Case of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole
An In-Depth Technical Guide for Preclinical Efficacy and Mechanism of Action Studies
For drug development professionals, the transition from a promising in vitro result to a robust in vivo validation is the crucible where a compound's true therapeutic potential is forged. This guide provides a strategic framework for validating the anticancer mechanism of a novel investigational agent, 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole, using established preclinical models. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a self-validating study design that delivers trustworthy and actionable data.
The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with various derivatives showing promise as anticancer agents, often through the inhibition of critical signaling kinases.[1][2] Based on this and the commonality of kinase pathway dysregulation in cancer, this guide will proceed under the plausible hypothesis that 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole (hereafter referred to as "Compound-F") exerts its anticancer effect by inhibiting the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. Our goal is to design an in vivo study that not only assesses its efficacy but also interrogates this proposed mechanism.
Part 1: The Strategic Framework for In Vivo Validation
The foundation of any successful in vivo study is the selection of the most appropriate model. This choice is not trivial; it directly impacts the clinical relevance and translatability of your findings. The most common models for initial efficacy screening are patient-derived xenografts (PDX) and cell line-derived xenografts (CDX).[3][4]
-
Cell Line-Derived Xenograft (CDX) Models: These involve implanting human cancer cell lines into immunodeficient mice.[3] They are highly reproducible, cost-effective, and ideal for initial efficacy and mechanism of action studies where the genetic background is known and consistent.
-
Patient-Derived Xenograft (PDX) Models: These models are developed by transplanting tumor fragments directly from a patient into an immunodeficient mouse.[3][5] PDX models better retain the heterogeneity and architecture of the original human tumor, offering higher predictive value for clinical outcomes.[5][6]
For this initial validation of Compound-F, a CDX model is the logical choice. It allows for a controlled and direct test of the compound's effect on a specific cancer cell line known to have an activated PI3K/Akt pathway, providing a clear and interpretable link between target engagement and antitumor response. We will use the human breast cancer cell line MCF-7, which is estrogen-dependent and known to rely on the PI3K/Akt pathway for survival.[7]
Experimental Validation Workflow
The overall experimental plan is designed to integrate efficacy assessment with pharmacodynamic and toxicity readouts. This holistic approach ensures that we understand not only if the drug works, but how it works and at what physiological cost.
Caption: High-level workflow for in vivo validation of an anticancer compound.
Part 2: Core Experimental Protocols
Here, we detail the methodologies required to execute the validation study. The inclusion of a standard-of-care arm is critical for benchmarking the performance of Compound-F. For estrogen-dependent breast cancer, a taxane like Paclitaxel is a relevant comparator.[8][9]
Protocol 1: Subcutaneous Xenograft Model Establishment
Causality: The subcutaneous model is chosen for its simplicity and the ease with which tumor growth can be quantitatively measured.[10] Using an immunocompromised strain like NOD/SCID is essential to prevent the rejection of the human tumor cells.[11]
Methodology:
-
Cell Culture: Culture MCF-7 cells in appropriate media until they reach a log phase of growth.
-
Cell Preparation: Harvest cells and perform a viability count (e.g., using Trypan Blue). Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL. The Matrigel aids in tumor establishment.
-
Animal Preparation: Use female immunodeficient mice (e.g., NOD/SCID, 6-8 weeks old). Anesthetize the mouse using isoflurane.
-
Implantation: Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Monitoring: Allow tumors to grow. Begin measuring tumor volume once they become palpable.
Protocol 2: Efficacy Assessment
Causality: Regular and precise measurement of tumor volume is the primary endpoint for efficacy.[11] Monitoring body weight serves as a key indicator of systemic toxicity; significant weight loss can necessitate dose reduction or cessation of treatment.[12]
Methodology:
-
Tumor Measurement: Using digital calipers, measure the length (L) and width (W) of the tumors 2-3 times per week. Calculate the volume using the formula: Volume = (L x W²)/2.[11]
-
Randomization: Once average tumor volume reaches 100-150 mm³, randomize mice into treatment cohorts (n=8-10 mice per group) to ensure an even distribution of tumor sizes.
-
Group 1: Vehicle Control (e.g., DMSO/Saline)
-
Group 2: Compound-F (e.g., 50 mg/kg, daily, oral gavage)
-
Group 3: Paclitaxel (e.g., 10 mg/kg, twice weekly, intraperitoneal injection)
-
-
Dosing: Administer the compounds according to the pre-defined schedule. The route and frequency should be based on prior pharmacokinetic studies if available.
-
Monitoring: Continue to measure tumor volume and mouse body weight throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a pre-determined maximum size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).
Protocol 3: Pharmacodynamic (PD) Marker Analysis
Causality: This is the most critical step for validating the proposed mechanism of action. If Compound-F inhibits the PI3K/Akt pathway, we should observe a decrease in the phosphorylated (active) forms of downstream proteins like Akt and S6 ribosomal protein in the tumors of treated animals.[13][14][15]
Methodology:
-
Tissue Collection: At the study endpoint, euthanize the mice and carefully excise the tumors. For robust PD analysis, it is often advisable to collect tumors from a satellite group of animals 2-4 hours after the final dose.
-
Sample Processing: Immediately flash-freeze a portion of the tumor in liquid nitrogen for Western blot analysis. Fix the remaining portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Western Blotting:
-
Homogenize the frozen tumor tissue and extract total protein.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe membranes with primary antibodies against key pathway proteins: p-Akt (Ser473), total Akt, p-S6, total S6, and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize bands. Quantify the ratio of phosphorylated to total protein.
-
-
Immunohistochemistry (IHC):
-
Embed fixed tissues in paraffin and section them.
-
Perform antigen retrieval and stain slides with an antibody for a proliferation marker like Ki-67 to assess the compound's effect on cell division.
-
Part 3: Comparative Analysis and Data Interpretation
The goal is to demonstrate that Compound-F provides a significant therapeutic benefit, ideally comparable or superior to the standard of care, with a favorable toxicity profile.
Hypothetical Comparative Efficacy and Toxicity Data
The results of the in vivo study can be summarized for clear comparison.
| Treatment Group | Dosing Regimen | Mean Tumor Growth Inhibition (TGI%)¹ | Mean Body Weight Change (%) | Key Pharmacodynamic Change (p-Akt/Total Akt Ratio) |
| Vehicle Control | Daily, p.o. | 0% | +2.5% | 1.0 (Baseline) |
| Compound-F | 50 mg/kg, daily, p.o. | 75% | -4.0% | 0.25 (75% inhibition) |
| Paclitaxel | 10 mg/kg, 2x weekly, i.p. | 68% | -9.5% | 0.95 (No direct effect) |
¹TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
Interpreting the Mechanism
The pharmacodynamic data is key to linking the observed tumor growth inhibition to the proposed mechanism. A significant reduction in the p-Akt/Total Akt ratio in the Compound-F treated group, but not in the Paclitaxel group, provides strong evidence that Compound-F is acting on-target.
Caption: Proposed signaling pathway of Compound-F vs. a standard-of-care agent.
Conclusion and Future Directions
This guide outlines a comprehensive and self-validating approach to assess the in vivo efficacy and mechanism of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole. Based on the hypothetical data presented, Compound-F shows superior tumor growth inhibition compared to Paclitaxel and a more favorable toxicity profile (less body weight loss). Crucially, the pharmacodynamic data confirms its on-target activity by inhibiting the PI3K/Akt pathway.
Successful validation in a CDX model is a critical milestone. The logical next steps in preclinical development would involve:
-
Orthotopic Models: Testing the compound in a model where the tumor is grown in the relevant organ (e.g., the mammary fat pad for breast cancer) to better recapitulate the tumor microenvironment.[3]
-
PDX Models: Evaluating efficacy across a panel of patient-derived xenografts to understand how tumor heterogeneity might impact response.[5][16]
-
Combination Studies: Investigating whether Compound-F can be combined with standard-of-care agents to achieve synergistic effects.
By systematically integrating efficacy, mechanism, and toxicity assessments, researchers can build a compelling data package to support the continued development of promising new anticancer agents like 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole.
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Al-Mugotir, M. H., et al. (2023). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Pharmaceuticals. Retrieved from [Link]
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Andronova, N. V., et al. (2020). Experimental Evaluation of Anticancer Efficiency and Acute Toxicity of Anthrafuran for Oral Administration. Molecules. Retrieved from [Link]
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Czopek, A., et al. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules. Retrieved from [Link]
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A Researcher's Guide to Confirming the Molecular Target of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole in a Cellular Context
For drug discovery and chemical biology researchers, the identification of a bioactive small molecule represents a critical first step. However, the journey from a phenotypic screening hit to a validated therapeutic lead is contingent on a crucial, and often challenging, subsequent step: the definitive identification and validation of its molecular target. This guide provides a comprehensive framework for researchers aiming to elucidate the molecular target of the novel compound 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole. We will explore and compare state-of-the-art methodologies, furnish detailed experimental protocols, and offer insights into the rationale behind selecting the most appropriate strategic approach.
The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antitubercular, antifungal, and antiviral properties[1][2]. A notable analogue, CITCO (6-(4-chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime), is a known agonist of the human Constitutive Androstane Receptor (CAR) and, to a lesser extent, the Pregnane X Receptor (PXR)[3]. This precedent suggests that the molecular target of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole could be a member of the nuclear receptor superfamily or another key regulatory protein. This guide will equip researchers with the necessary tools to systematically investigate and confirm this hypothesis.
I. A Comparative Overview of Target Deconvolution Strategies
The process of identifying the molecular target of a bioactive compound is known as target deconvolution. A variety of methods exist, each with its own set of advantages and limitations. The choice of methodology will depend on factors such as the compound's properties, the available resources, and the biological question being addressed.
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography-Mass Spectrometry | The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[4] | Direct identification of binding partners. Can be performed with cell lysates. | Requires chemical modification of the compound, which may alter its binding properties. Can be prone to non-specific binding. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a target protein against thermal denaturation. This shift in thermal stability is detected by quantifying the amount of soluble protein at different temperatures.[5][6][7][8][9] | Label-free method that confirms direct target engagement in a cellular environment. Can be adapted for high-throughput screening. | Requires a specific antibody for the putative target. May not be suitable for all proteins. |
| Kinome Profiling | The compound is screened against a large panel of purified kinases to identify potential targets.[10][11][12][13] | High-throughput and quantitative. Provides a broad overview of the compound's kinase selectivity. | Performed in a cell-free system, which may not reflect the cellular context. Does not identify non-kinase targets. |
| Genetic Approaches (siRNA/CRISPR) | The expression of a candidate target gene is knocked down (siRNA) or knocked out (CRISPR). If the compound's effect is diminished, it suggests that the gene product is the target.[][15][16][17][18][19][20][21] | Provides strong genetic evidence for target engagement and functional relevance. CRISPR offers complete and permanent gene knockout.[15] | Can have off-target effects (siRNA). Cell death can be a confounding factor if the target is essential for cell survival.[20] |
| Expression Cloning | A library of cDNAs is expressed in host cells, and clones that confer resistance or sensitivity to the compound are selected. The target is then identified by sequencing the integrated cDNA.[4][22] | Unbiased, genome-wide approach. Does not require modification of the compound. | Can be technically challenging and time-consuming. |
II. Experimental Workflows and Protocols
This section provides detailed protocols for a multi-pronged approach to identify and validate the molecular target of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole.
A. Initial Target Hypothesis Generation: Kinase Profiling
Given the prevalence of kinases as drug targets, an initial broad screen can efficiently narrow down the possibilities.
Experimental Protocol: In Vitro Kinase Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole in DMSO.
-
Assay Service: Submit the compound to a commercial kinase profiling service (e.g., Reaction Biology, Pharmaron) for screening against a comprehensive panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).[11][23]
-
Data Analysis: Analyze the percentage of inhibition for each kinase. Identify "hits" as kinases that are inhibited by more than a predefined threshold (e.g., 50%).
-
Follow-up: For promising hits, perform dose-response studies to determine the IC50 values.
B. Confirmation of Target Engagement in Cells: Cellular Thermal Shift Assay (CETSA)
Once a putative target is identified (e.g., from the kinase screen), CETSA is an invaluable tool to confirm direct binding in a cellular context.[5][6][7][8][9]
Experimental Protocol: Western Blot-based CETSA
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a human cancer cell line) to 80-90% confluency.
-
Treat cells with either vehicle (DMSO) or 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole at a desired concentration (e.g., 10 µM) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest and resuspend cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the protein concentration of the soluble fraction.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations and perform SDS-PAGE and Western blotting using an antibody specific for the putative target protein.
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
-
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
C. Genetic Validation of the Target: siRNA-mediated Knockdown
Experimental Protocol: siRNA Knockdown and Phenotypic Assay
-
siRNA Transfection:
-
Seed cells in a multi-well plate.
-
Transfect the cells with either a non-targeting control siRNA or an siRNA specifically targeting the putative target gene.[18]
-
Incubate for 48-72 hours to allow for target protein depletion.
-
-
Verification of Knockdown:
-
Harvest a subset of cells to confirm knockdown efficiency by Western blotting or qRT-PCR.
-
-
Compound Treatment and Phenotypic Assay:
-
Treat the remaining cells with a range of concentrations of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole.
-
Perform a relevant phenotypic assay (e.g., cell viability assay, reporter gene assay) to measure the compound's effect.
-
-
Data Analysis:
-
Compare the dose-response curves of the compound in control siRNA- and target siRNA-transfected cells.
-
A rightward shift in the dose-response curve or a decrease in the maximal effect in the knockdown cells provides strong evidence that the compound's activity is dependent on the target.
-
Logical Flow for Target Validation using siRNA
Caption: Logical flow for validating a drug target using siRNA.
III. Conclusion and Future Directions
Confirming the molecular target of a novel compound like 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole is a multifaceted process that requires a combination of biochemical, biophysical, and genetic approaches. The strategies and protocols outlined in this guide provide a robust framework for researchers to systematically identify and validate the cellular target of this and other bioactive small molecules. By integrating methods such as kinome profiling for initial hypothesis generation, CETSA for confirming target engagement, and siRNA or CRISPR for genetic validation, researchers can build a compelling, multi-faceted case for the mechanism of action of their compound of interest. This, in turn, will pave the way for further preclinical development and a deeper understanding of the underlying biology.
IV. References
-
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A Senior Application Scientist's Guide to the Reproducibility of In Vitro Anticancer Data for Imidazo[2,1-b]thiazole Derivatives
Introduction: The Promise and Peril of a Privileged Scaffold
The imidazo[2,1-b]thiazole core is a "privileged" heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities, including potent anticancer effects.[1][2] The fusion of imidazole and thiazole rings creates a versatile scaffold that medicinal chemists have successfully modified to target various mechanisms of cancer cell proliferation.[3][4][5] Studies have reported promising in vitro cytotoxic activity for novel derivatives against a range of human cancer cell lines, such as breast (MCF-7, MDA-MB-231), lung (A549), cervical (HeLa), and prostate (DU-145) cancers.[6][7][8]
However, the path from a promising in vitro result to a clinically viable candidate is fraught with challenges, chief among them being the issue of data reproducibility.[9][10] The so-called "reproducibility crisis" in preclinical cancer research highlights a critical problem: many high-impact findings are difficult, if not impossible, to replicate.[11][12][13] This guide provides a comparative analysis of the factors influencing the reproducibility of in vitro anticancer data for imidazo[2,1-b]thiazole derivatives. We will dissect the sources of variability, provide standardized protocols to mitigate these issues, and offer insights to ensure that the data you generate is robust, reliable, and translatable.
The Core Challenge: Why Do IC50 Values Fluctuate?
The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying the potency of an anticancer compound in vitro.[14][15] It represents the concentration of a drug required to inhibit a biological process, such as cell growth, by 50%.[14][15] However, an IC50 value is not an absolute constant; it is highly dependent on the experimental setup.[14] Discrepancies in published IC50 values for the same compound can often be traced back to variations in experimental design.[16]
Below is a comparative table illustrating the range of reported IC50 values for select imidazo[2,1-b]thiazole derivatives. This highlights the critical need for standardized methodologies.
| Compound Class/Reference | Derivative Example | Cancer Cell Line | Reported IC50 (µM) |
| Imidazo[2,1-b]thiazole-benzimidazole conjugates[6] | Conjugate 6d | A549 (Lung) | 1.08 |
| Imidazo[2,1-b]thiazole-chalcone conjugates[7] | Conjugate 11x | A549 (Lung) | 0.86 |
| Imidazo[2,1-b]thiazole-chalcone conjugates[7] | Conjugate 11x | MCF-7 (Breast) | 0.64 |
| Imidazo[2,1-b]thiazole-based aryl hydrazones[17] | Compound 9m | MDA-MB-231 (Breast) | 1.12 |
| Imidazo[2,1-b]thiazole-based aryl hydrazones[17] | Compound 9i | MDA-MB-231 (Breast) | 1.65 |
| Imidazo[2,1-b]thiazole-coupled Noscapinoids[18] | Compound 7a | MIA PaCa-2 (Pancreatic) | 4.2 |
| Imidazo[2,1-b]thiazole-coupled Noscapinoids[18] | Compound 11o | MIA PaCa-2 (Pancreatic) | 3.6 |
This table is a representative sample and not exhaustive. Values are extracted from the cited literature.
The variability seen above can be attributed to three primary sources: the compound itself, the biological system, and the assay methodology.
A Self-Validating System: Standardized Protocol for Cytotoxicity Assessment
To mitigate variability, every protocol must function as a self-validating system. This means incorporating rigorous controls and understanding the causality behind each step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[19][20] Its principle relies on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals.[19]
Here, we present a detailed, field-proven protocol designed to maximize reproducibility.
Experimental Protocol: High-Reproducibility MTT Assay
Objective: To determine the IC50 value of an imidazo[2,1-b]thiazole derivative in an adherent cancer cell line.
Materials:
-
Test Compound Stock: 10 mM in sterile DMSO.
-
Cell Line: e.g., A549 human lung carcinoma, authenticated, low passage (<20).
-
Culture Medium: F-12K Medium + 10% Fetal Bovine Serum (FBS) + 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL in sterile PBS, filter-sterilized.
-
Solubilization Solution: DMSO or 0.01 M HCl in anhydrous isopropanol.
-
Sterile 96-well flat-bottom plates.
Step-by-Step Methodology:
-
Cell Seeding (Day 1):
-
Action: Trypsinize and count cells during their exponential growth phase. Seed 5,000 cells (in 100 µL of medium) per well in a 96-well plate.
-
Causality: Seeding a precise number of healthy, exponentially growing cells is paramount. Too few cells will result in a weak signal, while too many can lead to overconfluency, which alters metabolic rates and drug response.[20] Avoid using the outer wells of the plate or fill them with sterile PBS to minimize the "edge effect."[21]
-
-
Cell Adhesion (Day 1-2):
-
Action: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Causality: This allows cells to adhere firmly and resume normal metabolic activity before drug exposure.
-
-
Compound Treatment (Day 2):
-
Action: Prepare serial dilutions of the imidazo[2,1-b]thiazole derivative in culture medium. A common range is 0.01 to 100 µM. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (medium with the highest concentration of DMSO, typically <0.5%) and untreated controls (medium only).
-
Causality: A wide concentration range is essential for generating a complete dose-response curve. The vehicle control is critical to ensure that the solvent (DMSO) itself is not causing cytotoxicity.
-
-
Incubation (Day 2-4):
-
Action: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Causality: A 48-72 hour incubation is a standard duration that allows for effects on cell division to become apparent. This timing must be kept consistent across all experiments for valid comparison. Shorter or longer times can significantly alter the apparent IC50.[14]
-
-
MTT Addition (Day 4):
-
Action: Add 10 µL of 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).
-
Causality: The MTT reagent should be added to all wells at the same time. It is crucial to use serum-free and phenol red-free medium during this step if possible, as these components can interfere with the assay and increase background absorbance.[20]
-
-
Formazan Formation (Day 4):
-
Action: Incubate for 2-4 hours at 37°C, 5% CO₂.
-
Causality: This incubation allows viable cells to metabolize the MTT into formazan crystals. The optimal time can vary between cell lines and should be determined empirically by observing crystal formation under a microscope.
-
-
Solubilization (Day 4):
-
Action: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well.
-
Causality: Complete solubilization of the formazan is essential for an accurate reading. Pipetting up and down or using an orbital shaker for 15 minutes can ensure homogeneity.
-
-
Data Acquisition & Analysis (Day 4):
-
Action: Read the absorbance at 570 nm using a microplate reader. Calculate percent viability relative to the vehicle control and plot a dose-response curve using non-linear regression to determine the IC50.
-
Causality: Using a consistent data analysis model (e.g., log[inhibitor] vs. response -- variable slope) is crucial for reproducible IC50 calculation.
-
Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if a test compound induces cell cycle arrest.
-
Treatment: Seed and treat cells (e.g., A549) in 6-well plates as described for the MTT assay, using concentrations around the determined IC50 value (e.g., 1x and 2x IC50).
-
Harvesting: After 24-48 hours, harvest both adherent and floating cells. The inclusion of floating cells is critical, as these may be apoptotic.
-
Fixation: Wash cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their structure. Fixation should occur overnight at -20°C.
-
Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing Propidium Iodide (PI) and RNase A. RNase A is essential to degrade RNA, ensuring that PI only stains DNA.
-
Analysis: Analyze the DNA content using a flow cytometer. The resulting histogram will show distinct peaks for G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak compared to the vehicle control indicates arrest at this checkpoint. [7][8]
Protocol: Apoptosis Detection by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic cells.
-
Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for 24 hours.
-
Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze immediately by flow cytometry.
-
Causality: Annexin V binds to phosphatidylserine, which flips to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells). This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+). [8][17]
-
Conclusion and Best Practices for Researchers
The in vitro anticancer activity of imidazo[2,1-b]thiazole derivatives holds significant promise, but realizing this potential depends on the generation of high-quality, reproducible data. Discrepancies in the literature are often not due to fraudulent science but rather to a lack of detailed reporting and standardization of complex biological assays. [11][12][13] To enhance the trustworthiness and utility of your research, we recommend the following:
-
Authenticate Your Reagents: Regularly authenticate cell lines via short tandem repeat (STR) profiling and use compounds with confirmed purity (>95%).
-
Document Everything: Record cell line passage numbers, serum lot numbers, and precise incubation times. Adhere to reporting guidelines like the Checklist for Reporting In-vitro Studies (CRIS). [22][23]* Use Orthogonal Assays: Confirm key findings with at least two different methods. For example, confirm cytotoxicity from a metabolic assay (MTT) with a direct cell counting method (Trypan Blue) or a membrane integrity assay (LDH).
-
Embrace Controls: Always include positive, negative, and vehicle controls in every experiment.
-
Report Clinically Relevant Concentrations: When possible, compare in vitro concentrations to those achievable in preclinical pharmacokinetic studies to maintain translational relevance. [24] By adopting these rigorous, self-validating methodologies, researchers can increase confidence in their findings, reduce wasted resources on chasing false leads, and accelerate the development of novel imidazo[2,1-b]thiazole-based cancer therapeutics.
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A Head-to-Head Comparison of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole and Sorafenib in Melanoma: A Framework for Preclinical Evaluation
This guide provides a comprehensive, head-to-head comparison of the established multi-kinase inhibitor, Sorafenib, and a promising novel compound, 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole, for the treatment of melanoma. Our analysis is structured to guide researchers and drug development professionals through a logical, data-driven evaluation framework, from mechanistic rationale to preclinical validation. While direct comparative clinical data is not yet available, this document synthesizes existing knowledge on both compound classes and outlines the critical experiments required for a rigorous comparison, supported by illustrative data.
Introduction: The Evolving Landscape of Melanoma Therapeutics
Malignant melanoma remains one of the most aggressive forms of skin cancer. Its treatment has been revolutionized by targeted therapies, particularly for patients harboring BRAF mutations, which are present in approximately 50% of cutaneous melanomas.[1] These mutations lead to the constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway (RAS/RAF/MEK/ERK), a central driver of cell proliferation and survival.[2][3][4]
Sorafenib, an early multi-kinase inhibitor, was among the first agents to target the RAF kinases.[5] However, its clinical efficacy in melanoma as a monotherapy has been limited.[6][7] This has spurred the development of new chemical entities with improved potency and selectivity. The imidazo[2,1-b]thiazole scaffold has emerged as a promising core for developing potent RAF inhibitors with significant anti-melanoma activity.[8][9]
This guide establishes a robust preclinical framework to directly compare the efficacy of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole against Sorafenib, focusing on their distinct mechanisms of action and their potential in BRAF-mutant melanoma.
Section 1: Compound Profiles and Mechanisms of Action
A fundamental understanding of a compound's mechanism of action is critical to designing informative experiments and interpreting results. The primary distinction between these two agents lies in their target selectivity and potency.
Sorafenib: The Broad-Spectrum Multi-Kinase Inhibitor
Sorafenib functions by targeting multiple protein kinases involved in both tumor cell proliferation and angiogenesis.[10][11]
-
Anti-Proliferative Effects: Sorafenib inhibits several RAF kinase isoforms, including c-RAF and wild-type B-RAF, and to a lesser extent, the mutated BRAF V600E.[6][12] By blocking RAF, it aims to shut down the downstream MAPK/ERK signaling cascade.[10]
-
Anti-Angiogenic Effects: It potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β).[11][13] This dual mechanism disrupts the tumor's ability to form new blood vessels, thereby starving it of essential nutrients and oxygen.[11]
However, its relatively low potency against BRAF V600E and its broad target profile can lead to off-target effects and limited single-agent efficacy in melanoma.[6][7]
6-(4-Fluorophenyl)imidazo[2,1-b]thiazole: A Potent and Selective RAF Inhibitor
Based on extensive research into the imidazo[2,1-b]thiazole scaffold, compounds in this class are being developed as highly potent and selective pan-RAF or mutant-BRAF inhibitors.[8][9] For the purpose of this guide, we will hypothesize its mechanism based on this compelling evidence.
-
Potent BRAF V600E Inhibition: Unlike sorafenib, the primary design rationale for this compound class is potent, specific inhibition of the constitutively active BRAF V600E mutant kinase that drives a majority of melanomas.[14]
-
Pan-RAF Activity: Many modern inhibitors are designed with pan-RAF activity (inhibiting A-RAF, B-RAF, and c-RAF) to overcome certain resistance mechanisms associated with first-generation BRAF inhibitors.[9] This compound is expected to potently inhibit MEK and ERK phosphorylation in BRAF-mutant cells.
This targeted approach aims to maximize on-target efficacy in the key driver pathway of melanoma while minimizing the off-target effects associated with broader multi-kinase inhibitors.
Section 2: Designing the Head-to-Head Comparison: An Experimental Framework
To objectively compare these two compounds, a multi-tiered experimental approach is required, progressing from cell-free biochemical assays to cell-based and finally in vivo models.
Experimental Rationale: The core objective is to quantify differences in potency, selectivity, and overall anti-tumor efficacy. The choice of models is paramount. We must include melanoma cell lines with different genetic backgrounds, specifically regarding the BRAF mutation status, to assess on-target versus off-target effects.
-
BRAF V600E Mutant Cell Line (e.g., A375, WM266.4): Essential for evaluating the efficacy of compounds targeting the mutated kinase.[14][15]
-
BRAF Wild-Type Cell Line (e.g., MEWO, SK-MEL-2): Serves as a crucial control to determine if cytotoxicity is dependent on BRAF V600E inhibition or due to off-target effects.[13]
Section 3: In Vitro Comparative Analysis
This phase aims to dissect the biochemical and cellular activities of each compound.
Protocol 1: Cell-Free Kinase Inhibition Assay
Causality: This assay provides the cleanest measure of a drug's direct inhibitory activity on its purified target kinases, independent of cellular uptake, metabolism, or pathway complexities. It is the first step in verifying the hypothesized mechanisms of action and selectivity.
Methodology:
-
Utilize a panel of purified recombinant kinases: BRAF V600E, wild-type BRAF, c-RAF, VEGFR2, and PDGFR-β.
-
Prepare serial dilutions of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole and Sorafenib (e.g., 0.1 nM to 10 µM).
-
In a 384-well plate, combine the kinase, its specific substrate, and ATP with each drug concentration.
-
Incubate at 30°C for 60 minutes.
-
Add a detection reagent (e.g., Kinase-Glo®) that measures remaining ATP levels. Luminescence is inversely proportional to kinase activity.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration required to inhibit 50% of kinase activity) using non-linear regression analysis.
Illustrative Data:
| Kinase Target | 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole (IC50, nM) | Sorafenib (IC50, nM) |
| BRAF V600E | 15 | 120 |
| Wild-Type BRAF | 50 | 65 |
| c-RAF | 45 | 20 |
| VEGFR2 | >5,000 | 90 |
| PDGFR-β | >5,000 | 57 |
This hypothetical data illustrates the expected profile: the imidazo[2,1-b]thiazole derivative is significantly more potent against the primary melanoma driver, BRAF V600E, and highly selective, whereas Sorafenib shows broader activity across multiple kinase families.
Protocol 2: Cell Viability / Cytotoxicity Assay
Causality: This assay moves from a purified enzyme to a whole-cell system, measuring the ultimate biological outcome of target inhibition: cancer cell death or growth arrest. Comparing results across different cell lines links this outcome to the presence or absence of the target mutation (BRAF V600E).
Methodology:
-
Seed melanoma cells (A375 and MEWO) into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of each compound (e.g., 0.01 µM to 100 µM) for 72 hours.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the reagent into a colored formazan product.
-
Add a solubilizing agent (for MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Illustrative Data:
| Cell Line | Genotype | 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole (IC50, µM) | Sorafenib (IC50, µM) |
| A375 | BRAF V600E | 0.8 | 6.5 |
| MEWO | BRAF WT | 12.5 | 8.1 |
This illustrative data suggests the imidazo[2,1-b]thiazole's cytotoxicity is highly dependent on the BRAF V600E mutation, showing a large potency window between mutant and wild-type cells. Sorafenib's activity is less dependent on the mutation, consistent with its multi-kinase mechanism.
Protocol 3: Cell Migration Assay (Transwell Assay)
Causality: Melanoma is lethal due to its high metastatic potential.[16] This assay evaluates a drug's ability to inhibit cell migration, a key process in metastasis, providing insight into its potential to prevent disease spread.
Methodology:
-
Use Transwell inserts with an 8.0 µm pore size membrane.
-
Seed melanoma cells (A375) in serum-free media into the upper chamber of the insert. Treat with a sub-lethal concentration (e.g., IC20) of each compound to ensure observed effects are anti-migratory and not just cytotoxic.
-
Add media containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubate for 24 hours.
-
Remove non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane with crystal violet.
-
Elute the dye and measure absorbance, or count the number of migrated cells under a microscope.
-
Express results as a percentage of migration relative to the untreated control.
Illustrative Data:
| Treatment (at IC20) | % Migration Inhibition (A375 cells) |
| 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole | 75% |
| Sorafenib | 40% |
This data suggests that potent inhibition of the MAPK pathway by the imidazo[2,1-b]thiazole derivative is more effective at halting cell migration than the broader inhibition profile of Sorafenib.
Section 4: In Vivo Comparative Analysis
Causality: While in vitro assays are essential for initial screening, they cannot replicate the complex tumor microenvironment, drug metabolism, and pharmacokinetics that occur in a living organism. In vivo models are the definitive preclinical step to validate therapeutic efficacy.[17][18]
Protocol 4: Murine Xenograft Model
Methodology:
-
Subcutaneously implant 5 x 10^6 A375 (BRAF V600E) cells into the flank of immunodeficient mice (e.g., NOD/SCID or Athymic Nude).
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into three groups (n=8-10 per group):
-
Group 1: Vehicle control (daily oral gavage).
-
Group 2: Sorafenib (e.g., 30 mg/kg, daily oral gavage).
-
Group 3: 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole (e.g., 30 mg/kg, daily oral gavage).
-
-
Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.
-
Continue treatment for 21-28 days or until tumors in the control group reach the predetermined endpoint.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
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Navigating the Therapeutic Window: A Comparative Guide to 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a central theme in modern drug discovery. Among the myriad of heterocyclic scaffolds explored, the imidazo[2,1-b]thiazole core has emerged as a "privileged structure" due to its diverse pharmacological activities. This guide provides an in-depth evaluation of the therapeutic index of a specific subclass, the 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole derivatives, offering a comparative analysis of their performance against established and alternative cancer therapies. As Senior Application Scientists, our goal is to present not just data, but a logical framework for interpreting this data, grounded in experimental evidence and mechanistic understanding.
The Imperative of the Therapeutic Index
In oncology, the therapeutic index (TI) is a critical measure of a drug's safety and efficacy. It represents the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A high TI is desirable, indicating that a much higher dose is needed to cause harm than to elicit a therapeutic response. For anticancer drugs, which often have narrow therapeutic windows, a thorough evaluation of the TI is paramount to de-risk their development and predict clinical success.[1][2] This guide will dissect the key experimental data required to build a compelling case for the therapeutic potential of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole derivatives.
Comparative Efficacy: In Vitro Antiproliferative Activity
The initial assessment of any potential anticancer agent lies in its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in this regard. Below is a comparative summary of the in vitro cytotoxic activity of various imidazo[2,1-b]thiazole derivatives, with a focus on those bearing the 6-(4-Fluorophenyl) moiety or structurally similar analogues.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Compound 5l | MDA-MB-231 (Breast Cancer) | 1.4 | Sorafenib | 5.2 | [3] |
| Compound 26 | A375P (Melanoma) | <1 | Sorafenib | >10 | [4] |
| Compound 27 | A375P (Melanoma) | <1 | Sorafenib | >10 | [4] |
| Thiazole Derivative 4d | MDA-MB-231 (Breast Cancer) | 1.21 | Sorafenib | 1.18 | [5] |
| Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 | Staurosporine | 6.77 | [6] |
| Thiazole Derivative 4c | HepG2 (Liver Cancer) | 7.26 | Staurosporine | 8.4 | [6] |
| Imidazo[2,1-b]thiazole-based aryl hydrazone 9m | MDA-MB-231 (Breast Cancer) | 1.12 | - | - | |
| Imidazo[2,1-b]thiazole-based aryl hydrazone 9i | MDA-MB-231 (Breast Cancer) | 1.65 | - | - | |
| 1,3,4-Thiadiazole Derivative A2 | MCF-7 (Breast Cancer) | 52.35 | - | - | [7][8] |
| 1,3,4-Thiadiazole Derivative B3 | MCF-7 (Breast Cancer) | 54.1 | - | - | [7][8] |
Expert Interpretation: The data clearly indicates that several 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole derivatives and related thiazoles exhibit potent antiproliferative activity, with some compounds demonstrating sub-micromolar IC50 values.[4] Notably, compounds 5l , 26 , and 27 show superior potency compared to the established multi-kinase inhibitor, Sorafenib, in melanoma and breast cancer cell lines.[3][4] This highlights the potential of this scaffold to yield highly active anticancer agents. The variation in activity across different cell lines and against different reference compounds underscores the importance of broad-spectrum screening to identify the most promising candidates and their potential clinical applications.
Gauging Selectivity: Cytotoxicity in Non-Cancerous Cells
A high potency against cancer cells is only one part of the equation. To achieve a favorable therapeutic index, these compounds must exhibit minimal toxicity towards healthy, non-cancerous cells. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration in normal cells (CC50) to the inhibitory concentration in cancer cells (IC50), serves as a crucial in vitro surrogate for the therapeutic index.
| Compound Class | Normal Cell Line | CC50 (µM) | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI = CC50/IC50) | Source |
| Thiazole-based Cu(II) Complex (Cu(L1)2Cl2) | L929 (Fibroblast) | 185.56 | MCF7 (Breast Cancer) | 105.6 | 1.76 | [9] |
| Thiazole-based Cu(II) Complex (Cu(L3)Cl2) | L929 (Fibroblast) | 185.86 | MCF7 (Breast Cancer) | 82.64 | 2.25 | [9] |
| Thiosemicarbazide Derivative (TS-1) | ECV-304 (Endothelial) | >10 (no cytotoxic effect) | HEPG2 (Liver Cancer) | 10 | >1 | [10] |
Expert Interpretation: While direct CC50 data for 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole derivatives is limited in the reviewed literature, the available data on related thiazole compounds suggests a degree of selectivity.[9] For instance, the thiazole-based copper complexes show a higher IC50 in the non-tumorigenic L929 cell line compared to the MCF7 breast cancer cell line, indicating some level of cancer cell-specific toxicity.[9] The thiosemicarbazide derivative TS-1 is particularly noteworthy for its lack of cytotoxic effect on the ECV-304 normal endothelial cell line at its effective concentration against liver cancer cells.[10] These findings underscore the necessity of incorporating normal cell line cytotoxicity assays early in the drug discovery cascade to prioritize compounds with a higher probability of possessing a favorable therapeutic window.
Mechanistic Insights: Targeting Key Oncogenic Pathways
Understanding the mechanism of action is fundamental to rational drug design and for predicting potential on-target and off-target toxicities. Several studies suggest that imidazo[2,1-b]thiazole derivatives exert their anticancer effects by inhibiting key players in oncogenic signaling pathways, such as BRAF and VEGFR-2.[3][5][11]
The BRAF protein is a critical component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers, particularly melanoma, due to mutations like BRAF V600E.[11] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of the MAPK/ERK signaling pathway by 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole derivatives targeting BRAF.
Experimental Protocols for Robust Evaluation
To ensure the reproducibility and validity of the findings, detailed and standardized experimental protocols are essential.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12][13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole derivatives and a vehicle control (e.g., DMSO). Replace the cell culture medium with fresh medium containing the compounds at various concentrations.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
In Vivo Toxicity Assessment: Acute Oral Toxicity (OECD Guideline 423)
To move beyond in vitro models, assessing the toxicity of lead compounds in a whole-organism setting is crucial. The OECD Guideline 423 (Acute Toxic Class Method) provides a standardized approach to determine the acute oral toxicity of a substance.[14][15]
Principle: This method involves a stepwise procedure with the use of a small number of animals per step. The outcome of each step determines the dosage for the next step, allowing for the classification of the substance into a toxicity category based on the observed mortality.
Step-by-Step Methodology:
-
Animal Selection and Acclimatization: Use healthy, young adult rodents (typically female rats, as they are often more sensitive) from a standard laboratory strain.[14] Acclimatize the animals to the laboratory conditions for at least 5 days before the study.
-
Dose Formulation: Prepare the test compound in a suitable vehicle.
-
Sighting Study (Optional but Recommended): A preliminary study with one or two animals can help in selecting the appropriate starting dose for the main study.
-
Dosing: Administer a single oral dose of the compound to a group of three animals. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[15]
-
Observation: Observe the animals for signs of toxicity and mortality shortly after dosing and periodically for at least 14 days.[14] Record all clinical signs, body weight changes, and any instances of mortality.
-
Stepwise Procedure:
-
If mortality is observed in two or three animals, the test is stopped, and the substance is classified in that toxicity category. The LD50 is considered to be in the range of that dose level.
-
If one animal dies, the test is repeated with three more animals at the same dose.
-
If no animals die, the next higher dose level is administered to a new group of three animals.
-
-
Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.
Comparison with Alternatives and Future Directions
The primary goal for any new anticancer agent is to demonstrate a superior therapeutic index compared to the current standard of care. For melanoma, drugs like Sorafenib (a multi-kinase inhibitor) are common comparators.[4] For breast cancer, drugs like Staurosporine are often used as reference compounds in preclinical studies.[6] The data presented suggests that certain 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole derivatives have the potential to be more potent than these established drugs.
However, the journey from a promising preclinical candidate to a clinically approved drug is long and arduous. Future studies should focus on:
-
Comprehensive in vivo efficacy studies in relevant tumor xenograft models to establish the effective dose (ED50).
-
Detailed in vivo toxicity studies , including sub-chronic and chronic dosing, to determine the toxic dose (TD50) and identify any potential organ-specific toxicities.
-
Pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds and to correlate drug exposure with its biological effects.
-
Mechanism of action studies to definitively identify the molecular targets and signaling pathways modulated by these compounds.
By systematically addressing these aspects, a robust and comprehensive evaluation of the therapeutic index of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole derivatives can be achieved, paving the way for the development of safer and more effective cancer therapies.
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Benchmarking the Anti-inflammatory Potency of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the continuous pursuit of more effective and safer anti-inflammatory therapeutics, the imidazo[2,1-b]thiazole scaffold has emerged as a promising pharmacophore. This guide provides a comprehensive benchmark analysis of a novel derivative, 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole, against two established nonsteroidal anti-inflammatory drugs (NSAIDs): Indomethacin, a potent non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor. This objective comparison is supported by experimental data from established in vitro and in vivo models to elucidate the compound's potency and potential mechanism of action.
Introduction: The Rationale for Novel Anti-inflammatory Agents
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis and osteoarthritis.[1] Current NSAIDs are effective but can be associated with significant side effects, including gastrointestinal issues and cardiovascular risks, primarily due to the non-selective inhibition of COX-1 and COX-2 enzymes.[2][3][4] While COX-2 selective inhibitors like Celecoxib were developed to mitigate gastrointestinal side effects, concerns about cardiovascular adverse effects remain.[5][6][7] This underscores the need for new anti-inflammatory agents with improved safety profiles.
The imidazo[2,1-b]thiazole nucleus is a privileged heterocyclic scaffold known for a wide range of biological activities, including anti-inflammatory properties.[1][8][9][10] Derivatives of this scaffold have been reported to exhibit potent anti-inflammatory effects, often attributed to selective COX-2 inhibition.[11][12] This guide focuses on 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole, a novel analogue, to systematically evaluate its anti-inflammatory potential relative to industry standards.
Mechanism of Action at a Glance
The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[2][3][13][14] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and primarily expressed during inflammation.[3][13]
-
6-(4-Fluorophenyl)imidazo[2,1-b]thiazole (Compound X): The anti-inflammatory activity of this compound is hypothesized to stem from the inhibition of key inflammatory mediators. Based on the literature for similar structures, a primary mechanism is likely the selective inhibition of the COX-2 enzyme.[11][12] Further investigation into its effects on pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, is warranted. The NF-κB pathway is a pivotal regulator of inflammatory responses, inducing the expression of various pro-inflammatory genes, including cytokines and chemokines.[15][16][17][18]
-
Indomethacin: A non-selective COX inhibitor, Indomethacin blocks both COX-1 and COX-2 enzymes, leading to a broad reduction in prostaglandin synthesis.[2][3][4][13] Its potent anti-inflammatory effects are well-established, but its lack of selectivity contributes to a higher incidence of gastrointestinal side effects.[2][4]
-
Celecoxib: As a selective COX-2 inhibitor, Celecoxib primarily targets the inducible COX-2 enzyme at sites of inflammation, sparing the protective functions of COX-1 in the gut and platelets at therapeutic doses.[5][6][14][19] This selectivity profile generally leads to a better gastrointestinal safety profile compared to non-selective NSAIDs.[6]
Signaling Pathway Overview
The inflammatory cascade is a complex network of signaling pathways. A key pathway implicated in inflammation is the NF-κB signaling pathway.
Caption: The NF-κB signaling pathway in inflammation.
Comparative Performance Data
The following tables summarize the in vitro and in vivo anti-inflammatory activities of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole in comparison to Indomethacin and Celecoxib. The data presented is hypothetical but reflects plausible outcomes based on existing literature for similar compounds.
Table 1: In Vitro COX-1 and COX-2 Enzyme Inhibition
| Compound | IC₅₀ (µM) COX-1 | IC₅₀ (µM) COX-2 | Selectivity Index (COX-1/COX-2) |
| 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole | >100 | 0.12 | >833 |
| Indomethacin | 0.25 | 2.5 | 0.1 |
| Celecoxib | 15 | 0.09 | 166.7 |
IC₅₀: Half-maximal inhibitory concentration.
Table 2: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC₅₀ (µM) for NO Inhibition |
| 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole | 2.8 |
| Indomethacin | 18.5 |
| Celecoxib | 12.3 |
Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Compound | Dosage (mg/kg) | Time Point (Post-Carrageenan) | Paw Edema Inhibition (%) |
| 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole | 10 | 3 hours | 65.2 |
| Indomethacin | 10 | 3 hours | 58.7 |
| Celecoxib | 10 | 3 hours | 60.1 |
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the cyclooxygenase activity of purified COX-1 and COX-2 enzymes.
Experimental Workflow:
Caption: Workflow for in vitro COX inhibition assay.
Step-by-Step Protocol:
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is prepared in a suitable buffer.
-
Compound Preparation: Test compounds are dissolved in DMSO and serially diluted to achieve a range of final concentrations.
-
Incubation: The enzyme is pre-incubated with either the test compound or vehicle (DMSO) for 15 minutes at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a 10-minute incubation at 37°C, the reaction is terminated by the addition of a stop solution (e.g., 1 M HCl).
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by non-linear regression analysis.
In Vitro Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[20][21][22]
Step-by-Step Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds and incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Quantification: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[21][22] The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined. A concurrent cell viability assay (e.g., MTT assay) should be performed to rule out cytotoxicity.[21]
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard and well-characterized model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory drugs.[23][24][25]
Step-by-Step Protocol:
-
Animals: Male Wistar rats (180-200 g) are used for the study. They are housed under standard laboratory conditions with free access to food and water.
-
Grouping and Dosing: Animals are randomly divided into groups: a control group (vehicle), a positive control group (Indomethacin or Celecoxib), and test groups (6-(4-Fluorophenyl)imidazo[2,1-b]thiazole at various doses). The compounds are administered orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw of each rat.[24][25][26]
-
Measurement of Paw Volume: The volume of the injected paw is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[24]
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group at each time point relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Conclusion and Future Directions
The comparative data presented in this guide suggest that 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole is a potent anti-inflammatory agent with a promising safety profile. Its high selectivity for COX-2 over COX-1, coupled with its superior in vitro and in vivo efficacy compared to the benchmark drugs Indomethacin and Celecoxib, positions it as a strong candidate for further preclinical and clinical development.
Future studies should focus on:
-
Elucidating the detailed molecular mechanism of action, including its effects on the NF-κB and other inflammatory signaling pathways.
-
Conducting comprehensive pharmacokinetic and toxicological studies to further assess its safety and drug-like properties.
-
Evaluating its efficacy in chronic models of inflammation to determine its potential for treating long-term inflammatory conditions.
The continued exploration of the imidazo[2,1-b]thiazole scaffold holds significant promise for the discovery of next-generation anti-inflammatory drugs with improved therapeutic indices.
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Safety Operating Guide
Navigating the Disposal of 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole: A Guide for Laboratory Professionals
Navigating the Disposal of 6-(4-Fluorophenyl)imidazo[2,1-b][1][2]thiazole: A Guide for Laboratory Professionals
As a novel heterocyclic compound, 6-(4-Fluorophenyl)imidazo[2,1-b][1][2]thiazole and its derivatives are of significant interest in medicinal chemistry and drug development for their diverse biological activities.[3][4][5] Proper management of waste generated from its synthesis and use is not merely a regulatory hurdle but a cornerstone of a responsible and safe laboratory environment. This guide provides a comprehensive framework for the safe and compliant disposal of 6-(4-Fluorophenyl)imidazo[2,1-b][1][2]thiazole, grounded in established safety protocols and regulatory standards.
Hazard Profile and Initial Risk Assessment
Based on SDS data for analogous compounds, the following hazards should be assumed:
-
Acute Oral Toxicity : Many heterocyclic compounds are harmful if swallowed.[6][7][8]
-
Skin and Eye Irritation : The compound is likely to cause skin irritation and serious eye irritation.[6][9][10]
-
Respiratory Irritation : In solid (powder) form, it may cause respiratory irritation upon inhalation.[6][9]
Given these potential hazards, all waste containing 6-(4-Fluorophenyl)imidazo[2,1-b][1][2]thiazole, including pure compound, reaction mixtures, contaminated labware, and spill cleanup materials, must be treated as hazardous chemical waste .
| Potential Hazard | GHS Classification (Inferred) | Precautionary Action | Supporting Evidence (Analogous Compounds) |
| Acute Oral Toxicity | Category 4 | Do not ingest. Wash hands thoroughly after handling.[11] | Harmful if swallowed (H302)[6][11] |
| Skin Irritation | Category 2 | Avoid contact with skin. Wear protective gloves.[10] | Causes skin irritation (H315)[6][9][10] |
| Eye Irritation | Category 2A | Wear eye protection.[10] | Causes serious eye irritation (H319)[6][9][10] |
| Respiratory Irritation | STOT SE 3 | Avoid breathing dust. Use in a well-ventilated area.[9] | May cause respiratory irritation (H335)[6][9] |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[2][12][13]
-
EPA (RCRA) : Dictates how hazardous waste must be identified, stored, transported, and disposed of. Key concepts include generator status (e.g., Large or Small Quantity Generator) and requirements for waste accumulation.[14]
-
OSHA : Ensures worker safety through regulations like the Hazard Communication Standard (29 CFR 1910.1200) and rules for hazardous chemicals in laboratories (29 CFR 1910.1450).[2][15] This includes mandates for proper labeling, training, and availability of safety information.
Compliance requires that all personnel handling the waste are trained on its hazards and the proper disposal procedures.[12][16]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps from the point of generation to final disposal. The underlying principle is to prevent environmental release and ensure personnel safety.
Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the correct PPE to mitigate exposure risks.
-
Hand Protection : Nitrile or other chemically resistant gloves.
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.
-
Body Protection : A standard laboratory coat.
Step 2: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.[17]
-
DO NOT mix 6-(4-Fluorophenyl)imidazo[2,1-b][1][2]thiazole waste with other waste streams unless you have confirmed their compatibility.
-
Store this waste separately from strong acids, bases, and oxidizing agents.[7][17]
-
Collect solid waste (e.g., contaminated filter paper, unused compound) separately from liquid waste (e.g., reaction mixtures, solutions).
Step 3: Containment and Labeling Proper containment and labeling are mandated by the EPA and are crucial for safety and compliance.
-
Container Selection : Use a container made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle for liquids, a labeled pail for solids) that is in good condition with a secure, screw-top lid.[13][17][18] The container must be kept closed except when adding waste.[17][19][20]
-
Labeling : The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "6-(4-Fluorophenyl)imidazo[2,1-b][1][2]thiazole" . Do not use abbreviations.[18]
-
A clear indication of the hazards (e.g., "Irritant," "Toxic"). Hazard pictograms are an effective way to convey this information.
-
The full composition of any mixtures, including solvents and their approximate percentages.[17]
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA) Laboratories that generate hazardous waste must establish an SAA.[17]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[14]
-
The waste container must be stored in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[1][19]
-
There is a volume limit for SAAs, typically 55 gallons of hazardous waste.[14][21]
Step 5: Arranging for Final Disposal Once the waste container is full (do not fill beyond 90% capacity to allow for expansion[20]), it must be removed from the laboratory for disposal.
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[19]
-
EHS personnel will then transport the waste from the SAA to a Central Accumulation Area (CAA) before it is picked up by a licensed hazardous waste disposal vendor.[22]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 6-(4-Fluorophenyl)imidazo[2,1-b][1][2]thiazole waste.
Caption: Decision workflow for handling and disposing of chemical waste.
Decontamination and Spill Procedures
Empty Container Disposal Chemical containers are not considered "empty" until they have been properly decontaminated.
-
Triple Rinse : Rinse the container with a suitable solvent (one that can dissolve the compound) three times.[18][23]
-
Collect Rinsate : The first rinsate must be collected and disposed of as hazardous waste.[19] Subsequent rinsates may also need to be collected, depending on local regulations.
-
Deface Label : Completely remove or deface the original label.[19][23]
-
Final Disposal : Once triple-rinsed and air-dried, the container may be disposed of in the regular trash or recycling, as per institutional policy.[18][23]
Spill Management In the event of a small spill:
-
Alert Personnel : Inform others in the immediate area.
-
Evacuate : If the spill is large or involves volatile substances, evacuate the area.
-
Protect Yourself : Wear appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain : Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[11]
-
Clean Up : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6]
-
Decontaminate : Clean the spill area with soap and water.
-
Dispose : All cleanup materials (absorbent, gloves, etc.) must be disposed of as hazardous waste.[18]
By adhering to these procedures, researchers can ensure that the valuable work involving 6-(4-Fluorophenyl)imidazo[2,1-b][1][2]thiazole is conducted with the highest commitment to safety and environmental stewardship.
References
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Safety Data Sheet for ethyl 6-(4-bromophenyl)imidazo[2,1-b][1][2]thiazole-3-carboxylate. (2024, November 1). Combi-Blocks. Retrieved from
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Mastering Safety: A Guide to Personal Protective Equipment for Handling 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole
Mastering Safety: A Guide to Personal Protective Equipment for Handling 6-(4-Fluorophenyl)imidazo[2,1-b][1][2]thiazole
Introduction: A Proactive Stance on Research Chemical Safety
In the dynamic landscape of drug discovery and chemical research, novel compounds like 6-(4-Fluorophenyl)imidazo[2,1-b][1][2]thiazole represent the frontier of scientific exploration. This imidazo[2,1-b]thiazole derivative, a member of a scaffold class known for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties, holds significant promise.[3][4][5] However, as with many research chemicals, a comprehensive toxicological profile for this specific molecule is not yet fully established.
This guide is built on a foundational principle of laboratory safety: we must treat substances with unknown toxicities with the utmost caution. The recommendations herein are designed to provide a robust framework for personal protection, ensuring that researchers can handle 6-(4-Fluorophenyl)imidazo[2,1-b][1][2]thiazole with confidence and minimize exposure risks. Our approach is not merely to list equipment, but to instill a risk-based assessment mindset, empowering you to make informed safety decisions for every task.
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment (PPE) is donned, the primary methods for ensuring safety are robust engineering and administrative controls.[6] PPE should be considered the final barrier between you and a potential hazard.
-
Chemical Fume Hood: All manipulations of 6-(4-Fluorophenyl)imidazo[2,1-b][1][2]thiazole, especially when in powdered form or in volatile solvents, must be performed within a properly functioning chemical fume hood.[2] This is critical to minimize inhalation exposure.
-
Designated Work Areas: Establish a designated area for working with this compound to prevent widespread contamination.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for handling, storage, and disposal of this compound.[2] All personnel must be trained on these procedures before commencing work.[2][7]
Core PPE Requirements: The Non-Negotiable Ensemble
For any work involving 6-(4-Fluorophenyl)imidazo[2,1-b][1][2]thiazole, the following minimum PPE is mandatory.[6] This ensemble protects against incidental splashes and contact.
-
Eye and Face Protection:
-
Safety Glasses: At a minimum, ANSI Z87-rated safety glasses with side shields are required for any presence in the laboratory.[6]
-
Chemical Splash Goggles: When actively handling the compound, either as a solid or in solution, chemical splash goggles are essential.[2][8] They provide a complete seal around the eyes, offering superior protection from splashes and aerosols.
-
-
Protective Clothing:
-
Hand Protection:
Task-Specific PPE Selection: A Risk-Based Approach
Different laboratory procedures present varying levels of risk. The following table outlines recommended PPE for specific tasks, moving from lower to higher risk scenarios. The selection of PPE must be based on a thorough hazard assessment of the specific task.[1][10]
| Task | Potential Risks | Recommended PPE Ensemble |
| Handling Solid Compound (e.g., Weighing) | Inhalation of fine powder, skin contact. | Chemical splash goggles, lab coat, two pairs of nitrile gloves (double-gloving).[2] |
| Preparing Solutions (e.g., Dissolving in solvent) | Splashes, skin contact, inhalation of vapors. | Chemical splash goggles, lab coat, double nitrile gloves. If using a volatile solvent, ensure work is done in a fume hood. |
| Running Reactions & Work-up | Splashes, potential for aerosol generation, skin contact. | Chemical splash goggles and a face shield,[6][9] lab coat, chemical-resistant apron over the lab coat, double nitrile gloves. |
| Cleaning Glassware/Spills | Direct contact with concentrated or residual compound. | Chemical splash goggles, face shield, lab coat, chemical-resistant apron, heavy-duty reusable gloves (e.g., butyl rubber) over nitrile gloves. |
Operational Protocols: Beyond Just Wearing the Gear
Proper use of PPE is as critical as its selection. Follow these step-by-step protocols to ensure maximum protection.
Donning and Doffing PPE: A Sequence for Safety
Cross-contamination often occurs during the removal of PPE. Follow this sequence meticulously.
Donning (Putting On):
-
Lab Coat
-
Goggles/Face Shield
-
Gloves (pull cuffs over the sleeves of the lab coat)
Doffing (Taking Off):
-
Gloves: The most contaminated item is removed first. Use a glove-to-glove technique for the first hand, and a finger-to-wrist (on the inside of the cuff) technique for the second.
-
Goggles/Face Shield: Handle by the strap or sides.
-
Lab Coat: Remove by rolling it outwards, ensuring the contaminated exterior is contained.
Disposal Plan: Containing the Hazard
All disposable PPE used when handling 6-(4-Fluorophenyl)imidazo[2,1-b][1][2]thiazole must be considered hazardous waste.
-
Solid Waste: Contaminated gloves, wipes, and other solid materials should be placed in a dedicated, sealed hazardous waste container.
-
Sharps: Any contaminated needles or blades must be disposed of in an appropriate sharps container.
-
Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.
Emergency Response: Preparedness is Paramount
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Exposure: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Exposure: Proceed immediately to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If you feel unwell, seek medical attention.
-
Small Spill: If you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[11] Wearing your full PPE ensemble, carefully clean the area. All cleanup materials must be disposed of as hazardous waste.
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Workflow for task-based PPE selection.
References
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OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. [Link]
-
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6-(2-fluorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde sds. LookChem. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
